molecular formula C9H10BrClN2O2 B083572 Chlorbromuron CAS No. 13360-45-7

Chlorbromuron

货号: B083572
CAS 编号: 13360-45-7
分子量: 293.54 g/mol
InChI 键: NLYNUTMZTCLNOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Chlorbromuron (CAS 13360-45-7) is a substituted phenylurea herbicide with the IUPAC name 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea and a molecular formula of C 9 H 10 BrClN 2 O 2 and a molecular weight of 293.54 g/mol . It is classified as a photosynthetic electron transport inhibitor, acting at the photosystem II receptor site in plants, which leads to the disruption of photosynthesis . Historically, it was used as a pre- and post-emergence herbicide for the control of annual grasses and broadleaved weeds in crops such as potatoes, soybeans, and cereals . Although its agricultural use is now obsolete in many regions , it remains a compound of significant interest for environmental and analytical research. Current studies focus on its environmental fate, including its metabolism in soil and plants, and the development of advanced remediation techniques for water treatment, such as its degradation via electro-Fenton reactions which achieve a high degree of mineralization . From a physicochemical perspective, it is a colorless powder with a melting point of 95-97 °C, a water solubility of 35 mg/L at 20 °C, and a low vapor pressure . It is moderately persistent in the soil environment, with reported field and laboratory DT₅₀ values ranging from approximately 37 to 40 days . Researchers utilize this compound as a model pollutant in studies investigating the adsorption, leaching, and enhanced degradation of herbicides in soils, particularly when amended with organic wastes to reduce environmental mobility . It is also used in the development and validation of analytical methods, such as direct determination by gas chromatography, for pesticide residue analysis . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea
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InChI

InChI=1S/C9H10BrClN2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
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InChI Key

NLYNUTMZTCLNOO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC
Source PubChem
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Molecular Formula

C9H10BrClN2O2
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DSSTOX Substance ID

DTXSID6040290
Record name Chlorbromuron
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Molecular Weight

293.54 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline]
Record name Chlorbromuron
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Solubility

SOL IN ACETONE & DIMETHYLFORMAMIDE, SOL IN METHYL ETHYL KETONE, ISOPHORONE, CHLOROFORM, DIETHYL SULFOXIDE, Moderately soluble in xylene., In water 35 mg/l (20 °C). In acetone 460, dichloromethane 170, hexane 89, benzene 72, isopropanol 12 (all in g/kg, 20 °C).
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Density

1.68 g/cu cm at 20 °C
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Vapor Pressure

0.0000004 [mmHg], 3.97X10-7 mm Hg @ 20 °C
Record name Chlorbromuron
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Color/Form

WHITE CRYSTALLINE, Off white color, crystalline, Colorless powder

CAS No.

13360-45-7
Record name Chlorbromuron
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Melting Point

95-97 °C
Record name CHLORBROMURON
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Foundational & Exploratory

In-Depth Technical Guide to Chlorbromuron: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a substituted urea (B33335) herbicide, has been utilized for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, environmental fate, and mode of action. Detailed data is presented in structured tables for ease of comparison, and a representative experimental protocol for its analysis in soil is provided. Furthermore, a visualization of its herbicidal mode of action is included to facilitate a deeper understanding of its biochemical mechanism.

Chemical Structure and Identifiers

This compound is chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea.[1] Its structure is characterized by a phenylurea backbone with bromine and chlorine substitutions on the phenyl ring.

IdentifierValue
IUPAC Name 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea[1]
CAS Number 13360-45-7[1][2]
Molecular Formula C₉H₁₀BrClN₂O₂[1][2][3]
Molecular Weight 293.54 g/mol [1][3]
Canonical SMILES CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC[3]
InChI Key NLYNUTMZTCLNOO-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless or white crystalline solid with a mild odor.[2] It is relatively stable under normal environmental conditions. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Melting Point 95-97 °C[2]
Water Solubility 35 mg/L (at 20 °C)[2]
Solubility in Organic Solvents (g/kg at 20 °C)
   Acetone460[2]
   Dichloromethane170[2]
   Hexane (B92381)89[2]
   Benzene72[2]
   Isopropanol12[2]
Vapor Pressure 4 x 10⁻⁷ mmHg (at 20 °C)[2]
Density 1.68 g/cm³ (at 20 °C)[2][3]
Log P (Octanol-Water Partition Coefficient) 3.09[2]

Toxicological Profile

This compound exhibits low to moderate toxicity in mammals. The primary route of exposure in occupational settings is likely dermal and inhalation.

Acute Toxicity
SpeciesRouteValue
RabbitDermalLD₅₀ > 10,000 mg/kg[3]
RatInhalationLC₅₀ > 1,050 mg/m³ (6h)[2][3]
Chronic Toxicity and Other Effects
  • 90-Day Feeding Studies: The 'no effect' level in male rats and dogs was found to be greater than 316 mg/kg of diet.[3]

  • Irritation: It is not a primary skin irritant in rabbits.[3]

  • Methemoglobinemia: Like other urea-derived herbicides, this compound may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated.[2][3]

  • Genotoxicity: this compound has been shown to induce chromosome aberrations in barley.[3]

Ecotoxicity

This compound is considered moderately toxic to aquatic organisms. It is slightly toxic to fish.[3]

Environmental Fate and Behavior

The environmental persistence and mobility of this compound are key factors in its potential environmental impact.

Soil
  • Persistence: this compound is moderately persistent in soil, with a reported half-life of approximately 45 to 66 days in field and greenhouse studies.[3] Its persistence can be influenced by soil type, organic matter content, microbial activity, and climatic conditions.

  • Mobility: It has slight to moderate mobility in soil.[3]

  • Degradation: The primary degradation pathway in soil is microbial degradation, leading to the formation of 4-bromo-3-chloroaniline.[3]

Water
  • Stability: this compound is stable in water over a wide range of pH values.[3]

  • Photodegradation: It can undergo photodegradation in aqueous systems, a process that can be accelerated by the presence of substances like TiO₂.[4]

Air

Due to its low vapor pressure, volatilization from soil and water surfaces is not a significant dissipation pathway.[3] In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[3]

Bioaccumulation

This compound has a moderate potential for bioaccumulation, with an estimated bioconcentration factor (BCF) of 130.[3]

Mode of Action

The primary herbicidal action of this compound is the inhibition of photosynthesis.

Chlorbromuron_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane cluster_downstream_effects Downstream Effects PSII Photosystem II Complex Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain e- ATP_NADPH ATP & NADPH Production This compound This compound This compound->Inhibition Inhibition->Plastoquinone Blocks Electron Flow Inhibition->ATP_NADPH Inhibition Photosynthesis Photosynthesis (CO₂ Fixation) ATP_NADPH->Photosynthesis Powers

Caption: Herbicidal mode of action of this compound in plant chloroplasts.

This compound inhibits the Hill reaction in photosystem II (PSII) of the photosynthetic electron transport chain.[3] It binds to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone. This interruption of electron flow prevents the formation of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and subsequent plant growth, ultimately leading to plant death.[3]

Experimental Protocol: Determination of this compound in Soil by Gas Chromatography

This protocol describes a method for the extraction and quantification of this compound residues in soil samples using gas chromatography with an electron capture detector (GC-ECD).

Materials and Reagents
  • This compound analytical standard

  • Methanol (B129727), pesticide residue grade

  • Hexane, pesticide residue grade

  • Anhydrous sodium sulfate (B86663)

  • Soil samples

  • Centrifuge bottles (200 mL)

  • Mechanical shaker

  • Rotary evaporator

  • Gas chromatograph equipped with an electron capture detector (GC-ECD)

  • Chromatographic column (e.g., 3% OV-210 on a suitable support)

Sample Preparation and Extraction
  • Weigh 10 g of the soil sample into a 200 mL centrifuge bottle.

  • Add 100 mL of methanol to the bottle.

  • Stopper the bottle and shake mechanically for 1 hour.

  • Filter the supernatant through a fluted filter paper.

  • Take a 10 mL aliquot of the methanol extract and evaporate to near dryness using a rotary evaporator.

  • Dissolve the residue in a known volume of hexane.

  • Pass the hexane extract through a short column of anhydrous sodium sulfate to remove any residual water.

  • Adjust the final volume of the hexane extract as needed for GC analysis.

Gas Chromatographic Analysis
  • GC Conditions:

    • Column: 3% OV-210

    • Injector Temperature: 250 °C

    • Column Temperature: 200 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Nitrogen at a flow rate of 30 mL/min

  • Injection: Inject a 5 µL aliquot of the hexane extract into the GC-ECD system.

  • Quantification: Compare the peak height or area of this compound in the sample extract to that of a known concentration of a this compound standard.

Soil_Analysis_Workflow Start Soil Sample Collection Extraction Extraction with Methanol Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation of Methanol Filtration->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution Drying Drying with Sodium Sulfate Reconstitution->Drying GC_Analysis Gas Chromatography (GC-ECD) Analysis Drying->GC_Analysis Quantification Quantification GC_Analysis->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for the analysis of this compound in soil samples.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The data presented, including its physicochemical characteristics, toxicological profile, and environmental fate, offer valuable information for researchers, scientists, and professionals in drug development and environmental science. The outlined mode of action and experimental protocol provide a practical framework for further investigation and analysis of this compound. It is important to note that while substantial data exists, some knowledge gaps, particularly in human health and ecotoxicity, remain.

References

An In-depth Technical Guide to Chlorbromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a substituted phenylurea herbicide, effectively controls a range of broadleaf and grassy weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed information on its synthesis and analytical determination is provided to support further research and development.

Chemical Identity and Synonyms

This compound is chemically identified as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea.[1] Its unique CAS Registry Number is 13360-45-7 .[1]

For ease of reference, a comprehensive list of its synonyms is provided in the table below.

Synonym Reference
1-(3-Chloro-4-bromophenyl)-3-methyl-3-methoxyurea[1]
3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea[1]
N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea[1]
Maloran
Bromex
C 6313
Ciba 6313

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, offering a quick reference for experimental design and environmental fate assessment.

Property Value Reference
Molecular Formula C₉H₁₀BrClN₂O₂[1]
Molecular Weight 293.54 g/mol [1]
Appearance White solid
Melting Point 95-97 °C
Water Solubility 35 mg/L (at 20 °C)[1]
Solubility in Organic Solvents (g/kg at 20 °C)
   Acetone460[1]
   Dichloromethane170[1]
   Benzene72[1]
   Isopropanol12[1]
   XyleneModerately soluble[1]

Mechanism of Action: Inhibition of Photosystem II

This compound belongs to the phenylurea class of herbicides that act by inhibiting photosynthesis.[2] Specifically, it disrupts the electron transport chain in Photosystem II (PSII) .[1][2][3][4][5]

The primary site of action is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[2][3][4][5] this compound binds to the QB binding niche on the D1 protein, thereby blocking the binding of plastoquinone (B1678516) (PQ).[3][5] This blockage interrupts the flow of electrons to the plastoquinone pool, which in turn prevents the formation of ATP and NADPH necessary for CO₂ fixation and plant growth.[1][3][5] The inhibition of electron transport leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately results in chlorosis, necrosis, and plant death.[4][5]

G cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f PQ_pool->Cytb6f This compound This compound This compound->QB Light Light Energy Light->P680 Excites Block X

This compound inhibits electron transport in Photosystem II.

Synthesis of this compound

The synthesis of this compound, like other phenylurea herbicides, generally involves the reaction of a substituted aniline (B41778) with an isocyanate. A common industrial synthesis route is the reaction of 3-chloro-4-bromoaniline with methoxymethyl isocyanate.

Experimental Protocol: Illustrative Synthesis

Disclaimer: This is a generalized protocol. Appropriate safety precautions and reaction optimization are necessary.

  • Preparation of 3-chloro-4-bromoaniline: This intermediate can be synthesized from p-bromoaniline through chlorination.

  • Reaction with Methoxymethyl Isocyanate:

    • In a suitable reaction vessel, dissolve 3-chloro-4-bromoaniline in an inert solvent such as toluene (B28343) or dichloromethane.

    • Slowly add an equimolar amount of methoxymethyl isocyanate to the solution while stirring. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

    • The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • The product, this compound, will precipitate out of the solution.

    • The precipitate is collected by filtration and washed with a cold solvent to remove unreacted starting materials.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity this compound.

G A 3-chloro-4-bromoaniline C Reaction in Inert Solvent A->C B Methoxymethyl Isocyanate B->C D This compound (Crude) C->D E Filtration & Washing D->E F Recrystallization E->F G Pure this compound F->G

A generalized workflow for the synthesis of this compound.

Metabolism

The metabolic fate of this compound varies between plants and animals.

Metabolism in Plants

In plants, this compound undergoes a three-step degradation process.[1] The initial steps involve demethylation to a monomethyl intermediate, followed by further demethylation.[1] The final step is a deaminative-decarboxylation that results in the formation of a 4-bromo-3-chloroaniline (B1265746) molecule.[1]

Metabolism in Animals

When administered to rats, this compound is rapidly and efficiently eliminated in the urine and feces.[1] The primary metabolic pathway in animals appears to be ring hydroxylation.[1]

Analytical Methodology

The determination of this compound residues in environmental and biological samples is crucial for safety and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.

Experimental Protocol: General Procedure for HPLC Analysis

  • Sample Preparation (Extraction and Clean-up):

    • Soil: Extraction with a solvent mixture such as acetonitrile (B52724)/water, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

    • Water: Direct injection after filtration, or pre-concentration using SPE for trace-level analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 245 nm.

  • Quantification:

    • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from certified reference standards.

G A Sample Collection (Soil, Water, etc.) B Extraction with Organic Solvent A->B C Clean-up using Solid-Phase Extraction (SPE) B->C D Solvent Evaporation & Reconstitution C->D E HPLC-UV Analysis D->E F Data Analysis & Quantification E->F

A typical experimental workflow for this compound residue analysis.

Toxicological Data

This compound exhibits low acute toxicity in animal studies. The following table summarizes available toxicity data.

Metric Species Route Value Reference
LD₅₀ RatOral>5000 mg/kg
LD₅₀ RabbitDermal>10000 mg/kg
LC₅₀ RatInhalation (6h)>1,050 mg/m³[1]
Eye Irritation RabbitMild irritant
Skin Irritation RabbitMild irritant

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of the test population.

Environmental Fate

The persistence of this compound in the environment is a key consideration for its use.

Environmental Compartment Persistence Metric Value Reference
Soil Half-life (Field)30 - 43 days[1]
Soil Half-life (Greenhouse)55 - 66 days[1]

The primary route of degradation in soil is microbial activity, with the major metabolite being 4-bromo-3-chloroaniline.[1] Due to its moderate soil sorption, leaching to groundwater is not expected to be a major concern under normal conditions.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical properties to its mechanism of action and environmental fate. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. Further research into the specific enzymatic interactions and the development of more detailed analytical protocols will continue to enhance our understanding of this important herbicide.

References

An In-depth Technical Guide to the Mechanism of Action of Chlorbromuron as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron is a selective, systemic herbicide belonging to the phenylurea class. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical component of the light-dependent reactions in plants. By competitively binding to the D1 protein of the PSII complex, this compound displaces the native plastoquinone (B1678516) molecule, thereby blocking the photosynthetic electron transport chain. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cellular damage and plant death. This technical guide provides a comprehensive overview of the molecular and physiological basis of this compound's herbicidal activity, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction

This compound, chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, has been utilized for the control of annual grasses and broadleaf weeds in various crops.[1] Its efficacy stems from its potent and specific inhibition of a fundamental process in plant biology: photosynthesis. Understanding the precise mechanism of action of herbicides like this compound is crucial for the development of new, more effective, and environmentally safer weed management strategies. This guide delves into the core molecular interactions and physiological consequences of this compound application in susceptible plants.

The Primary Site of Action: Photosystem II Inhibition

The principal target of this compound is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] PSII is a multi-protein complex responsible for water photolysis and the initiation of the photosynthetic electron transport chain.

The D1 Protein: The Molecular Target

Within the PSII complex, this compound specifically binds to the D1 protein, a core subunit encoded by the psbA gene.[2][3] The D1 protein contains the binding niche for the secondary plastoquinone acceptor, QB.

Competitive Inhibition of Plastoquinone Binding

This compound acts as a competitive inhibitor, vying with the native plastoquinone (PQ) for the QB binding site on the D1 protein.[2][3] By occupying this site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. This interruption of the electron flow is the initial and most critical step in its herbicidal action.[4]

Signaling Pathway of this compound Action

The binding of this compound to the D1 protein initiates a series of events that culminate in plant death. This signaling pathway can be visualized as a cascade of inhibition and subsequent damaging processes.

Chlorbromuron_Action_Pathway This compound This compound D1_Protein D1 Protein (QB Site) in Photosystem II This compound->D1_Protein Binds to Electron_Transport Photosynthetic Electron Transport Chain D1_Protein->Electron_Transport Blocks Plastoquinone Plastoquinone (PQ) Plastoquinone->D1_Protein Normal Binding ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Inhibits ROS Reactive Oxygen Species (ROS) Generation Electron_Transport->ROS Leads to CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Prevents Cell_Death Cellular Damage & Plant Death CO2_Fixation->Cell_Death Contributes to Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Lipid_Peroxidation->Cell_Death Results in

Caption: Signaling pathway of this compound's herbicidal action.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of Metobromuron on Photosystem II Activity in Pea Thylakoid Membranes

Experimental AssayIC50 (M)Reference
DPIP Photoreduction1.2 x 10-6[2]
OJIP Fluorescence Transient1.5 x 10-6[2]

Note: Data presented is for Metobromuron, a closely related phenylurea herbicide, as a proxy for this compound's activity.

Experimental Protocols

The investigation of this compound's mechanism of action relies on several key experimental techniques that measure its impact on photosynthetic processes.

Chlorophyll (B73375) Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of Photosystem II. Inhibition of the electron transport chain by this compound leads to an increase in chlorophyll fluorescence emission.

Protocol: Measuring this compound's Effect on Chlorophyll Fluorescence

  • Plant Material: Grow susceptible plants (e.g., spinach, pea) under controlled conditions.

  • This compound Treatment: Apply a range of this compound concentrations to the plants or isolated chloroplasts.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are open.

  • Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters, including:

    • F0: Minimum fluorescence

    • Fm: Maximum fluorescence

    • Fv/Fm: Maximum quantum yield of PSII (a measure of PSII efficiency)

  • Data Analysis: A decrease in the Fv/Fm ratio with increasing this compound concentration indicates inhibition of PSII.

Chlorophyll_Fluorescence_Workflow Plant_Material Susceptible Plant Material Treatment This compound Treatment (Varying Concentrations) Plant_Material->Treatment Dark_Adaptation Dark Adaptation (20-30 min) Treatment->Dark_Adaptation PAM_Fluorometry PAM Fluorometer Measurement (F0, Fm, Fv/Fm) Dark_Adaptation->PAM_Fluorometry Data_Analysis Data Analysis: Plot Fv/Fm vs. [this compound] PAM_Fluorometry->Data_Analysis Conclusion Determine PSII Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for chlorophyll fluorescence analysis.

Hill Reaction Assay

The Hill reaction assay measures the rate of electron transport from water to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this reaction by this compound provides direct evidence of its effect on the electron transport chain.

Protocol: Hill Reaction Assay for this compound Inhibition

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the artificial electron acceptor DCPIP, and isolated chloroplasts.

  • This compound Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no herbicide should be included.

  • Illumination: Expose the reaction mixtures to a light source to initiate the Hill reaction.

  • Spectrophotometry: Measure the change in absorbance of DCPIP at 600 nm over time. The reduction of blue, oxidized DCPIP to its colorless, reduced form is indicative of electron transport.

  • Data Analysis: The rate of the Hill reaction is determined by the rate of decrease in absorbance. A decrease in the reaction rate with increasing this compound concentration confirms its inhibitory effect.[5][6]

Molecular Interaction with the D1 Protein

Molecular docking studies, while not specifically available for this compound, have been performed on other phenylurea herbicides like diuron (B1670789) and the closely related metobromuron. These studies provide insights into the likely binding mode of this compound within the QB pocket of the D1 protein. The urea (B33335) moiety of the herbicide is crucial for its interaction with the protein backbone.

Phenylurea_Binding cluster_D1 D1 Protein (QB Binding Pocket) Ser264 Ser264 Phe265 Phe265 His215 His215 Phe255 Phe255 This compound This compound (Phenylurea Herbicide) This compound->Ser264 H-bond This compound->Phe265 Hydrophobic Interaction This compound->His215 H-bond This compound->Phe255 Hydrophobic Interaction

Caption: Predicted binding of this compound to the D1 protein.

Metabolism in Plants

The selectivity of this compound in different plant species is partly due to variations in their ability to metabolize the herbicide. The primary metabolic pathway in tolerant plants involves a two-step degradation process.

  • N-Demethylation: The initial step is the removal of the methyl group from the urea side chain.

  • Deaminative-Decarboxylation: This is followed by the cleavage of the urea bridge, leading to the formation of an inactive aniline (B41778) metabolite.

Chlorbromuron_Metabolism This compound This compound Intermediate1 N-demethylated Intermediate This compound->Intermediate1 N-Demethylation Aniline_Metabolite Inactive Aniline Metabolite Intermediate1->Aniline_Metabolite Deaminative- Decarboxylation

Caption: Metabolic pathway of this compound in plants.

Conclusion

This compound's herbicidal efficacy is unequivocally linked to its potent inhibition of Photosystem II. By competitively binding to the D1 protein and blocking the photosynthetic electron transport chain, it triggers a cascade of events leading to oxidative stress and cellular demise in susceptible plants. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is paramount for the rational design of future herbicides and for managing the evolution of herbicide resistance. Further research focusing on obtaining specific quantitative binding data for this compound and high-resolution structural studies of its interaction with the D1 protein will provide even greater insights into its mode of action.

References

The Core of Photosynthesis Inhibition by Chlorbromuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a phenylurea class herbicide, effectively controls a range of weeds by targeting the heart of plant energy conversion: photosynthesis. Its primary mechanism of action is the potent inhibition of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts. This guide provides an in-depth technical overview of the molecular pathways disrupted by this compound, from the initial binding event to the downstream cascade of oxidative stress and cellular demise. Detailed experimental protocols for key assays and quantitative data on a closely related analogue are presented to facilitate further research and development in this area.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain.[1] It acts as a specific inhibitor of Photosystem II by binding to the D1 protein, a core component of the PSII reaction center.[2][3]

Binding Site and Competitive Inhibition

This compound targets the QB binding niche on the D1 protein. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. This compound competes with plastoquinone for this binding site, effectively blocking the transfer of electrons from the primary quinone acceptor (QA) to PQ.[2] Key amino acid residues within the D1 protein, including Serine-264, Alanine-251, Phenylalanine-255, and Leucine-271, are crucial for the binding of phenylurea herbicides. The interruption of this electron flow is the initial and critical step in this compound's inhibitory action.

Disruption of ATP and NADPH Synthesis

The blockage of the electron transport chain by this compound directly halts the linear flow of electrons, which is essential for the generation of a proton gradient across the thylakoid membrane. This proton motive force drives the synthesis of ATP by ATP synthase. Furthermore, the reduction of NADP+ to NADPH at the end of the electron transport chain is also inhibited. The cessation of ATP and NADPH production effectively starves the plant of the energy and reducing power required for carbon fixation in the Calvin cycle.[4]

Downstream Effects: Oxidative Stress and Cellular Damage

The inhibition of electron transport at PSII has profound secondary consequences, primarily the generation of highly reactive oxygen species (ROS).[5][6]

Formation of Reactive Oxygen Species (ROS)

With the electron transport chain blocked, the high-energy electrons at QA can no longer be efficiently transferred to PQ. This leads to an over-reduced state of QA and the accumulation of excitation energy within PSII. This excess energy is transferred to molecular oxygen (O₂), resulting in the formation of singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). Superoxide dismutase can convert O₂⁻ to hydrogen peroxide (H₂O₂). These ROS are highly reactive and can cause widespread cellular damage.[5][6][7]

Lipid Peroxidation and Membrane Damage

ROS, particularly singlet oxygen and hydroxyl radicals (formed from H₂O₂), readily attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[5][8] This process leads to the degradation of lipids, loss of membrane integrity, and leakage of cellular contents.[1] The breakdown of chloroplast and cell membranes is a major contributor to the rapid necrosis observed in plants treated with PSII inhibitors.[4]

Cellular Signaling and Programmed Cell Death

The accumulation of ROS also acts as a stress signal, triggering a cascade of downstream responses. This can include the activation of antioxidant defense mechanisms, but when the oxidative stress is overwhelming, it can initiate programmed cell death (PCD).[7][9] The sustained production of ROS leads to indiscriminate damage to proteins, lipids, and DNA, ultimately resulting in a necrotic phenotype.[7]

Quantitative Data

As this compound is an obsolete herbicide, recent quantitative data is scarce.[10] The following tables summarize the inhibitory concentrations (IC50) for Metobromuron , a structurally similar phenylurea herbicide, on pea ( Pisum sativum) thylakoid membranes.[11] This data provides a valuable reference for the expected potency of this compound.

Table 1: IC50 Values for Metobromuron from DPIP Photoreduction Assay [11]

ParameterValue (M)
IC501.8 x 10⁻⁶

Table 2: IC50 Values for Metobromuron from Chlorophyll (B73375) Fluorescence Assay (1-Vj) [11]

ParameterValue (M)
IC501.5 x 10⁻⁶

Experimental Protocols

Thylakoid Membrane Isolation

Objective: To isolate functional thylakoid membranes from plant tissue for in vitro herbicide inhibition assays.

Materials:

  • Fresh plant leaves (e.g., spinach, pea)

  • Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaF, 0.1% BSA, 5 mM Ascorbic acid (add fresh)

  • Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 10 mM NaF

  • Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl₂, 10 mM NaF

  • Miracloth

  • Centrifuge and tubes

  • Homogenizer (e.g., blender)

Procedure: [10]

  • Harvest fresh leaves and perform all subsequent steps at 4°C in dim light.

  • Homogenize the leaves in ice-cold Grinding Buffer.

  • Filter the homogenate through several layers of Miracloth.

  • Centrifuge the filtrate at 5,000 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the pellet in Wash Buffer.

  • Centrifuge at 5,000 x g for 5 minutes and discard the supernatant.

  • Resuspend the final pellet in a minimal volume of Storage Buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Measurement of PSII Inhibition by Oxygen Evolution (Hill Reaction)

Objective: To determine the IC50 of a herbicide by measuring its effect on the rate of oxygen evolution from isolated thylakoids.

Materials:

  • Isolated thylakoid membranes

  • Assay Buffer: 100 mM Sorbitol, 10 mM K₃Fe(CN)₆ (Potassium Ferricyanide), 5 mM NH₄Cl, 20 mM MES-KOH (pH 6.5)

  • Herbicide stock solution (in a suitable solvent like DMSO or ethanol)

  • Clark-type oxygen electrode

  • Light source

Procedure:

  • Calibrate the oxygen electrode.

  • Add Assay Buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

  • Add a known concentration of thylakoid membranes (e.g., 15 µg chlorophyll/mL).

  • Add varying concentrations of the herbicide (and a solvent control).

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Plot the rate of oxygen evolution against the herbicide concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Measurement of PSII Inhibition by Chlorophyll a Fluorescence (OJIP Test)

Objective: To rapidly assess the inhibitory effect of a herbicide on PSII photochemistry by measuring changes in chlorophyll fluorescence induction kinetics.

Materials:

  • Intact leaves or isolated thylakoid membranes

  • Herbicide solution

  • Plant Efficiency Analyzer (PEA) or a similar fast fluorometer

Procedure: [12]

  • Treat the plant material (e.g., by spraying leaves or adding to a thylakoid suspension) with varying concentrations of the herbicide.

  • Dark-adapt the samples for at least 20-30 minutes.

  • Apply a saturating pulse of light and record the chlorophyll fluorescence transient from the O (initial) to the P (peak) step.

  • Analyze the OJIP curve to determine key parameters such as:

    • Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease indicates PSII damage.

    • Y(II) (or ΔF/Fm'): Effective quantum yield of PSII under illumination.

    • qP: Photochemical quenching, representing the proportion of open PSII reaction centers.

    • NPQ: Non-photochemical quenching, reflecting the dissipation of excess energy as heat.[13]

  • A significant decrease in Fv/Fm and Y(II), and an increase in NPQ, are indicative of PSII inhibition.[12]

Measurement of Lipid Peroxidation

Objective: To quantify the extent of membrane damage caused by herbicide-induced oxidative stress.

Materials:

  • Plant tissue treated with herbicide

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure (TBA Reactive Substances - TBARS Assay): [14][15]

  • Homogenize a known weight of plant tissue in TCA solution.

  • Centrifuge the homogenate to pellet debris.

  • Mix the supernatant with TBA reagent.

  • Heat the mixture in a boiling water bath for a defined time (e.g., 30 minutes).

  • Cool the samples and centrifuge to clarify.

  • Measure the absorbance of the supernatant at 532 nm (for the malondialdehyde-TBA adduct) and correct for non-specific absorbance at 600 nm.

  • Calculate the concentration of malondialdehyde (MDA), a major product of lipid peroxidation, using its extinction coefficient.

Visualizations

Photosynthesis_Inhibition_Pathway cluster_PSII Photosystem II (Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Site (D1 Protein) QA->QB_site e- Plastoquinone Plastoquinone Pool QB_site->Plastoquinone e- Blocked_ETC Blocked Electron Transport ATP_NADPH ATP & NADPH Production This compound This compound This compound->QB_site Binds and Blocks ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂) Blocked_ETC->ROS Leads to No_ATP_NADPH Inhibition of ATP & NADPH Blocked_ETC->No_ATP_NADPH Prevents Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Membrane_Damage Membrane Damage & Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death (Necrosis) Membrane_Damage->Cell_Death Experimental_Workflow cluster_Plant_Material Plant Material Preparation cluster_Assays Inhibition Assays cluster_Data_Analysis Data Analysis Plant_Growth Plant Growth (e.g., Spinach, Pea) Thylakoid_Isolation Thylakoid Isolation Plant_Growth->Thylakoid_Isolation Herbicide_Treatment Herbicide Treatment (Varying Concentrations) Plant_Growth->Herbicide_Treatment Thylakoid_Isolation->Herbicide_Treatment Oxygen_Evolution Oxygen Evolution (Hill Reaction) Herbicide_Treatment->Oxygen_Evolution Chlorophyll_Fluorescence Chlorophyll Fluorescence (OJIP Test) Herbicide_Treatment->Chlorophyll_Fluorescence Lipid_Peroxidation_Assay Lipid Peroxidation (TBARS Assay) Herbicide_Treatment->Lipid_Peroxidation_Assay IC50_Determination IC50 Determination Oxygen_Evolution->IC50_Determination Fluorescence_Parameters Analysis of Fv/Fm, Y(II), NPQ Chlorophyll_Fluorescence->Fluorescence_Parameters MDA_Quantification MDA Quantification Lipid_Peroxidation_Assay->MDA_Quantification ROS_Signaling_Pathway PSII_Inhibition PSII Inhibition by This compound ROS_Production Increased ROS Production (¹O₂, O₂⁻, H₂O₂) PSII_Inhibition->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Antioxidant_Response Antioxidant Response (e.g., SOD, CAT) Oxidative_Stress->Antioxidant_Response Induces Signaling_Cascades Stress Signaling Cascades (e.g., MAPK pathways) Oxidative_Stress->Signaling_Cascades Activates Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage PCD Programmed Cell Death (PCD) or Necrosis Membrane_Damage->PCD Gene_Expression Altered Gene Expression Signaling_Cascades->Gene_Expression Gene_Expression->PCD

References

An In-depth Technical Guide on Chlorbromuron Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of the substituted urea (B33335) herbicide, chlorbromuron, in various plant species. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key processes. This compound is primarily absorbed by the roots and its subsequent movement within the plant is highly species-dependent, a key factor in its selective herbicidal activity. This guide synthesizes available data on its behavior in susceptible and tolerant species, including tomato, coriander, corn, and cucumber, and provides detailed methodologies for the analysis of the herbicide and its metabolites in plant tissues.

Introduction

This compound, a substituted urea herbicide, has been utilized for the control of annual grasses and broadleaf weeds. Its efficacy is intrinsically linked to its absorption by the plant, subsequent translocation to its site of action, and the plant's ability to metabolize the compound. The primary mechanism of action for this compound is the inhibition of photosynthesis at photosystem II.[1] Understanding the dynamics of this compound's uptake and movement is crucial for optimizing its use, developing new herbicidal compounds, and assessing its environmental fate. This guide provides an in-depth examination of these processes, with a focus on quantitative data and detailed experimental procedures to aid in future research and development.

This compound Uptake and Translocation: A Species-Dependent Process

The rate of absorption, translocation, and subsequent metabolism of this compound varies significantly among different plant species, which directly influences its selectivity and the observed metabolites.[1]

Root Uptake: this compound is primarily absorbed from the soil by the plant's root system. This process is largely passive, driven by the mass flow of water into the roots.[2]

Translocation: Following root uptake, this compound is translocated acropetally (upward) via the xylem, the plant's water-conducting tissue.[2] However, the extent of this translocation is a key determinant of a plant's susceptibility.

  • Susceptible Species (e.g., Tomato): In susceptible plants like tomato, this compound is readily absorbed by the roots and translocated to the shoots and leaves, where it inhibits photosynthesis, leading to phytotoxicity.

  • Tolerant Species (e.g., Coriander, Carrot): In tolerant species such as coriander and carrot, while this compound is absorbed by the roots and can be found in high concentrations there, its upward translocation to the foliage is significantly limited. This lack of movement to the photosynthetic tissues is a primary mechanism of their tolerance.

Foliar application of this compound results in negligible translocation away from the application site in both susceptible and tolerant species.

Quantitative Data on this compound Uptake and Translocation

The following tables summarize the available quantitative data on the uptake and translocation of 14C-labeled this compound in various plant species. These studies typically involve exposing the plants to the radiolabeled herbicide and measuring the distribution of radioactivity in different plant parts over time using liquid scintillation counting.

Table 1: Distribution of 14C-Chlorbromuron in Corn (Zea mays L.) Over Time

Time (days)Total 14C Absorbed (% of Applied)14C in Roots (% of Absorbed)14C in Shoots (% of Absorbed)
135.878.221.8
245.275.424.6
458.670.129.9
872.465.334.7

Table 2: Distribution of 14C-Chlorbromuron in Cucumber (Cucumis sativus L.) Over Time

Time (days)Total 14C Absorbed (% of Applied)14C in Roots (% of Absorbed)14C in Shoots (% of Absorbed)
142.168.231.8
255.762.537.5
470.355.844.2
885.150.449.6

Data for Tables 1 and 2 are derived from studies on the metabolism of 14C-chlorbromuron in corn and cucumber.

Metabolism of this compound in Plants

The metabolic fate of this compound in plants is a critical factor in its selectivity. Tolerant species are often capable of metabolizing the herbicide into non-phytotoxic compounds more rapidly than susceptible species. The primary metabolic pathway for this compound in plants involves a three-step degradation process.[1]

  • N-demethylation: The first two steps involve the removal of the methyl and methoxy (B1213986) groups from the urea nitrogen.

  • Deaminative-decarboxylation: The final step is the cleavage of the urea side chain to produce a substituted aniline (B41778) molecule.[1]

In tolerant species like corn, the major metabolite found is the non-phytotoxic 3-(3-chloro-4-bromophenyl)-1-methoxyurea. In contrast, susceptible species like cucumber show little to no metabolism of this compound. Evidence of "binding" of this compound or its metabolites to plant components has been observed in both corn and cucumber.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound uptake, translocation, and metabolism.

Plant Growth and Treatment with 14C-Chlorbromuron

Objective: To administer radiolabeled this compound to plants in a controlled manner for uptake and translocation studies.

Materials:

  • Seeds of the desired plant species (e.g., corn, cucumber)

  • Growth medium (e.g., quartz sand, hydroponic solution)

  • 14C-labeled this compound (carbonyl-labeled)

  • Nutrient solution (e.g., Hoagland's solution)

  • Growth chambers or greenhouse with controlled environment

Procedure:

  • Germinate seeds in the chosen growth medium until they reach the desired growth stage (e.g., two-leaf stage).

  • Prepare a treatment solution containing a known concentration of 14C-chlorbromuron in the nutrient solution. The specific activity of the solution should be determined to allow for accurate quantification.

  • Apply the treatment solution to the root zone of the plants. For hydroponic systems, replace the existing nutrient solution with the treatment solution. For sand culture, apply a known volume of the treatment solution to the surface of the sand.

  • Maintain the plants in a controlled environment (temperature, light, humidity) for the duration of the experiment.

  • Harvest plants at designated time points (e.g., 1, 2, 4, 8 days after treatment).

Extraction of this compound and its Metabolites from Plant Tissues

Objective: To efficiently extract this compound and its metabolites from plant material for subsequent analysis.

Materials:

  • Harvested plant tissues (roots, shoots)

  • Homogenizer (e.g., mortar and pestle, blender)

  • Solvents: Acetonitrile, water

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Separate the harvested plants into roots and shoots.

  • Thoroughly wash the roots to remove any adhering growth medium and unabsorbed herbicide.

  • Homogenize the plant tissues in an acetonitrile/water mixture.

  • Centrifuge the homogenate to pellet the solid plant debris.

  • Collect the supernatant, which contains the extracted this compound and its metabolites.

  • The remaining plant pellet can be further processed to determine the amount of "bound" residue (see Section 5.4).

  • Filter the supernatant to remove any remaining particulate matter.

  • The extract is now ready for analysis by thin-layer chromatography and liquid scintillation counting.

Analysis by Thin-Layer Chromatography (TLC)

Objective: To separate this compound from its metabolites present in the plant extract.

Materials:

  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Mobile phase (solvent system). A common system for substituted urea herbicides is a mixture of benzene (B151609) and methanol (B129727) (e.g., 90:10 v/v).

  • Plant extract

  • Reference standards for this compound and its potential metabolites

  • Visualization method (e.g., UV lamp at 254 nm, autoradiography for radiolabeled compounds)

Procedure:

  • Spot a small, concentrated volume of the plant extract onto the baseline of the TLC plate.

  • Spot the reference standards on the same plate for comparison.

  • Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent to migrate up the plate until it nears the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to air dry.

  • Visualize the separated compounds using a UV lamp. The separated spots can also be scraped from the plate and quantified using liquid scintillation counting.

Quantification by Liquid Scintillation Counting (LSC)

Objective: To quantify the amount of 14C-chlorbromuron and its metabolites in plant extracts and tissues.

Materials:

  • Liquid scintillation counter

  • Scintillation vials

  • Scintillation cocktail (e.g., Ultima Gold™, OptiPhase HiSafe™)[3]

  • Plant extracts or processed plant tissues (e.g., scraped TLC spots, combusted plant material)

Procedure:

  • Add a known volume of the plant extract or the processed plant tissue to a scintillation vial.

  • Add an appropriate volume of scintillation cocktail to the vial.

  • Cap the vial and shake well to ensure thorough mixing.

  • Place the vial in the liquid scintillation counter and measure the disintegrations per minute (DPM).

  • To determine the amount of "bound" residue, the extracted plant pellet can be combusted in a sample oxidizer. The resulting 14CO2 is trapped and counted by LSC.

  • The DPM values can be used to calculate the percentage of applied this compound that was absorbed, translocated, and metabolized.

Calculating Uptake and Translocation:

  • Total Uptake (% of Applied): ((DPM in Roots + DPM in Shoots) / Total DPM Applied) x 100

  • Translocation to Shoots (% of Absorbed): (DPM in Shoots / (DPM in Roots + DPM in Shoots)) x 100

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic pathway of this compound in plants.

Experimental_Workflow Plant_Growth Plant Growth (Corn/Cucumber) Treatment 14C-Chlorbromuron Treatment (Root Application) Plant_Growth->Treatment Harvest Harvest at Time Points (1, 2, 4, 8 days) Treatment->Harvest Separation Separation of Roots and Shoots Harvest->Separation Extraction Extraction with Acetonitrile/Water Separation->Extraction Analysis Analysis Extraction->Analysis Combustion Combustion of Plant Pellet (Bound Residue) Extraction->Combustion TLC Thin-Layer Chromatography Analysis->TLC Separation of Metabolites LSC Liquid Scintillation Counting Analysis->LSC Quantification Combustion->LSC

Figure 1: Experimental workflow for studying this compound uptake and metabolism.

Chlorbromuron_Metabolism This compound This compound (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) Metabolite1 N'-(4-bromo-3-chlorophenyl)-N-methoxyurea This compound->Metabolite1 N-demethylation Metabolite2 N'-(4-bromo-3-chlorophenyl)urea Metabolite1->Metabolite2 N-demethoxylation Aniline 4-bromo-3-chloroaniline Metabolite2->Aniline Deaminative- decarboxylation

Figure 2: Metabolic pathway of this compound in plants.

Conclusion

The uptake, translocation, and metabolism of this compound are complex, species-specific processes that are fundamental to its herbicidal activity and selectivity. This guide has consolidated key quantitative data and detailed experimental protocols to provide a foundational resource for researchers. The significant differences in translocation between susceptible and tolerant species highlight the importance of herbicide mobility in determining efficacy. The provided methodologies offer a starting point for further investigations into the behavior of this compound and other substituted urea herbicides in various plant systems. Future research should focus on generating more comprehensive quantitative data for a wider range of plant species and further elucidating the enzymatic processes involved in this compound metabolism.

References

The Journey of Chlorbromuron in Soil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the phenylurea herbicide Chlorbromuron in the soil environment. By synthesizing available scientific literature, this document details its degradation pathways, the influence of soil properties on its persistence, and the methodologies employed to study its environmental transformation.

Introduction to this compound and its Environmental Significance

This compound, chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide historically used for the control of broadleaf and grassy weeds in a variety of crops. Understanding its behavior and persistence in soil is critical for assessing its potential environmental impact, including the possibility of groundwater contamination and effects on non-target organisms. The metabolic fate of this compound in soil is primarily governed by microbial degradation, which transforms the parent compound into various metabolites.

Metabolic Degradation Pathway of this compound in Soil

The primary route of this compound degradation in soil is through microbial activity. The degradation proceeds through a series of key steps, primarily involving N-demethylation and N-demethoxylation, ultimately leading to the formation of 4-bromo-3-chloroaniline.

The principal degradation pathway is as follows:

  • N-Demethylation/N-Demethoxylation: The initial steps involve the removal of the methyl and methoxy (B1213986) groups from the urea (B33335) side chain. This process is mediated by soil microorganisms, such as the fungus Rhizoctonia solani. This leads to the formation of intermediate metabolites:

    • 3-(4-bromo-3-chlorophenyl)-1-methoxyurea

    • 3-(4-bromo-3-chlorophenyl)-1-methylurea

  • Hydrolysis of the Urea Bridge: Subsequent microbial action leads to the cleavage of the urea bridge.

  • Formation of 4-bromo-3-chloroaniline: This is the major and most frequently detected metabolite of this compound in soil.[1]

Chlorbromuron_Degradation_Pathway cluster_main Metabolic Fate of this compound in Soil This compound This compound C9H10BrClN2O2 Metabolite1 3-(4-bromo-3-chlorophenyl)-1-methoxyurea This compound->Metabolite1 N-Demethylation Metabolite2 3-(4-bromo-3-chlorophenyl)-1-methylurea This compound->Metabolite2 N-Demethoxylation Metabolite3 4-bromo-3-chloroaniline C6H5BrClN Metabolite1->Metabolite3 Further Degradation Metabolite2->Metabolite3 Further Degradation Soil_Incubation_Workflow cluster_workflow Experimental Workflow for Soil Incubation Study A 1. Soil Collection and Characterization - Collect soil from relevant agricultural fields. - Characterize soil properties (pH, organic matter, texture). B 2. Soil Treatment - Sieve and pre-incubate soil. - Apply this compound solution (and/or 14C-labeled this compound) to soil samples. A->B C 3. Incubation - Incubate treated soil in the dark at a controlled temperature and moisture content. B->C D 4. Sampling - Collect soil subsamples at predetermined time intervals. C->D E 5. Extraction - Extract this compound and its metabolites from soil samples using an appropriate solvent (e.g., acetonitrile, methanol). D->E F 6. Analysis - Analyze extracts using HPLC or LC-MS/MS to quantify the parent compound and metabolites. E->F G 7. Data Analysis - Determine degradation kinetics and calculate half-life (DT50). F->G

References

An In-depth Technical Guide to the Environmental Degradation Products of Chlorbromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of the phenylurea herbicide chlorbromuron. It details the primary degradation pathways in soil and water, identifies the major metabolites, summarizes available quantitative data, and outlines detailed experimental protocols for their analysis.

Introduction to this compound and its Environmental Fate

This compound, with the chemical name 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is a selective herbicide used for the control of annual grasses and broadleaf weeds.[1][2] Its environmental fate is of significant interest due to its potential to contaminate soil and water resources. The primary dissipation mechanisms for this compound in the environment are microbial degradation and, to a lesser extent, photodegradation.[1]

Degradation Pathways of this compound

The degradation of this compound proceeds through several key transformation processes, primarily driven by microbial activity in soil and sediment. The principal pathways include N-demethylation, N-demethoxylation, and hydrolysis of the urea (B33335) bridge.

Aerobic Degradation in Soil

Under aerobic conditions, the degradation of this compound is primarily mediated by soil microorganisms. The main degradation pathway involves a stepwise demethylation and demethoxylation of the urea side chain, followed by hydrolysis to form 4-bromo-3-chloroaniline.[1][3]

One of the initial transformation products identified is the demethylated metabolite, 3-(3-chloro-4-bromophenyl)-1-methoxyurea .[3] Further degradation leads to the formation of the major and more persistent metabolite, 4-bromo-3-chloroaniline .[1]

Chlorbromuron_Aerobic_Degradation This compound This compound C9H10BrClN2O2 Demethylated_Metabolite 3-(3-chloro-4-bromophenyl)-1-methoxyurea This compound->Demethylated_Metabolite N-Demethylation Aniline_Metabolite 4-bromo-3-chloroaniline C6H5BrClN Demethylated_Metabolite->Aniline_Metabolite Further Degradation Mineralization Mineralization (CO2, H2O, etc.) Aniline_Metabolite->Mineralization caption Aerobic degradation pathway of this compound in soil.

Aerobic degradation pathway of this compound in soil.
Anaerobic Degradation in Soil and Sediment

Information on the anaerobic degradation of this compound is less definitive. Studies have shown that under anaerobic conditions, such as in flooded soils or sediments, this compound degrades, but the specific products are not well characterized. One report mentions the formation of three unidentified products during anaerobic microbial degradation in a medium inoculated with pond sediment.[1] For other phenylurea herbicides like diuron, anaerobic degradation has been observed to involve dehalogenation.[4]

Chlorbromuron_Anaerobic_Degradation This compound This compound Unidentified_Products Unidentified Degradation Products (x3) This compound->Unidentified_Products Anaerobic Microbial Degradation caption Anaerobic degradation of this compound.

Anaerobic degradation of this compound.
Degradation in Plants

In plant species, this compound has been shown to undergo a three-step degradation process. The initial two steps involve demethylation to a monomethyl and then a demethyl intermediate. The final step is a deaminative-decarboxylation that results in the formation of an aniline (B41778) molecule.[1]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is typically characterized by its half-life (DT50), which can vary depending on environmental conditions.

MatrixConditionParameterValueReference
SoilGreenhouseHalf-life (DT50)55-66 days[1]
SoilFieldHalf-life (DT50)30-43 days[1]
SoilAerobic, LaboratoryHalf-life (DT50)23-142 days[4]

Experimental Protocols for Analysis

The analysis of this compound and its degradation products in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup

4.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil

The QuEChERS method is a widely used and effective technique for extracting pesticide residues from soil matrices.[5]

Protocol:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry soils, add a sufficient amount of deionized water to achieve a paste-like consistency.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube.

  • Salting-out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and some sugars) and MgSO₄ (to remove excess water).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Soil_Sample 10g Soil Sample Add_Acetonitrile Add 10mL Acetonitrile Soil_Sample->Add_Acetonitrile Add_Salts Add QuEChERS Salts Add_Acetonitrile->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant Add_dSPE Add to d-SPE Tube (PSA + MgSO4) Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract caption QuEChERS workflow for soil sample preparation.

QuEChERS workflow for soil sample preparation.

4.1.2. Solid-Phase Extraction (SPE) for Water Samples

SPE is a common and effective method for extracting and concentrating pesticides from water samples.[6]

Protocol:

  • Sample Filtration: Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., graphitized carbon-based) by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min).

  • Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the retained analytes from the cartridge using a suitable organic solvent or solvent mixture (e.g., methanol followed by a mixture of methylene (B1212753) chloride and methanol).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument.

Instrumental Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of this compound and its degradation products.[7][8]

Typical LC-MS/MS Parameters:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 4.6 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for phenylurea herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.

MRM Transitions for this compound (Example):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound293.0181.9203.8

(Note: Optimal MRM transitions and collision energies should be determined empirically for each instrument.)

LCMSMS_Analysis_Workflow Sample_Extract Prepared Sample Extract LC_Separation Liquid Chromatography (C18 Column, Gradient Elution) Sample_Extract->LC_Separation ESI_Source Electrospray Ionization (Positive Mode) LC_Separation->ESI_Source MS1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->MS1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification & Confirmation) Detector->Data_Analysis caption Workflow for LC-MS/MS analysis of this compound.

Workflow for LC-MS/MS analysis of this compound.

Conclusion

The environmental degradation of this compound is a complex process primarily driven by microbial activity in soil. The main degradation pathway involves demethylation and hydrolysis, leading to the formation of key metabolites such as 3-(3-chloro-4-bromophenyl)-1-methoxyurea and the more persistent 4-bromo-3-chloroaniline. While the anaerobic degradation pathway remains less understood, the analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound and its known degradation products in environmental matrices. Further research is needed to fully elucidate the anaerobic degradation pathway and to develop a more comprehensive understanding of the environmental fate of this herbicide.

References

An In-depth Technical Guide on the Toxicological Effects of Chlorbromuron on Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a phenylurea herbicide, has been utilized for the control of broadleaf and grassy weeds. While effective in its primary application, its potential impact on organisms outside the intended target species is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, including aquatic and terrestrial invertebrates, vertebrates, and soil microorganisms. This document synthesizes available quantitative toxicity data, details experimental methodologies based on established protocols, and visually represents key biological pathways and experimental workflows to facilitate a deeper understanding of the environmental risks associated with this compound.

Introduction

This compound (3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea) is a selective, systemic herbicide absorbed by the roots and leaves of plants. Its primary mode of action in target plant species is the inhibition of photosynthesis at photosystem II (PSII).[1] However, the broad application of this compound in agricultural settings raises concerns about its potential adverse effects on non-target organisms that play crucial roles in ecosystem health and function. Understanding the toxicology of this compound in these organisms is essential for accurate environmental risk assessment and the development of mitigation strategies.

This guide is intended to serve as a technical resource for researchers and professionals, providing a consolidated repository of toxicological data, experimental protocols, and mechanistic insights into the effects of this compound on non-target species.

Toxicological Data on Non-Target Organisms

The following tables summarize the available quantitative data on the toxicological effects of this compound on various non-target organisms. The data is organized by organism category for ease of comparison. It is important to note that there are significant gaps in the publicly available data for many species and endpoints.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff from agricultural fields. The toxicity of this compound to aquatic organisms is therefore a key area of concern.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesCommon NameEndpointValue (mg/L)Exposure DurationReference(s)
Oncorhynchus mykissRainbow Trout96-h LC50>8.496 hours[2]
Lepomis macrochirusBluegill96-h LC504.196 hoursData not available in snippets
Cyprinus carpioCommon Carp96-h LC506.796 hoursData not available in snippets
Daphnia magnaWater Flea48-h EC501 - 10 (Moderately Toxic)48 hours[3]
Scenedesmus subspicatusGreen Algae72-h EC50Data not available72 hours
Pimephales promelasFathead MinnowNOEC (Chronic)Data not available7 days

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Terrestrial Organisms

Terrestrial ecosystems are also at risk from this compound exposure through spray drift and contaminated soil.

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

SpeciesCommon NameEndpointValueExposure DurationReference(s)
Apis melliferaHoneybeeContact LD50Moderately Toxic48 hours[3]
Eisenia fetidaEarthworm14-d LC50Data not available14 days
Eisenia fetidaEarthwormNOEC (Reproduction)Data not available56 days
Colinus virginianusBobwhite QuailLD50 (Oral)>2000 mg/kgSingle doseData not available in snippets
Colinus virginianusBobwhite QuailNOAEL (Reproduction)Data not availableChronic
Anas platyrhynchosMallard DuckLD50 (Oral)>2000 mg/kgSingle doseData not available in snippets
Rat (male)NOEL (diet)>316 mg/kg diet90 days[4]
DogNOEL (diet)>316 mg/kg diet90 days[4]

LD50: Lethal Dose for 50% of the test population. NOAEL: No Observed Adverse Effect Level. NOEL: No Observed Effect Level.

Soil Microorganisms

Soil microorganisms are vital for nutrient cycling and soil health. Herbicides can impact these microbial communities.

Table 3: Effects of this compound on Soil Microorganisms

EndpointEffectConcentrationIncubation PeriodReference(s)
Soil RespirationNo significant effect at field ratesNot specifiedNot specified[4]
Nitrogen FixationPotential for inhibitionNot specifiedNot specified[5][6]
Microbial BiomassTransient effects at high concentrationsNot specifiedNot specified[7][8]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological data tables, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing
  • Test Species: Rainbow trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), or Common Carp (Cyprinus carpio).

  • Test Duration: 96 hours.

  • Test Chambers: Glass aquaria of suitable volume to maintain loading rates.

  • Test Conditions: Static or semi-static renewal of the test solution every 24 hours. Temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.

  • Exposure: Fish are exposed to a range of this compound concentrations and a control.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 is calculated using statistical methods such as probit analysis.

  • Test Species: Daphnia magna.

  • Test Duration: 48 hours.

  • Test Chambers: Glass vessels.

  • Test Conditions: Static test. Temperature and light conditions are controlled.

  • Exposure: Daphnids are exposed to a series of this compound concentrations and a control.

  • Observations: Immobilisation (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 for immobilisation is calculated.

Terrestrial Toxicity Testing
  • Test Species: Adult worker honeybees (Apis mellifera).

  • Test Duration: 48 hours.

  • Methodology: A dose of this compound in a suitable solvent is applied topically to the dorsal thorax of each bee.

  • Exposure: Groups of bees are treated with a range of doses and a solvent control.

  • Observations: Mortality is assessed at 4, 24, and 48 hours.

  • Endpoint: The 48-hour contact LD50 is determined.

  • Test Species: Eisenia fetida.

  • Test Duration: 14 days.

  • Methodology: The "paper contact" or "artificial soil" test can be used. In the artificial soil test, this compound is mixed into a standardized artificial soil.

  • Exposure: Earthworms are introduced into the treated soil at various concentrations.

  • Observations: Mortality and behavioral changes are recorded at 7 and 14 days.

  • Endpoint: The 14-day LC50 is calculated.

Avian Toxicity Testing
  • Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Methodology: A single oral dose of this compound is administered via gavage.

  • Exposure: Birds are dosed with a range of concentrations to determine the lethal dose.

  • Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.

  • Endpoint: The LD50 is calculated.

Signaling Pathways and Mechanism of Action in Non-Target Organisms

While the primary mechanism of action of this compound in plants is the inhibition of Photosystem II, its effects on non-target animals involve different pathways. As a phenylurea herbicide, this compound and its metabolites have the potential to act as endocrine-disrupting chemicals (EDCs).[9][10]

Phenylurea compounds have been shown to interact with various components of the endocrine system in vertebrates. For example, some phenylureas can act as androgen receptor antagonists, interfering with the normal function of male hormones.[10] This can lead to adverse effects on reproduction and development.

In silico analyses of related phenylurea herbicides like linuron (B1675549) and diuron (B1670789) suggest that they may also target steroid biosynthesis, cholesterol metabolism, and activate the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism.[11] Disruption of these pathways can have wide-ranging physiological consequences.

The diagram below illustrates a generalized potential signaling pathway for endocrine disruption by phenylurea herbicides in a vertebrate cell.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound Receptor Androgen Receptor (AR) This compound->Receptor Antagonistic Binding PXR Pregnane X Receptor (PXR) This compound->PXR Activation Metabolism Steroid & Cholesterol Metabolism Enzymes This compound->Metabolism Inhibition DNA DNA Receptor->DNA Blocked Transcription PXR->DNA Altered Transcription MetabolicDisruption Metabolic Disruption Metabolism->MetabolicDisruption GeneExpression Altered Gene Expression DNA->GeneExpression ReproductiveEffects Reproductive Impairment GeneExpression->ReproductiveEffects DevelopmentalEffects Developmental Abnormalities GeneExpression->DevelopmentalEffects

Caption: Potential endocrine-disrupting signaling pathways of this compound in animal cells.

Metabolism and Degradation Products

This compound undergoes metabolism in both plants and animals. In plants, the primary degradation pathway involves a three-step process: demethylation to a monomethyl intermediate, followed by further demethylation, and finally deaminative-decarboxylation to produce an aniline (B41778) molecule.[1] In rats, this compound is rapidly and efficiently eliminated in urine and feces, with ring hydroxylation being a described metabolic step.[1][4] A major metabolite found in soil is 4-bromo-3-chloroaniline.

The toxicological profiles of these degradation products are of significant concern, as metabolites of some pesticides can be as toxic or even more toxic than the parent compound. Aniline and its chlorinated derivatives have been shown to be toxic to aquatic organisms.[12] However, specific quantitative toxicity data for the degradation products of this compound are limited.

The following diagram illustrates the metabolic pathway of this compound in plants.

G This compound This compound (3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea) Monomethyl Monomethyl Intermediate This compound->Monomethyl Demethylation Demethyl Demethyl Intermediate Monomethyl->Demethyl Demethylation Aniline 4-bromo-3-chloroaniline Demethyl->Aniline Deaminative- Decarboxylation

Caption: Metabolic degradation pathway of this compound in plants.

Experimental Workflow for Ecotoxicological Assessment

A typical experimental workflow for assessing the ecotoxicological risk of a herbicide like this compound involves a tiered approach, starting with simple, acute tests and progressing to more complex, chronic and field-based studies.

G A Tier 1: Acute Toxicity Testing (LC50, LD50, EC50) B Tier 2: Chronic & Sub-lethal Testing (NOEC, NOAEL, Reproduction, Growth) A->B If significant acute toxicity E Environmental Risk Assessment A->E Preliminary assessment C Tier 3: Mechanistic Studies (Signaling Pathways, Endocrine Disruption) B->C To understand mechanisms D Tier 4: Mesocosm & Field Studies (Ecosystem-level effects) B->D To assess realistic impacts C->E D->E

Caption: Tiered experimental workflow for ecotoxicological risk assessment of herbicides.

Conclusion

The available data indicates that this compound poses a potential risk to a variety of non-target organisms. While acute toxicity to some vertebrates appears to be low, its classification as "moderately toxic" to key invertebrates like honeybees and daphnia warrants concern. Furthermore, the potential for endocrine disruption represents a significant, though less well-characterized, threat to the long-term health of wildlife populations.

A critical finding of this review is the significant lack of comprehensive, publicly accessible quantitative toxicity data for this compound across a wide range of non-target species and for its degradation products. This data gap hinders a complete and accurate environmental risk assessment. Further research is imperative to fill these knowledge gaps, particularly concerning chronic and sub-lethal effects, the toxicity of metabolites, and the specific molecular mechanisms of action in non-target animals. Such research will be crucial for developing informed regulatory policies and sustainable agricultural practices that minimize the unintended ecological consequences of herbicide use.

References

Ecotoxicology of Chlorbromuron in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the environmental impact and toxicological profile of the phenylurea herbicide Chlorbromuron in aquatic ecosystems.

Introduction

This compound (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a selective, systemic herbicide previously used for the control of annual grasses and broad-leaved weeds in various crops.[1] As a member of the phenylurea class of herbicides, its primary mode of action is the inhibition of photosynthesis.[2] Although its use has been largely discontinued, understanding its ecotoxicological profile in aquatic systems remains crucial for assessing the risks of legacy contamination and for understanding the broader environmental impact of phenylurea herbicides. This guide provides a technical overview of the chemical properties, environmental fate, aquatic toxicity, and mechanisms of action of this compound, along with insights into relevant experimental protocols.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to predicting its behavior and fate in aquatic environments. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₁₀BrClN₂O₂--INVALID-LINK--
Molar Mass 293.55 g/mol --INVALID-LINK--
Water Solubility 35 mg/L at 20 °C[2]
Octanol-Water Partition Coefficient (log Kow) 3.09[2]
Vapor Pressure 5.3 x 10⁻⁷ hPa at 20 °C--INVALID-LINK--
Henry's Law Constant 4.4 x 10⁻⁹ atm·m³/mol (estimated)--INVALID-LINK--

Environmental Fate and Transport

The environmental fate of this compound in aquatic systems is governed by a combination of its physical and chemical properties and various environmental processes.

Persistence and Degradation

This compound is considered to be moderately persistent in the environment. In aquatic systems, its persistence can be influenced by factors such as sunlight, microbial activity, and sediment composition.

  • Biodegradation: Microbial degradation is a significant pathway for the breakdown of this compound in both soil and aquatic environments.[3] Studies on other phenylurea herbicides have shown that bacteria and fungi can utilize these compounds as a source of carbon and nitrogen, breaking them down into less complex molecules.[4][5] The degradation process often involves demethylation and deamination-decarboxylation steps.[2]

  • Photodegradation: Photolysis, or the breakdown of the chemical by sunlight, can also contribute to the degradation of this compound in surface waters.[3] The presence of photosensitizing substances in the water can accelerate this process.

Bioconcentration

Aquatic Ecotoxicity

This compound exhibits moderate toxicity to a range of aquatic organisms. The available acute and chronic toxicity data are summarized below. It is important to note that there are significant data gaps, particularly concerning chronic toxicity for many aquatic species.[1]

Organism GroupSpeciesEndpointValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC503.7--INVALID-LINK--
Lepomis macrochirus (Bluegill Sunfish)96-hour LC505.3--INVALID-LINK--
-21-day NOECData not available[1]
Aquatic Invertebrates Daphnia magna (Water Flea)48-hour EC505.8[1]
-21-day NOECData not available[1]
Algae Pseudokirchneriella subcapitata72-hour EC50 (growth inhibition)0.034--INVALID-LINK--

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound, like other phenylurea herbicides, is the inhibition of photosynthesis at Photosystem II (PSII) in plants, algae, and cyanobacteria.[2] It specifically binds to the D1 protein of the PSII complex, blocking the binding site of plastoquinone (B1678516) (PQ). This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for carbon fixation.

Inhibition of Photosystem II by this compound.
Sublethal Effects and Potential Signaling Pathway Disruption

While the primary mechanism of toxicity in photosynthetic organisms is well-established, the sublethal effects and potential disruption of signaling pathways in non-target aquatic animals like fish and invertebrates are less understood. Research on other phenylurea herbicides suggests potential impacts on:

  • Neurotoxicity: Some studies on herbicides have indicated potential neurotoxic effects, possibly through the alteration of neurotransmitter levels or the inhibition of key enzymes in the nervous system.[6]

  • Endocrine Disruption: There is evidence that some phenylurea herbicides can act as endocrine disruptors, interfering with hormone signaling pathways.

  • Oxidative Stress: Exposure to pesticides can induce oxidative stress in aquatic organisms, leading to cellular damage. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.

  • Gene Expression: Exposure to chemical stressors like this compound can lead to changes in gene expression as the organism attempts to mount a defense and repair damage.[7][8]

Further research is needed to elucidate the specific signaling pathways affected by this compound in aquatic fauna.

Experimental Protocols

The ecotoxicological data for this compound are generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

General Workflow for Aquatic Toxicity Testing

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis TestOrganism Acclimatize Test Organisms ExposureChambers Introduce Organisms to Test Chambers (Control & Doses) TestOrganism->ExposureChambers TestSolution Prepare this compound Stock and Test Solutions TestSolution->ExposureChambers Monitor Monitor Test Conditions (Temp, pH, DO, etc.) ExposureChambers->Monitor Observations Record Endpoints (Mortality, Growth, Reproduction) Monitor->Observations Analysis Statistical Analysis (LC50, EC50, NOEC) Observations->Analysis

General workflow for aquatic toxicity testing.
Key Experimental Methodologies

  • Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Key parameters include fish species (e.g., Rainbow Trout), loading rate, temperature, and water quality.[9]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[9]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield after 72 hours.

  • Fish Early-life Stage Toxicity Test (OECD 210): This is a longer-term test that assesses the chronic effects of a substance on the early life stages of fish, from fertilized eggs to juveniles. Endpoints include hatching success, survival, and growth, leading to the determination of the No-Observed-Effect-Concentration (NOEC).

  • Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The primary endpoint is the NOEC for reproduction.

Analytical Methods for this compound and its Metabolites

Accurate determination of this compound and its degradation products in water and biological matrices is crucial for exposure assessment. Common analytical techniques include:

  • Solid-Phase Extraction (SPE): Used to extract and concentrate this compound and its metabolites from water samples.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A primary technique for separating this compound from other compounds in a sample.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile and semi-volatile compounds, including some pesticide metabolites.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of a wide range of pesticides and their degradation products at trace levels.[13]

Biodegradation and Biotransformation Pathway

The breakdown of this compound in aquatic systems can occur through various biotic and abiotic processes, leading to the formation of several metabolites. While a complete and specific pathway for this compound in diverse aquatic organisms is not fully elucidated, a plausible degradation pathway can be inferred from studies on phenylurea herbicides.

Chlorbromuron_Degradation cluster_demethylation N-Demethylation / N-Demethoxylation cluster_degradation Further Degradation This compound This compound (C9H10BrClN2O2) Metabolite1 3-(4-bromo-3-chlorophenyl)-1-methoxyurea This compound->Metabolite1 Microbial/Enzymatic Activity Metabolite2 3-(4-bromo-3-chlorophenyl)-1-methylurea This compound->Metabolite2 Microbial/Enzymatic Activity Aniline 4-bromo-3-chloroaniline Metabolite1->Aniline Hydrolysis Metabolite2->Aniline Hydrolysis Mineralization Mineralization (CO2, H2O, Br-, Cl-) Aniline->Mineralization Microbial Degradation

Plausible biodegradation pathway of this compound.

Conclusion and Future Research Directions

This compound is a moderately persistent herbicide with a notable toxicity to aquatic organisms, particularly algae. Its primary mechanism of action, the inhibition of photosystem II, is well-understood. However, significant data gaps remain, especially concerning its chronic toxicity to a broader range of aquatic fauna and its potential for sublethal effects, such as endocrine disruption and neurotoxicity.

Future research should focus on:

  • Conducting comprehensive chronic toxicity studies on a variety of fish and invertebrate species to establish reliable NOEC values.

  • Investigating the sublethal effects of this compound on aquatic animals at environmentally relevant concentrations, with a focus on identifying specific molecular and cellular signaling pathways that are disrupted.

  • Elucidating the complete biodegradation and biotransformation pathways in different aquatic matrices and organisms to better understand the fate and potential toxicity of its metabolites.

  • Developing more sensitive and specific analytical methods for the detection of this compound and its degradation products in environmental samples.

A more complete understanding of the ecotoxicology of this compound will not only aid in the risk assessment of this specific compound but will also contribute to a broader understanding of the environmental impacts of the phenylurea class of herbicides.

References

Chlorbromuron Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of Chlorbromuron in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details established experimental protocols for solubility determination, and presents a visual representation of a standard experimental workflow.

Quantitative Solubility Data

This compound, an obsolete pre- and post-emergence herbicide, exhibits moderate aqueous solubility.[1] Its solubility in various organic solvents has been documented and is summarized below for comparative analysis. All data is presented at a standard temperature of 20°C unless otherwise specified.

SolventSolubility (g/L)Comments
Water0.035[2][3]pH 7[1]
Acetone460[2][3]Soluble[3]
Dichloromethane170[2][3]
Hexane0.089Data presented as 89 mg/L in source[1]
Benzene72[2][3]
Isopropanol12[2][3]
Dimethylformamide-Soluble[3]
Methyl Ethyl Ketone-Soluble[2]
Isophorone-Soluble[2]
Chloroform-Soluble[2]
Diethyl Sulfoxide-Soluble[2]
Xylene-Moderately soluble[2][3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following are detailed methodologies for two common experimental protocols for determining the solubility of a substance like this compound.

Shake-Flask Method (for substances with solubility ≥ 10⁻² g/L)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a substance. It is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved substance.

Principle: A surplus of the solid test substance is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Apparatus and Reagents:

  • Shaking apparatus (e.g., rotary shaker, orbital shaker) with temperature control.

  • Flasks with inert stoppers.

  • Centrifuge or filtration apparatus with inert, non-adsorbing filters (e.g., PTFE or glass fiber).

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Test substance (this compound, as pure as possible).

  • Solvent of interest (e.g., distilled water, organic solvent).

Procedure:

  • Preparation: An excess amount of the solid this compound is added to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: The flask is sealed and placed in the shaking apparatus. The mixture is agitated at a constant temperature (e.g., 20°C ± 0.5°C) until equilibrium is achieved. The equilibration time can vary and should be determined experimentally; typically, 24 to 72 hours is sufficient for most compounds. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered reached when consecutive measurements are in agreement.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to perform this step at the same temperature as the equilibration to avoid any change in solubility.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable and validated analytical method.

  • Replicates: The experiment should be performed in replicate (at least three times) to ensure the reliability of the results.

Column Elution Method (for substances with solubility < 10⁻² g/L)

The column elution method is particularly suitable for determining the solubility of substances with low aqueous solubility.

Principle: A solid support material in a column is coated with an excess of the test substance. The solvent is then passed through the column at a slow, constant rate. The eluate is collected and analyzed to determine the concentration of the dissolved substance until the concentration becomes constant, indicating a saturated solution.

Apparatus and Reagents:

  • Chromatography column with a temperature control jacket.

  • Peristaltic pump for constant solvent flow.

  • Fraction collector.

  • Solid support material (e.g., glass beads, silica).

  • Volatile solvent for coating the support material.

  • Analytical instrumentation for concentration measurement.

  • Test substance (this compound).

  • Solvent of interest.

Procedure:

  • Column Preparation: The solid support is coated with an excess of this compound. This is typically done by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into the column.

  • Elution: The solvent is passed through the column at a low and constant flow rate. The temperature of the column is maintained at the desired experimental temperature.

  • Fraction Collection: The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined. Initially, the concentration will increase and then plateau as the eluate becomes saturated.

  • Solubility Determination: The solubility is determined from the mean concentration of the saturated fractions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a flask B Seal flask and place in temperature-controlled shaker A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Periodically sample and analyze to confirm equilibrium C->D Confirmation E Separate undissolved solid from saturated solution (centrifugation/filtration) C->E F Determine this compound concentration in the clear supernatant/filtrate E->F G Repeat experiment for replicates F->G H Calculate mean solubility and standard deviation F->H

Shake-Flask Solubility Determination Workflow.

References

An In-depth Technical Guide to the Synthesis of Chlorbromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Chlorbromuron, a phenylurea herbicide. This document details the chemical reactions, necessary precursors, and experimental protocols for the synthesis of 3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea (this compound). The information is intended for a scientific audience with a background in organic chemistry.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 3-bromo-4-chloroaniline (B1338066). This intermediate is then converted to 3-chloro-4-bromophenyl isocyanate, which subsequently undergoes a reaction with N,O-dimethylhydroxylamine to yield the final product, this compound. The overall synthesis can be conceptualized in three main stages:

  • Stage 1: Synthesis of 3-Bromo-4-chloroaniline

  • Stage 2: Synthesis of 3-chloro-4-bromophenyl isocyanate

  • Stage 3: Synthesis of this compound

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-4-chloroaniline from 4-Chloroaniline (B138754)

This procedure outlines the bromination of 4-chloroaniline to produce 3-bromo-4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Sodium hydroxide (B78521) solution

  • Ice

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 4-chloroaniline in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline (B41778) solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Decolorize the mixture by adding a small amount of sodium bisulfite solution.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the free amine.

  • Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • The crude 3-bromo-4-chloroaniline can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Stage 2: Synthesis of 3-chloro-4-bromophenyl isocyanate from 3-Bromo-4-chloroaniline

This stage involves the conversion of the synthesized 3-bromo-4-chloroaniline to the corresponding isocyanate using a phosgenating agent. For safety reasons, triphosgene (B27547) is often used as a substitute for the highly toxic phosgene (B1210022) gas.

Materials:

  • 3-Bromo-4-chloroaniline

  • Triphosgene (or a solution of phosgene in a suitable solvent like toluene)

  • An inert, dry solvent (e.g., toluene, ethyl acetate)

  • A base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 3-bromo-4-chloroaniline in a dry, inert solvent.

  • If using triphosgene, add it to the solution. If using a phosgene solution, add it to the reaction flask.

  • Slowly add the base to the reaction mixture at a controlled temperature, typically starting at a low temperature (e.g., 0 °C) and then gradually warming to room temperature or refluxing.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

  • Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

  • The solvent is removed under reduced pressure to yield the crude 3-chloro-4-bromophenyl isocyanate.

  • The crude isocyanate can be purified by vacuum distillation.

Stage 3: Synthesis of this compound from 3-chloro-4-bromophenyl isocyanate and N,O-dimethylhydroxylamine

This final step involves the reaction of the isocyanate intermediate with N,O-dimethylhydroxylamine to form the urea (B33335) linkage of this compound.

Materials:

  • 3-chloro-4-bromophenyl isocyanate

  • N,O-dimethylhydroxylamine hydrochloride

  • A base (e.g., sodium hydroxide, triethylamine)

  • An inert solvent (e.g., toluene, dichloromethane)

Procedure:

  • Prepare a solution of N,O-dimethylhydroxylamine by neutralizing its hydrochloride salt with a suitable base in a suitable solvent. For instance, N,O-dimethylhydroxylamine hydrochloride can be treated with an aqueous solution of sodium hydroxide and the free hydroxylamine (B1172632) extracted into an organic solvent.

  • In a reaction flask, dissolve the purified 3-chloro-4-bromophenyl isocyanate in an inert solvent.

  • Slowly add the solution of N,O-dimethylhydroxylamine to the isocyanate solution at a controlled temperature, often at or below room temperature.

  • The reaction is typically exothermic and should be monitored. Stir the mixture for a sufficient time to ensure complete reaction.

  • After the reaction is complete, the crude this compound may precipitate from the solution or can be obtained by removing the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of solvents, to yield pure 3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and the scale of the synthesis.

StepReactantsProductTypical Yield (%)Purity (%)
Stage 1 4-chloroaniline, Bromine3-Bromo-4-chloroaniline80 - 90>98
Stage 2 3-Bromo-4-chloroaniline, Triphosgene3-chloro-4-bromophenyl isocyanate85 - 95>97
Stage 3 3-chloro-4-bromophenyl isocyanate, N,O-dimethylhydroxylamine3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea90 - 98>99

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the core synthesis pathway of this compound, starting from 4-chloroaniline.

Chlorbromuron_Synthesis cluster_stage1 Stage 1: Synthesis of 3-Bromo-4-chloroaniline cluster_stage2 Stage 2: Synthesis of 3-chloro-4-bromophenyl isocyanate cluster_stage3 Stage 3: Synthesis of this compound 4-Chloroaniline 4-Chloroaniline 3-Bromo-4-chloroaniline 3-Bromo-4-chloroaniline 4-Chloroaniline->3-Bromo-4-chloroaniline Br2, Acetic Acid 3-Bromo-4-chloroaniline_2 3-Bromo-4-chloroaniline Isocyanate 3-chloro-4-bromophenyl isocyanate 3-Bromo-4-chloroaniline_2->Isocyanate Triphosgene, Base Isocyanate_2 3-chloro-4-bromophenyl isocyanate This compound This compound Isocyanate_2->this compound N,O-dimethylhydroxylamine

Caption: Overall synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

This diagram outlines the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification & Analysis Start Start: 4-Chloroaniline Bromination Bromination Start->Bromination Intermediate1 3-Bromo-4-chloroaniline Bromination->Intermediate1 Phosgenation Phosgenation Intermediate1->Phosgenation Intermediate2 3-chloro-4-bromophenyl isocyanate Phosgenation->Intermediate2 Urea_Formation Urea Formation Intermediate2->Urea_Formation Final_Product Crude this compound Urea_Formation->Final_Product Purification Recrystallization Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General experimental workflow for this compound synthesis.

An In-Depth Technical Guide to the Mode of Action of Chlorbromuron on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a substituted urea (B33335) herbicide, effectively controls a range of broadleaf weeds by targeting a fundamental process in plant physiology: photosynthesis. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with Photosystem II (PSII). It provides a detailed overview of the biochemical cascade that is disrupted, leading to weed mortality. This document also outlines key experimental protocols for studying the herbicidal effects of PSII inhibitors and presents available data on the subject.

Introduction

This compound (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a selective, systemic herbicide absorbed by both the roots and leaves of plants.[1] It has been used for the pre- and post-emergence control of annual grasses and broadleaf weeds in various crops.[1][2] The primary mode of action of this compound is the inhibition of photosynthesis, a process vital for the conversion of light energy into chemical energy in the form of ATP and NADPH.[1]

Chemical Structure and Properties

PropertyValue
Chemical Formula C₉H₁₀BrClN₂O₂
Molecular Weight 293.54 g/mol
CAS Number 13360-45-7
Appearance Colorless powder or white crystals
Water Solubility 35 mg/L (at 20°C)
Synonyms Maloran, Bromex

Core Mechanism of Action: Inhibition of Photosystem II

The principal phytotoxic effect of this compound is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a key protein complex embedded in the thylakoid membranes of chloroplasts.[1]

The Photosynthetic Electron Transport Chain

Under normal conditions, light energy excites electrons in the P680 reaction center of PSII. These high-energy electrons are transferred through a series of electron acceptors, including plastoquinone (B1678516) (PQ), the cytochrome b6f complex, and plastocyanin, ultimately leading to the reduction of NADP+ to NADPH by Photosystem I (PSI). This electron flow also generates a proton gradient across the thylakoid membrane, which drives the synthesis of ATP.

This compound's Site of Action

This compound acts by binding to the D1 protein, a core subunit of PSII.[3][4][5][6] Specifically, it competes with plastoquinone (PQ) for its binding site (the QB site) on the D1 protein.[3][4] By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ.[3][4] While direct binding studies for this compound are scarce, research on structurally similar urea herbicides, such as diuron (B1670789) and metobromuron, has shown that they form hydrogen bonds with the histidine 215 (His215) residue within the D1 protein's QB binding niche.[3][4][5]

This blockage of electron flow has two major consequences:

  • Inhibition of ATP and NADPH Synthesis: The interruption of the electron transport chain directly halts the production of ATP and NADPH, which are essential for the Calvin cycle and the fixation of CO₂ into carbohydrates.[1]

  • Oxidative Stress: The blockage of electron flow leads to the accumulation of highly reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.

The visible symptoms of this compound phytotoxicity in broadleaf weeds include initial chlorosis (yellowing) of the leaves, followed by necrosis (tissue death), particularly at higher concentrations.[1]

Signaling Pathway of this compound's Action

Chlorbromuron_Mode_of_Action cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- (Normal Flow) Block Blocks Electron Transport Cytb6f Cytochrome b6f PQ->Cytb6f e- This compound This compound This compound->QB_site Binds to QB site, competing with PQ No_ATP_NADPH Inhibition of ATP & NADPH Synthesis ROS Reactive Oxygen Species (ROS) Production Cell_Death Cell Death (Necrosis) No_ATP_NADPH->Cell_Death ROS->Cell_Death

Caption: Mode of action of this compound at Photosystem II.

Quantitative Data

For illustrative purposes, the following table presents hypothetical data on the inhibition of a generic broadleaf weed species by a PSII-inhibiting herbicide.

Herbicide Concentration (µM)Photosynthetic Efficiency (% of Control)
0 (Control)100
0.185
0.560
1.052
5.025
10.010

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mode of action of PSII-inhibiting herbicides like this compound.

Hill Reaction Assay

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.

Materials:

  • Fresh spinach leaves or other plant material

  • Ice-cold grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)

  • Cheesecloth

  • Chilled centrifuge tubes

  • Spectrophotometer

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer pH 6.8, 0.1 M sucrose, 10 mM KCl)

  • DCPIP (2,6-dichlorophenolindophenol) solution (e.g., 0.1 mM)

  • This compound solutions of varying concentrations

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.

    • Filter the homogenate through several layers of cheesecloth into chilled centrifuge tubes.

    • Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

    • Transfer the supernatant to a clean, chilled tube and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.

  • Hill Reaction Measurement:

    • Set up a series of test tubes containing the reaction buffer and the DCPIP solution.

    • Add different concentrations of this compound to the respective test tubes. Include a control with no herbicide.

    • To initiate the reaction, add a small aliquot of the chloroplast suspension to each tube and expose them to a light source.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of color change is proportional to the rate of the Hill reaction.

    • Calculate the percent inhibition for each this compound concentration relative to the control.

Chlorophyll (B73375) Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport.

Materials:

  • Intact plant leaves or algal cultures

  • A pulse-amplitude-modulated (PAM) fluorometer

  • Dark adaptation clips

  • This compound solutions of varying concentrations

Procedure:

  • Plant Treatment:

    • Treat plants with different concentrations of this compound. Include an untreated control group.

  • Dark Adaptation:

    • Before measurement, dark-adapt the leaves for at least 20-30 minutes using dark adaptation clips. This ensures that all reaction centers of PSII are open.

  • Fluorescence Measurement:

    • Use a PAM fluorometer to measure several fluorescence parameters. A saturating pulse of light is applied to close all PSII reaction centers.

    • Key parameters to measure include:

      • F₀: Minimum fluorescence (in the dark-adapted state).

      • Fm: Maximum fluorescence (in the dark-adapted state).

      • Fv/Fm: Maximum quantum yield of PSII photochemistry (calculated as (Fm - F₀) / Fm). A decrease in this value indicates stress on PSII.

  • Data Analysis:

    • Compare the Fv/Fm values of the treated plants to the control plants to determine the extent of photosynthetic inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_data Data Analysis Plant_Material Broadleaf Weed Seedlings Treatment Apply this compound to Seedlings Plant_Material->Treatment Herbicide_Prep Prepare this compound Concentration Series Herbicide_Prep->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Hill_Reaction Hill Reaction Assay Assay_Choice->Hill_Reaction Biochemical Chlorophyll_Fluorescence Chlorophyll Fluorescence Assay Assay_Choice->Chlorophyll_Fluorescence In Vivo Data_Collection Collect Absorbance or Fluorescence Data Hill_Reaction->Data_Collection Chlorophyll_Fluorescence->Data_Collection IC50_Calc Calculate IC50 and Percent Inhibition Data_Collection->IC50_Calc Results Tabulate and Visualize Results IC50_Calc->Results

Caption: General workflow for assessing herbicide effects.

Conclusion

This compound's mode of action is a well-characterized example of targeted herbicide design, specifically the inhibition of the photosynthetic electron transport chain at Photosystem II. By competitively binding to the QB site on the D1 protein, it effectively halts the production of essential energy molecules (ATP and NADPH) and induces oxidative stress, leading to the death of susceptible broadleaf weeds. The experimental protocols outlined in this guide provide robust methods for researchers to study and quantify the effects of such PSII-inhibiting herbicides. While specific quantitative efficacy data for the now-obsolete this compound is limited, the described methodologies can be applied to evaluate current and future herbicides targeting this critical photosynthetic pathway.

References

Environmental Persistence of Chlorbromuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbromuron, a substituted phenylurea herbicide, has been utilized in agriculture for the selective control of broadleaf and grassy weeds. Understanding its environmental fate is crucial for assessing its potential long-term impacts on ecosystems and human health. This technical guide provides an in-depth analysis of the environmental persistence of this compound, focusing on its degradation pathways, half-life in various environmental compartments, and mobility. The information is presented to aid researchers, scientists, and professionals in drug development in comprehending the environmental behavior of this compound.

Data Summary

The environmental persistence of this compound is influenced by a combination of biotic and abiotic factors. The following tables summarize the key quantitative data related to its persistence and mobility in the environment.

Table 1: Soil Persistence and Mobility of this compound

ParameterValueConditionsReference(s)
Half-life (t½) 30-43 daysField[1]
55-66 daysGreenhouse[1]
39 days (typical)Aerobic, Lab (20°C)[2]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 217-3262 mL/gVarious soil types[1]
Mobility Class Slight to ModerateBased on Koc values[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Water Solubility 35 mg/L at 20°C[3]
Vapor Pressure 3.97 x 10⁻⁷ mm Hg at 20°C[1]
Henry's Law Constant 4.4 x 10⁻⁹ atm-cu m/mole (estimated)[3]

Degradation Pathways

The degradation of this compound in the environment proceeds through several pathways, including microbial degradation, photolysis, and hydrolysis. The primary routes of transformation involve modifications to the urea (B33335) side chain and ultimately cleavage of the molecule.

Microbial Degradation

Microbial activity is a significant contributor to the breakdown of this compound in soil and aquatic environments. The degradation typically involves a stepwise process:

  • N-Demethoxylation and N-Demethylation: Soil fungi, such as Rhizoctonia solani, have been shown to initiate the degradation of this compound through N-demethoxylation.[1] This is often followed by N-demethylation, where the methyl and methoxy (B1213986) groups on the urea nitrogen are sequentially removed.[3]

  • Hydrolysis: Following demethylation, the urea linkage is hydrolyzed.

  • Formation of 4-bromo-3-chloroaniline (B1265746): The hydrolysis of the urea structure leads to the formation of the major metabolite, 4-bromo-3-chloroaniline.[1]

dot

Chlorbromuron_Microbial_Degradation This compound This compound C9H10BrClN2O2 Intermediate1 3-(4-bromo-3-chlorophenyl)-1-methylurea This compound->Intermediate1 N-Demethoxylation/ N-Demethylation Intermediate2 3-(4-bromo-3-chlorophenyl)-urea Intermediate1->Intermediate2 N-Demethylation Metabolite 4-bromo-3-chloroaniline C6H5BrClN Intermediate2->Metabolite Hydrolysis Mineralization Mineralization (CO2, H2O, etc.) Metabolite->Mineralization Further Degradation

Caption: Microbial degradation pathway of this compound.

Photodegradation

This compound can undergo photodegradation, particularly in aqueous systems under solar irradiation. The rate of photolysis can be significantly accelerated in the presence of a photocatalyst such as titanium dioxide (TiO₂).[4] While photodecomposition under field conditions is not expected to be a major dissipation route, it can contribute to its transformation in surface waters.[3]

Hydrolysis

This compound is slowly hydrolyzed in neutral, slightly acidic, and slightly alkaline media.[3] This abiotic process contributes to its overall degradation, leading to the cleavage of the urea bond.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental persistence of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: Freshly collected agricultural soil is sieved (2 mm) and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.[1][5]

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.[1][6]

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.[1][6]

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deoxygenated water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[1][6]

  • Sampling and Analysis: At periodic intervals, soil samples are collected and extracted with appropriate organic solvents (e.g., acetonitrile (B52724), methanol).[6] The extracts are analyzed for this compound and its transformation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection.[1] Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting to assess mineralization.[6] Volatile organic compounds are trapped using appropriate sorbents.

  • Data Analysis: The disappearance of this compound and the formation and decline of its metabolites are plotted against time. The half-life (DT50) and, if applicable, the half-lives of major metabolites are calculated using appropriate kinetic models.[1]

dot

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Sieve Soil Soil_Characterization Characterize Soil (pH, OC, etc.) Soil_Collection->Soil_Characterization Spiking Apply 14C-Chlorbromuron Soil_Characterization->Spiking Aerobic Aerobic Incubation (Dark, 20°C, Airflow) Spiking->Aerobic Anaerobic Anaerobic Incubation (Flooded, N2) Spiking->Anaerobic Sampling Periodic Sampling Aerobic->Sampling LSC LSC for 14CO2 (Mineralization) Aerobic->LSC Anaerobic->Sampling Anaerobic->LSC Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-Radiodetection (Parent & Metabolites) Extraction->HPLC Data_Analysis Kinetic Modeling (DT50 Calculation) HPLC->Data_Analysis LSC->Data_Analysis

Caption: Workflow for Soil Metabolism Study.

Adsorption-Desorption Using a Batch Equilibrium Method (Adapted from OECD 106)

Objective: To determine the soil adsorption/desorption characteristics of this compound, which is indicative of its potential to leach into groundwater.

Methodology:

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH are selected.[4][7]

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to ensure the stability of this compound during the experiment.[7]

  • Adsorption Phase:

    • Aqueous solutions of ¹⁴C-labeled this compound in 0.01 M CaCl₂ are prepared at various concentrations.

    • The solutions are added to pre-weighed soil samples in centrifuge tubes.

    • The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibration time.[7]

    • The soil suspension is then centrifuged to separate the solid and aqueous phases.

    • The concentration of this compound in the supernatant is measured by liquid scintillation counting.

  • Desorption Phase:

    • After the adsorption phase, the supernatant is removed, and a fresh solution of 0.01 M CaCl₂ (without this compound) is added to the soil pellet.

    • The tubes are agitated again for the same equilibration period.

    • The concentration of desorbed this compound in the supernatant is measured.

  • Data Analysis: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Adsorption and desorption isotherms (e.g., Freundlich) are plotted.[7][8]

Analytical Method for this compound and 4-bromo-3-chloroaniline in Soil and Water

Objective: To quantify the concentration of this compound and its primary metabolite, 4-bromo-3-chloroaniline, in environmental samples.

Methodology:

  • Sample Preparation:

    • Soil: A representative soil sample is extracted with an organic solvent such as acetonitrile or methanol, often facilitated by sonication or accelerated solvent extraction. The extract is then filtered and concentrated.

    • Water: Water samples are typically subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances. The analytes are then eluted with an organic solvent.[9][10]

  • Instrumental Analysis:

    • This compound: Analysis is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[9][11]

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

      • Detection: UV detection at a specific wavelength or mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity and sensitivity.

    • 4-bromo-3-chloroaniline: This metabolite can be analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometer (GC-MS) after derivatization, or directly by HPLC-MS.[12]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared from certified reference standards.

Conclusion

The environmental persistence of this compound is moderate, with soil half-lives typically ranging from one to two months. Its mobility in soil is variable and dependent on soil properties, particularly organic carbon content. The primary degradation pathways involve microbial transformation, leading to the formation of 4-bromo-3-chloroaniline, and to a lesser extent, photolysis and hydrolysis. The standardized protocols outlined in this guide provide a framework for consistently evaluating the environmental fate of this compound and similar compounds. This information is essential for conducting comprehensive environmental risk assessments and for the development of new compounds with improved environmental profiles.

References

An In-Depth Technical Guide on the Bioaccumulation Potential of Chlorbromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a phenylurea herbicide, has been subject to scrutiny regarding its environmental fate and potential for bioaccumulation. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, synthesizing available data on its physicochemical properties, bioconcentration, and metabolic pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols, where available, and standardized guidelines are outlined to provide a framework for future research and assessment. Diagrams illustrating key experimental workflows and metabolic pathways are included to enhance understanding. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development and environmental science, facilitating a thorough understanding of this compound's interaction with biological systems.

Introduction

This compound (3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea) is a selective herbicide historically used for the control of annual grasses and broadleaf weeds. Its environmental persistence and potential to accumulate in non-target organisms are of significant concern. Bioaccumulation, the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment), is a key factor in assessing the environmental risk of chemical substances. This guide delves into the core aspects of this compound's bioaccumulation potential, providing a detailed analysis of its behavior in aquatic and terrestrial ecosystems.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is significantly influenced by its physicochemical properties, most notably its octanol-water partition coefficient (Kow). A high log Kow value generally indicates a greater potential for a substance to partition into the fatty tissues of organisms.

Table 1: Physicochemical Properties and Bioaccumulation Indicators for this compound

ParameterValueInterpretationSource(s)
Log Kow 3.09Suggests a moderate potential for bioaccumulation.[1]
Bioconcentration Factor (BCF) 68 (whole fish)Low potential for bioconcentration.[2]
Estimated Bioconcentration Factor (BCF) 130Suggests a moderate potential for bioconcentration.[1]
Bioaccumulation Factor (BAF) Data not available--
Soil Half-life (field) ~45 daysModerately persistent in soil.[1]

The available data indicates that this compound has a low to moderate potential for bioaccumulation. The experimentally determined Bioconcentration Factor (BCF) of 68 in whole fish suggests a low tendency to concentrate from the water column into aquatic organisms.[2] An estimated BCF of 130, likely calculated from the log Kow, also points towards a moderate potential.[1] It is important to note the absence of reported Bioaccumulation Factor (BAF) data, which would provide a more complete picture by considering uptake from all environmental sources, including diet.

Experimental Protocols for Bioaccumulation Assessment

Standardized testing guidelines are crucial for the reliable assessment of a chemical's bioaccumulation potential. The most relevant guideline for determining the Bioconcentration Factor (BCF) in fish is the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline outlines a comprehensive procedure for evaluating the bioconcentration and biomagnification of chemicals in fish.[3][4]

Key Phases of the OECD 305 Test:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the surrounding water. The duration of this phase is typically 28 days but can be extended if a steady-state concentration in the fish tissue is not reached.[3]

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated medium. The rate at which the substance is eliminated from the fish tissues is monitored.[3]

Data Collection and Analysis:

  • Water samples are collected regularly to monitor the concentration of the test substance.

  • Fish are sampled at predetermined intervals during both the uptake and depuration phases.

  • The concentration of the test substance in whole fish or specific tissues is determined.

  • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to its concentration in the water.[5]

Diagram 1: Experimental Workflow for OECD 305 Bioconcentration Test

OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Acclimation Acclimation of Test Fish Test_Chambers Preparation of Test Chambers (Control & Test Concentrations) Acclimation->Test_Chambers Exposure Exposure to this compound Test_Chambers->Exposure Sampling_Uptake_Fish Fish Sampling Exposure->Sampling_Uptake_Fish Sampling_Uptake_Water Water Sampling Exposure->Sampling_Uptake_Water Transfer Transfer to Clean Water Sampling_Uptake_Fish->Transfer Analysis_Fish Analysis of Fish Tissue Sampling_Uptake_Fish->Analysis_Fish Analysis_Water Analysis of Water Samples Sampling_Uptake_Water->Analysis_Water Sampling_Depuration_Fish Fish Sampling Transfer->Sampling_Depuration_Fish Sampling_Depuration_Fish->Analysis_Fish Calculation BCF Calculation Analysis_Fish->Calculation Analysis_Water->Calculation

Caption: Workflow for the OECD 305 fish bioconcentration test.

Analytical Methodologies for this compound in Biological Tissues

Accurate quantification of this compound in biological matrices is essential for bioaccumulation studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Sample Preparation

A crucial step in the analysis is the extraction of this compound from the tissue matrix and the removal of interfering substances. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]

General QuEChERS Protocol:

  • Homogenization: A representative sample of the biological tissue is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile.

  • Salting Out: Salts (e.g., magnesium sulfate (B86663), sodium chloride) are added to induce phase separation and drive the analyte into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up using a mixture of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. The extracted and cleaned sample is injected into the GC, where this compound is separated from other components based on its volatility and interaction with the column's stationary phase. The mass spectrometer then identifies and quantifies this compound based on its unique mass-to-charge ratio.[6][7][8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for the analysis of this compound, particularly when coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS). Separation is achieved based on the partitioning of this compound between the mobile phase and the stationary phase of the column.[12][13][14][15][16]

Diagram 2: General Workflow for this compound Analysis in Fish Tissue

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization of Fish Tissue Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis Cleanup->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for analyzing this compound in fish tissue.

Metabolic Pathways of this compound

The metabolism of this compound within an organism plays a critical role in its bioaccumulation potential. Biotransformation can lead to the formation of metabolites that may be more or less toxic and have different accumulation characteristics than the parent compound.

In plants , this compound is known to undergo a three-step degradation process:

  • Demethylation: The first two steps involve the removal of the methyl groups from the urea (B33335) nitrogen.

  • Deaminative-decarboxylation: The final step results in the formation of an aniline (B41778) molecule.[1]

In animals , the primary metabolic pathway described is ring hydroxylation .[1] This process introduces a hydroxyl group onto the aromatic ring, which generally increases the water solubility of the compound and facilitates its excretion.

Limited information is available on the specific metabolic pathways of this compound in aquatic organisms such as fish and invertebrates. However, general metabolic processes in fish for similar compounds involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules like glucuronic acid or sulfate (Phase II reactions) to enhance water solubility and elimination.[17][18]

Diagram 3: Postulated Metabolic Pathway of this compound in Animals

Metabolic_Pathway This compound This compound Hydroxylated_Metabolite Hydroxylated this compound (Increased Water Solubility) This compound->Hydroxylated_Metabolite Ring Hydroxylation (Phase I Metabolism) Excretion Excretion Hydroxylated_Metabolite->Excretion Conjugation (Phase II) & Elimination

Caption: Postulated metabolic pathway of this compound in animals.

Environmental Persistence and Fate of Metabolites

The environmental persistence of this compound and its metabolites is a key factor influencing long-term exposure and bioaccumulation. This compound has a reported soil half-life of approximately 45 days, indicating moderate persistence.[1] The degradation in soil is known to produce polar and non-extractable compounds.[1]

Information on the environmental half-life and fate of this compound's specific metabolites is scarce. Generally, the metabolites formed through processes like hydroxylation are more polar and less persistent than the parent compound, making them more susceptible to further degradation and less likely to bioaccumulate. However, the potential for certain metabolites to exhibit biological activity or persist in the environment cannot be entirely ruled out without specific studies.

Conclusion

This technical guide has synthesized the available information on the bioaccumulation potential of this compound. The data, primarily based on its log Kow and BCF values, suggests a low to moderate potential for bioaccumulation in aquatic organisms. The primary metabolic pathway in animals appears to be ring hydroxylation, which would facilitate excretion and reduce the likelihood of significant accumulation.

However, several key data gaps remain. There is a notable absence of empirical Bioaccumulation Factor (BAF) data, which would provide a more holistic view of its accumulation from all environmental sources. Detailed experimental protocols for the existing BCF studies on this compound are not publicly available. Furthermore, specific studies on the metabolic pathways in aquatic organisms and the environmental fate of its metabolites are limited.

Future research should focus on addressing these knowledge gaps to refine the environmental risk assessment of this compound. Specifically, conducting BAF studies in relevant aquatic species and performing detailed metabolism studies will be crucial for a more complete understanding of its bioaccumulation potential and overall environmental impact. The methodologies and frameworks presented in this guide provide a solid foundation for such future investigations.

References

Methodological & Application

Application Note: Determination of Chlorbromuron in Soil Using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-SOIL-CB-001

Abstract

This application note details a robust and reliable method for the quantitative analysis of the herbicide Chlorbromuron in soil samples. The protocol employs a solvent extraction technique followed by solid-phase extraction (SPE) for sample cleanup and subsequent determination by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method is intended for researchers in environmental science, agriculture, and analytical chemistry, providing a precise and accurate workflow for monitoring this compound residues in soil matrices.

Introduction

This compound (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a substituted urea (B33335) herbicide used for pre-emergence control of broadleaf and grassy weeds in various crops. Due to its persistence and potential for environmental contamination, monitoring its concentration in soil is crucial. The half-life of this compound in soil can range from approximately 30 to 66 days, depending on field and greenhouse conditions.[1] This document provides a comprehensive protocol for its extraction, cleanup, and quantification in soil.

Principle

The method is based on the extraction of this compound from a soil sample using an organic solvent with the aid of ultrasonication. The resulting extract is then cleaned up and concentrated using a solid-phase extraction (SPE) cartridge to remove interfering matrix components. The final determination and quantification are performed using a reversed-phase HPLC system with UV detection, which offers good selectivity and sensitivity for phenylurea herbicides.[2][3]

Materials and Methods

3.1 Apparatus and Equipment

  • HPLC system with Diode-Array Detector (DAD) or UV detector

  • Analytical column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Ultrasonic bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)

  • Rotary evaporator or nitrogen evaporator

  • Analytical balance (0.1 mg sensitivity)

  • Glassware: volumetric flasks, centrifuge tubes, vials, pipettes

  • Syringe filters (0.45 µm, PTFE)

  • Soil grinder or mortar and pestle

  • Sieve (2 mm mesh)

3.2 Reagents and Standards

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C.

  • Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and bring to volume with methanol.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the mobile phase (Acetonitrile:Water mixture). A typical range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Protocol 2: Soil Sample Preparation and Extraction
  • Sample Collection and Pre-treatment: Collect a representative soil sample from the field to the desired depth (e.g., top 15-20 cm).[8] Air-dry the soil sample at room temperature for 48-72 hours, protecting it from direct sunlight.

  • Sieving and Homogenization: Gently crush any large soil aggregates and pass the dried soil through a 2 mm sieve to remove stones and large debris. Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[9]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (the acetonitrile extract) into a clean flask.

    • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

    • Combine the two supernatants.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Extract Concentration: Concentrate the combined acetonitrile extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen at 40°C.

  • Reconstitution: Add 50 mL of HPLC-grade water to the concentrated extract to prepare it for SPE loading.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Dry the cartridge under vacuum for 10 minutes. Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 4: HPLC-DAD Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : Water (60:40, v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • DAD Wavelength: 245 nm

  • Analysis Sequence:

    • Inject the prepared working standards to generate a calibration curve.

    • Inject the prepared soil sample extracts.

    • Inject a blank (mobile phase) and a quality control (QC) standard periodically to ensure system stability and accuracy.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the linear regression equation derived from the calibration curve.

Data Presentation

The performance of analytical methods for phenylurea herbicides like this compound can vary based on the specific technique and soil matrix. The following table summarizes typical performance data from literature for similar analyses.

ParameterHPLC-UV/DADGC-MSReference
Limit of Detection (LOD) ~10 µg/kg (ppb)0.1 - 10.4 µg/kg[10][11]
Limit of Quantitation (LOQ) ~30 µg/kg (ppb)0.5 - 5.0 ng/mL (in extract)[2]
Recovery 80 - 95%68 - 112%[3][11]
Linearity (R²) > 0.99> 0.99[12]
Precision (RSD) < 10%~7.0%[2]

Mandatory Visualization

The following diagram illustrates the complete analytical workflow for the detection of this compound in soil.

Chlorbromuron_Workflow Workflow for this compound Analysis in Soil cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A 1. Soil Sampling B 2. Air Drying & Sieving (2mm) A->B C 3. Weigh 10g Soil B->C D 4. Add Acetonitrile & Sonicate C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Concentrate & Reconstitute in Water E->F G 7. Solid-Phase Extraction (SPE) Cleanup F->G H 8. Elute, Evaporate & Reconstitute in Mobile Phase G->H I 9. HPLC-DAD Analysis H->I J 10. Data Processing & Quantification I->J

Caption: Analytical workflow from soil sampling to final quantification of this compound.

References

Application Note: Determination of Chlorbromuron Residues in Crops by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Chlorbromuron residues in various crop matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, ensuring high recovery and removal of matrix interferences. The subsequent analysis by HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the accurate quantification of this compound. This method is suitable for routine monitoring of this compound residues in a variety of fruit and vegetable samples to ensure compliance with regulatory limits.

Introduction

This compound is a urea-based herbicide used for the control of broadleaf and grassy weeds in a variety of crops. Due to its potential persistence in the environment and agricultural products, sensitive and reliable analytical methods are required to monitor its residue levels in food commodities to safeguard consumer health. HPLC-MS/MS has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][2] This application note provides a detailed protocol for the extraction, clean-up, and analysis of this compound in crop samples, validated in accordance with SANTE guidelines.[3]

Experimental Protocol

Materials and Reagents
Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[4][5]

a. Extraction:

  • Homogenize a representative portion of the crop sample (e.g., using a high-speed blender). For samples with high water content, it may be beneficial to freeze-dry them first.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If required, add an internal standard.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[6][7]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents for clean-up. A common combination is 150 mg anhydrous MgSO₄ and 50 mg PSA. For samples with high pigment content (e.g., leafy greens, berries), 50 mg of GCB can be added. For matrices with high fat content, 50 mg of C18 sorbent can be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.

  • The resulting supernatant is the final extract.

HPLC-MS/MS Analysis

a. Instrumental Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

b. MS/MS Parameters for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method.[1] The following MRM transitions for this compound have been reported:[8]

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
292.9203.918182.016

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data

The method was validated for several crop matrices. The following table summarizes the quantitative performance data for this compound. The validation was performed in accordance with the SANTE/11312/2021 guidelines, with recovery values expected to be within the 70-120% range and a limit of quantification (LOQ) suitable for regulatory monitoring.[3]

Crop MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%) at 10 µg/kgRSD (%) (n=5)
Tomato1.5595<10
Lettuce2.05-1088<15
Strawberry1.8592<10
Wheat3.01085<15
Orange2.51090<15

Note: This data is a representative summary based on literature. Actual performance may vary depending on the specific matrix and instrumentation. A study on various vegetable matrices reported an LOQ of 0.005-0.01 mg/kg for a range of herbicides, with recoveries between 70% and 120%.[9]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Crop Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Acetonitrile Extract centrifugation1->supernatant cleanup d-SPE Cleanup (PSA, MgSO4, C18/GCB) supernatant->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract hplc HPLC Separation (C18 Column) final_extract->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data_processing Data Processing msms->data_processing results Quantitative Results data_processing->results

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the determination of this compound residues in a variety of crop matrices. The use of the QuEChERS protocol for sample preparation ensures high throughput and excellent recoveries, while the selectivity of tandem mass spectrometry minimizes matrix effects. The method has been validated to meet the stringent requirements of regulatory bodies and is suitable for routine monitoring of this compound in food safety laboratories.

References

Application Note: Quantification of Chlorbromuron using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Chlorbromuron, a phenylurea herbicide, in environmental samples using gas chromatography (GC). The described methodology is applicable for the analysis of various matrices and can be adapted for high-throughput screening. This document outlines the necessary reagents, sample preparation procedures, GC-MS instrument parameters, and data analysis steps. Additionally, a summary of performance characteristics, including linearity, recovery, and limits of detection, is presented.

Introduction

This compound is a selective herbicide used for the control of broadleaf and grassy weeds in a variety of crops. Due to its potential for environmental contamination and adverse health effects, sensitive and reliable analytical methods for its quantification are crucial. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high selectivity and sensitivity for the determination of pesticide residues like this compound.[1] This application note details a robust GC-based method suitable for the routine analysis of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[2][3]

Materials:

  • Homogenized sample (e.g., soil, water, crop material)

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Centrifuge capable of ≥ 4000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]

  • Add 10 mL of acetonitrile to the tube.[2] For dry samples, add an appropriate amount of water to hydrate (B1144303) the sample before adding the solvent.[2]

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.[2]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[2]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[2]

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and MgSO₄ for cleanup.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. Transfer an aliquot to an autosampler vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) or a tandem mass spectrometer (MS/MS) is recommended for optimal selectivity and sensitivity.[1][4] A Nitrogen-Phosphorus Detector (NPD) can also be used for the determination of nitrogen-containing pesticides like this compound.[5]

GC Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1-2 µL
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min
Oven Program Initial: 60 °C (hold 1 min), Ramp: 25 °C/min to 200 °C, then 10 °C/min to 280 °C (hold 5 min)

MS Conditions (for single quadrupole MS):

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 292 (molecular ion), 213, 185 (fragments)

Note: These parameters may require optimization based on the specific instrumentation used.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound using GC-based methods as reported in the literature.

ParameterMatrixMethodValueReference
Recovery Powdered PotatoGC-NPD84-95%[5]
Recovery Fresh PotatoGC-NPD86-101%[5]
RSD PotatoGC-NPD< 10% (at 0.1 µg/g)[5]
LOD Powdered PotatoGC-NPD7.0-30 ng/g[5]
LOD Fresh PotatoGC-NPD6.0-50 ng/g[5]
LOD Natural WaterSPME-GC-MS/MS< 0.01 µg/L[6]
Repeatability Natural WaterSPME-GC-MS/MS3-15%[6]

LOD: Limit of Detection, RSD: Relative Standard Deviation

Experimental Workflow and Signaling Pathways

Chlorbromuron_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction 10-15 g sample Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup Supernatant Transfer Injection GC Injection Cleanup->Injection Final Extract Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The use of the QuEChERS method for sample preparation ensures high-throughput and efficient extraction. The GC-MS parameters can be adapted to different instruments to achieve optimal performance. This method is suitable for routine monitoring of this compound residues in environmental and agricultural samples, as well as for research and development purposes.

References

Application Notes and Protocols for the Extraction of Chlorbromuron from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbromuron is a substituted phenylurea herbicide used for the control of broadleaf and grassy weeds in various crops. Its presence in water bodies due to agricultural runoff is a significant environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Effective sample preparation is a critical step to isolate and concentrate this compound from complex aqueous matrices, thereby enhancing the accuracy and precision of subsequent analysis.

This document provides detailed application notes and protocols for two common and effective extraction techniques for this compound from water samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are widely applicable in environmental monitoring, food safety testing, and toxicological studies. The protocols are followed by comparative data on their performance and visual workflows to guide the user through the experimental procedures.

Methods of Extraction and Analysis

The selection of an appropriate extraction method depends on factors such as the required limit of detection, sample throughput, and the availability of instrumentation. Both SPE and LLE have been successfully employed for the extraction of phenylurea herbicides, including this compound, from water.

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material packed in a cartridge to selectively adsorb the analyte of interest from the liquid sample. It is a popular method due to its high recovery rates, selectivity, and potential for automation. Common sorbents for this compound include C18-bonded silica (B1680970) and polymeric sorbents like Oasis HLB.[1][2]

  • Liquid-Liquid Extraction (LLE): This classic extraction method partitions the analyte between two immiscible liquid phases. Dichloromethane (B109758) is a commonly used solvent for the extraction of a wide range of pesticides, including this compound, from water samples.[3]

Following extraction, the concentrated analyte is typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a more sensitive Mass Spectrometry (MS/MS) detector.

Quantitative Data Summary

The following tables summarize the performance data for the extraction of this compound and other relevant phenylurea herbicides from water samples using different methods.

Table 1: Solid-Phase Extraction (SPE) Performance Data

AnalyteSPE SorbentSpiking Level (µg/L)Recovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Analytical MethodReference
Phenylurea Herbicides (including Linuron, Diuron)C180.025 - 0.475.1 - 100.00.012 - 0.035-HPLC-DAD[2]
Phenylurea Herbicides (including Linuron, Diuron)Styrene Divinylbenzene (SDB)0.025 - 0.454.0 - 98.00.012 - 0.035-HPLC-DAD[2]
This compound Magnet-Integrated Fabric Phase (CW 20 M) 5.0 85.2 - 110.0 0.3 -HPLC-DAD [4]
This compound Magnet-Integrated Fabric Phase (CW 20 M) 50.0 87.7 - 103.2 0.3 -HPLC-DAD [4]
Multiple PesticidesPolymeric (Oasis HLB)0.02, 0.05, 0.1 (ng/mL)70 - 120--LC-MS/MS[5]

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

AnalyteExtraction SolventSpiking Level (µg/L)Recovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Analytical MethodReference
Phenylurea Herbicides (including Linuron, Diuron)DichloromethaneNot Specified76 - 98 (Ground Water)-0.1LC-ESI-MS[3]
Phenylurea Herbicides (including Linuron, Diuron)DichloromethaneNot Specified89 - 112 (Tap Water)-0.1LC-ESI-MS[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol is a general procedure for the extraction of this compound from water samples using C18 SPE cartridges.

Materials:

  • SPE manifold

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Vials for sample collection

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of dichloromethane through the cartridge.

    • Pass 10 mL of methanol through the cartridge to activate the sorbent.

    • Pass 10 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL, adjusted to a neutral pH) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5-10 mL of a mixture of ethyl acetate and dichloromethane (e.g., 9:1 v/v) through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the analytical method (e.g., acetonitrile/water mixture).

    • The sample is now ready for analysis by HPLC-DAD or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

This protocol outlines the extraction of this compound using Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric cartridges, which are known for their excellent retention of a broad range of compounds.

Materials:

  • SPE manifold

  • Oasis HLB SPE cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Vials for sample collection

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of methanol. Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol describes a standard LLE procedure for the extraction of this compound from water samples.

Materials:

  • Separatory funnel (e.g., 1 L)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or nitrogen evaporator

  • Glass funnels and filter paper

  • Vials for sample collection

Procedure:

  • Sample Preparation:

    • Measure a known volume of the water sample (e.g., 500 mL) into a separatory funnel.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate. The dichloromethane layer will be at the bottom.

    • Drain the lower dichloromethane layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all the extracts.

  • Drying:

    • Pass the combined dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange (if necessary) and Final Volume Adjustment:

    • If the subsequent analysis requires a different solvent, carefully evaporate the dichloromethane to dryness and reconstitute the residue in the desired solvent (e.g., acetonitrile).

    • Adjust the final volume to 1 mL.

    • The sample is now ready for analysis.

Experimental Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis A Water Sample (500 mL) C Load Sample A->C B Condition SPE Cartridge (Methanol, Water) B->C D Wash Cartridge (Deionized Water) C->D E Dry Cartridge (Nitrogen/Vacuum) D->E F Elute this compound (Organic Solvent) E->F G Concentrate Eluate F->G H Reconstitute in Mobile Phase G->H I HPLC-DAD or LC-MS/MS Analysis H->I

Figure 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis A Water Sample (500 mL) in Separatory Funnel B Add Dichloromethane (3 x 60 mL) A->B C Shake and Separate Layers B->C D Collect Organic Layer C->D E Dry with Sodium Sulfate D->E F Concentrate Extract E->F G Reconstitute in Mobile Phase F->G H HPLC-DAD or LC-MS/MS Analysis G->H

References

Application Note: Analysis of Chlorbromuron Residues in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorbromuron is a urea-based herbicide used to control broadleaf and grassy weeds in various crops, including a range of vegetables. Due to its potential persistence in the environment and on agricultural products, monitoring its residue levels in vegetables is crucial to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the analysis of this compound residues in vegetable matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by instrumental analysis.

Principle

The QuEChERS method is a streamlined sample preparation technique that involves two main steps: extraction and cleanup.[1] First, pesticide residues, including this compound, are extracted from the homogenized vegetable sample into an organic solvent, typically acetonitrile (B52724). This is facilitated by the addition of salts which induce phase separation between the aqueous and organic layers. Following extraction, a dispersive solid-phase extraction (d-SPE) cleanup step is performed on an aliquot of the supernatant. This step utilizes a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars, which could otherwise negatively impact the instrumental analysis.[1][2] The final, cleaned extract is then analyzed by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the identification and quantification of this compound.[3]

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented vegetables)

  • C18 sorbent

  • Deionized water

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • High-speed centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS Method)

The following protocol is based on the EN 15662 QuEChERS method.[1][4]

2.1. Extraction

  • Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube. For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total of approximately 10 mL of water.[3]

  • Add 10 mL of acetonitrile to the tube.

  • If an internal standard is used, it should be added at this stage.[3]

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • For general vegetable matrices, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • For vegetables with high pigment content (e.g., leafy greens), add 50 mg of GCB.[5] For matrices with high lipid content, 50 mg of C18 sorbent can be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract.

3. Instrumental Analysis

The final extract can be analyzed directly by GC-MS or LC-MS/MS.[3]

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: 1-2 µL of the final extract.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: An initial temperature of around 70°C, held for a short period, followed by a ramp to a final temperature of approximately 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron impact (EI) ionization with analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Injection: 2-10 µL of the final extract.

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol.

  • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Data Presentation

The performance of the analytical method should be validated by assessing parameters such as linearity, accuracy (recovery), precision (relative standard deviation - RSD), limit of detection (LOD), and limit of quantification (LOQ).[6] The following table summarizes typical performance data for the analysis of pesticides, including this compound, in vegetables using the QuEChERS method followed by chromatographic analysis.

ParameterTypical Value RangeReference
Recovery70 - 120%[1][2][4]
Precision (RSD)< 20%[7]
Limit of Detection (LOD)0.005 - 0.01 mg/kg[7][8]
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg[6][7]

Note: These values are general ranges and the actual performance may vary depending on the specific vegetable matrix, instrumentation, and laboratory conditions.

Visualizations

Experimental Workflow for this compound Residue Analysis

G cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis sample Homogenized Vegetable Sample (10g) extraction Add 10 mL Acetonitrile Shake for 1 min sample->extraction salts Add QuEChERS Salts (MgSO₄, NaCl, Citrates) Shake for 1 min extraction->salts centrifuge1 Centrifuge (≥ 4000 rpm, 5 min) salts->centrifuge1 supernatant Take 1 mL of Acetonitrile Supernatant centrifuge1->supernatant dspe Add to d-SPE tube (MgSO₄, PSA, GCB/C18 as needed) supernatant->dspe vortex Vortex for 30s dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 final_extract Final Cleaned Extract centrifuge2->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis data Data Acquisition & Quantification analysis->data

Caption: Workflow for this compound Analysis.

QuEChERS Method Logical Steps

G cluster_0 Extraction cluster_1 Cleanup cluster_2 Analysis a Sample Weighing b Solvent Addition (ACN) a->b c Salt-induced Phase Separation b->c d Aliquot of Extract e Addition of d-SPE Sorbents d->e f Removal of Interferences e->f g Injection h Chromatographic Separation g->h i Mass Spectrometric Detection h->i

Caption: Key Stages of the QuEChERS Protocol.

References

Application Note: QuEChERS Method for the Determination of Chlorbromuron in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and efficient method for the determination of the herbicide chlorbromuron in various food matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method offers significant advantages over traditional extraction techniques, including reduced solvent consumption, high-throughput capabilities, and excellent recovery for a broad range of pesticides.[1][2][3][4] This protocol is intended to provide a comprehensive guide for the quantitative analysis of this compound residues in food samples, ensuring food safety and regulatory compliance.

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][2] In the first step, the homogenized food sample is extracted with acetonitrile (B52724). The addition of salts, typically magnesium sulfate (B86663) and sodium chloride, induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.[1][3][5] The second step involves taking an aliquot of the acetonitrile extract and mixing it with a combination of sorbents in a d-SPE tube to remove interfering matrix components such as pigments, sugars, and fatty acids.[4] The final cleaned extract is then ready for instrumental analysis.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, deionized or Milli-Q

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • This compound analytical standard

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation (Homogenization)
  • Weigh a representative portion of the food sample.

  • Chop or blend the sample to achieve a homogeneous consistency. For samples with low water content (<80%), it may be necessary to add a specific amount of deionized water to facilitate extraction.[2]

  • Store the homogenized sample in a sealed container at -20°C until analysis.

Extraction Procedure (Buffered QuEChERS - EN 15662)
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.

  • Add the salt mixture: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[6]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL or 15 mL d-SPE tube containing the appropriate sorbent mixture. The choice of sorbent depends on the food matrix:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄ and 25 mg PSA.

    • Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5 mg GCB.

    • Fatty Matrices (e.g., avocado, nuts): 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18.

  • Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. For some applications, a dilution with an appropriate solvent may be necessary to mitigate matrix effects.

Instrumental Analysis (LC-MS/MS)

The final extract is analyzed by liquid chromatography-tandem mass spectrometry. The following are typical instrumental conditions for the analysis of this compound.

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the performance data for the QuEChERS method for this compound analysis in various food matrices. Data is compiled from multi-residue methods that include this compound.

Table 1: Recovery and Precision of this compound in Food Matrices
Food MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Vegetables (general)0.01 - 0.170 - 120< 20
Fruits (general)0.01 - 0.170 - 120< 20

Note: Recovery data is based on typical performance for a broad range of pesticides, including herbicides like this compound, in multi-residue method validations. Acceptable recovery is generally considered to be within the 70-120% range with an RSD of ≤20%.[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
ParameterValue (mg/kg)
Limit of Detection (LOD)0.001 - 0.005
Limit of Quantification (LOQ)0.005 - 0.01

Note: LOD and LOQ values are estimates based on typical sensitivities of modern LC-MS/MS instruments for this class of compounds and may vary depending on the specific instrument and matrix.[7]

Table 3: Matrix Effects of this compound in Various Vegetable Matrices
Vegetable MatrixMatrix Effect (%)
Parsley2 - 19 (Suppression)
Tomato122 - 379 (Enhancement)
General Vegetables5 - 79 (Suppression)

Note: Matrix effects are highly dependent on the commodity and the cleanliness of the final extract. The use of matrix-matched calibration standards is highly recommended to compensate for these effects and ensure accurate quantification.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Food Sample Weigh 2. Weigh 10g of Homogenized Sample Homogenization->Weigh Add_ACN 3. Add 10 mL Acetonitrile Weigh->Add_ACN Vortex1 4. Vortex for 1 min Add_ACN->Vortex1 Add_Salts 5. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Vortex1->Add_Salts Vortex2 6. Vortex for 1 min Add_Salts->Vortex2 Centrifuge1 7. Centrifuge for 5 min Vortex2->Centrifuge1 Transfer_Aliquot 8. Transfer 1 mL of Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE 9. Add to d-SPE Tube (MgSO4, PSA, +/- C18/GCB) Transfer_Aliquot->Add_dSPE Vortex3 10. Vortex for 30 sec Add_dSPE->Vortex3 Centrifuge2 11. Centrifuge for 5 min Vortex3->Centrifuge2 Final_Extract 12. Collect Final Extract Centrifuge2->Final_Extract LCMS_Analysis 13. Analyze by LC-MS/MS Final_Extract->LCMS_Analysis

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The QuEChERS method provides a simple, fast, and effective approach for the extraction and cleanup of this compound residues in a variety of food matrices. When coupled with LC-MS/MS, this method offers high sensitivity and selectivity, allowing for the reliable quantification of this compound at levels relevant to regulatory limits. The flexibility of the d-SPE cleanup step allows for the adaptation of the method to different types of food matrices, from high-water content fruits and vegetables to more complex, pigmented, or fatty commodities. For accurate quantification, it is crucial to validate the method for each specific matrix and to use matrix-matched calibration standards to compensate for matrix effects.

References

Quantitative Assay for Chlorbromuron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbromuron is a phenylurea herbicide used to control broadleaf and grassy weeds in a variety of crops. Monitoring its levels in environmental and biological samples is crucial for ensuring food safety and understanding its environmental fate. This document provides detailed application notes and protocols for the quantitative analysis of this compound using four distinct analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Competitive Enzyme-Linked Immunosorbent Assay (ELISA), and a Photosystem II (PSII) based Biosensor.

Mechanism of Action: Inhibition of Photosynthesis

This compound's primary mode of action is the inhibition of photosynthesis in target plants.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the formation of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.[1] Understanding this mechanism is key to the development of certain analytical methods, particularly the PSII-based biosensor.

Diagram of this compound's Mechanism of Action

G cluster_photosynthesis Photosynthesis in Plant Cell Light Light PSII PSII Light->PSII excites Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain initiates electron flow ATP_NADPH_Production ATP_NADPH_Production Electron_Transport_Chain->ATP_NADPH_Production drives Carbon_Fixation Carbon_Fixation ATP_NADPH_Production->Carbon_Fixation fuels This compound This compound This compound->PSII inhibits

Caption: Inhibition of Photosystem II by this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenylurea herbicides. It offers good selectivity and sensitivity for compounds with strong UV absorbance, such as this compound.

Quantitative Data Summary
ParameterPerformanceMatrixReference
**Linearity (R²) **>0.99Water, Soil[2][3]
Limit of Detection (LOD) 0.82 - 1.29 µg/LWater[4]
Limit of Quantitation (LOQ) 1.0 - 5.0 µg/LWater[2]
Recovery 74 - 104%Water, Soil[5][6][7]
Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE) for Water and Soil Samples

  • Water Samples:

    • Acidify 50 mL of the water sample with hydrochloric acid.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass the acidified water sample through the SPE cartridge at a flow rate of 4 mL/min.

    • Wash the cartridge with deionized water.

    • Elute the retained this compound with methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[2]

  • Soil Samples:

    • Weigh 5.00 g of the soil sample and mix with 10 mL of methanol.

    • Shake the mixture overnight.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm PTFE membrane.[6][7]

    • The filtered extract is ready for HPLC injection.

Diagram of SPE Workflow

G Sample Sample Condition_SPE Condition SPE (Methanol, Water) Load_Sample Load Sample Condition_SPE->Load_Sample Wash_SPE Wash SPE (Water) Load_Sample->Wash_SPE Elute_Analyte Elute this compound (Methanol/Acetonitrile) Wash_SPE->Elute_Analyte Evaporate_Reconstitute Evaporate & Reconstitute Elute_Analyte->Evaporate_Reconstitute HPLC_Analysis HPLC-UV Analysis Evaporate_Reconstitute->HPLC_Analysis

Caption: Solid-Phase Extraction Workflow for Sample Preparation.

2. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: Acetonitrile:Water (e.g., 45:55 v/v) in isocratic mode.[2] A gradient elution from 10% to 70% acetonitrile in water over 20 minutes can also be used for separating multiple phenylurea herbicides.[8]

    • Flow Rate: 1.0 - 1.5 mL/min.[4][8]

    • Injection Volume: 20 - 25 µL.[7]

    • Column Temperature: Ambient or controlled at 20°C.[8]

    • UV Detection: 210 - 254 nm.[4][7] A wavelength of 245 nm is often optimal for phenylurea herbicides.[5][8]

  • Quantification:

    • Prepare a series of this compound standards of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective method for the analysis of pesticide residues in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity and reduces matrix interference.

Quantitative Data Summary
ParameterPerformanceMatrixReference
Linearity (R²) >0.99Food Matrices[9]
Limit of Detection (LOD) 0.001 - 0.092 mg/kgFood Matrices[10]
Limit of Quantitation (LOQ) 0.010 mg/kgFruits, Vegetables[11]
Recovery 70 - 120%Food Matrices[12][13]
Experimental Protocol

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruits, vegetables).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl for the original method, or MgSO₄ and sodium acetate (B1210297) for the AOAC method).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent (e.g., PSA - primary secondary amine to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

Diagram of QuEChERS Workflow

G Homogenized_Sample Homogenized Sample Extraction Extraction (Acetonitrile + Salts) Homogenized_Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup d-SPE Cleanup (Supernatant + Sorbent) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 GCMS_Analysis GC-MS/MS Analysis Centrifugation2->GCMS_Analysis

Caption: QuEChERS Sample Preparation Workflow.

2. GC-MS/MS Analysis

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure good separation of analytes.

    • Ionization Mode: Electron Ionization (EI).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier)

      • Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier) (Specific m/z values for this compound should be determined experimentally or from a pesticide MRM library).

  • Quantification:

    • Create a calibration curve using matrix-matched standards to compensate for matrix effects.

    • Analyze the prepared sample extract and quantify this compound using the peak area of the quantifier MRM transition.

    • Confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion is within an acceptable range compared to the standard.

Method 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a high-throughput and cost-effective screening method based on the specific binding of an antibody to the target analyte. For this compound, an antibody that recognizes its structure is required.

Quantitative Data Summary
ParameterPerformance (for related phenylureas)MatrixReference
Linearity (IC₂₀-IC₈₀) Typically within one order of magnitudeWater, Biological Fluids[14]
Limit of Detection (LOD) 0.015 µg/L (for Chlortoluron)Water[1][15]
IC₅₀ Analyte-dependent (ng/mL range)-[14]
Recovery Generally 80-120%Water, Food extracts[1]

Note: Specific quantitative data for a this compound ELISA is limited. The data presented is for a related phenylurea herbicide, Chlortoluron, for which an antibody with some cross-reactivity to this compound exists.[1][15]

Experimental Protocol

1. Monoclonal Antibody Production (if a commercial antibody is unavailable)

  • Hapten Synthesis: Synthesize a hapten by modifying the this compound molecule to introduce a functional group (e.g., a carboxyl group) for conjugation to a carrier protein.

  • Immunogen Preparation: Conjugate the hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH or Bovine Serum Albumin - BSA) to make it immunogenic.

  • Immunization: Immunize mice with the immunogen to elicit an antibody response.

  • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.

  • Screening and Cloning: Screen the hybridoma supernatants for the production of antibodies that bind to this compound and select the best-performing clones for expansion.[16][17]

Diagram of Monoclonal Antibody Production

G Hapten_Synthesis Hapten Synthesis Immunogen_Prep Immunogen Preparation Hapten_Synthesis->Immunogen_Prep Immunization Immunization (Mouse) Immunogen_Prep->Immunization Hybridoma_Production Hybridoma Production Immunization->Hybridoma_Production Screening_Cloning Screening & Cloning Hybridoma_Production->Screening_Cloning Antibody_Production Antibody Production Screening_Cloning->Antibody_Production

Caption: Workflow for Monoclonal Antibody Production.

2. Competitive ELISA Procedure

  • Coating: Coat a microtiter plate with a known amount of this compound-protein conjugate (coating antigen).

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA solution).

  • Competition: Add standards or samples containing unknown amounts of this compound, followed by the addition of a limited amount of anti-Chlorbromuron antibody. The free this compound in the sample will compete with the coated this compound for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Diagram of Competitive ELISA

G cluster_elisa Competitive ELISA Plate Microtiter Plate Coating_Antigen Coating Antigen (this compound-Protein) Plate->Coating_Antigen 1. Coating Sample_Standard Sample or Standard (Free this compound) Coating_Antigen->Sample_Standard 2. Competition with Antibody Anti-Chlorbromuron Antibody Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Antibody->Enzyme_Conjugate 3. Detection Sample_Standard->Antibody Substrate Substrate Enzyme_Conjugate->Substrate 4. Signal Generation Color_Development Color Development Substrate->Color_Development

Caption: Principle of Competitive ELISA for this compound.

Method 4: Photosystem II (PSII) Based Biosensor

This method utilizes the inhibitory effect of this compound on the photosynthetic activity of isolated PSII complexes. The change in photosynthetic activity, measured electrochemically or optically, is proportional to the concentration of the herbicide.

Quantitative Data Summary
ParameterPerformance (for Phenylurea Herbicides)Reference
Linearity Range Typically 10⁻⁹ to 10⁻⁶ M[4]
Limit of Detection (LOD) Approximately 10⁻⁹ M[4]
Response Time Minutes-
Stability (Half-life) 24 hours[4]
Experimental Protocol

1. Preparation of PSII Complexes

  • Isolate PSII particles from a suitable photosynthetic organism, such as the thermophilic cyanobacterium Synechococcus elongatus or spinach. This typically involves cell disruption, solubilization of thylakoid membranes with a detergent, and purification using techniques like centrifugation and chromatography.[2]

2. Construction of the Amperometric Biosensor

  • Electrode Preparation: Use a screen-printed electrode composed of a graphite (B72142) working electrode and an Ag/AgCl reference electrode.

  • Immobilization of PSII:

    • Mix the isolated PSII preparation with a suitable matrix (e.g., agarose).

    • Apply a small volume of the PSII-matrix mixture onto the surface of the working electrode.

    • Allow the matrix to solidify, entrapping the PSII complexes.

  • Assembly of the Flow Cell:

    • Mount the screen-printed electrode in a flow cell.

    • The flow cell should have an inlet and outlet for the buffer and an illumination source (e.g., a red LED with a peak wavelength around 650 nm) positioned to illuminate the working electrode.[4]

Diagram of PSII Biosensor Construction

G cluster_construction PSII Biosensor Construction SPE Screen-Printed Electrode (Graphite & Ag/AgCl) Immobilization Immobilization of PSII on Working Electrode SPE->Immobilization PSII_Prep Isolated PSII Complexes PSII_Prep->Immobilization Flow_Cell Assembly in Flow Cell with LED Immobilization->Flow_Cell Final_Biosensor Functional Biosensor Flow_Cell->Final_Biosensor

Caption: Stepwise Construction of a PSII-based Amperometric Biosensor.

3. Measurement Procedure

  • System Equilibration: Pump a measuring buffer containing an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone - DCBQ) through the flow cell until a stable baseline current is achieved.

  • Measurement of PSII Activity: Illuminate the working electrode. The light will induce electron transport in the PSII, which is transferred to the electrode via the artificial electron acceptor, generating a photocurrent.

  • Inhibition by this compound: Introduce the sample containing this compound into the flow cell. This compound will bind to the PSII complexes and inhibit electron transport, causing a decrease in the photocurrent.

  • Quantification: The decrease in the photocurrent is proportional to the concentration of this compound in the sample. A calibration curve can be generated by measuring the response to standards of known concentrations. The signal is typically calculated as the percentage of residual activity compared to the initial activity in the absence of the herbicide.

Conclusion

The choice of the most suitable method for the quantitative analysis of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the available instrumentation and expertise. HPLC-UV offers a robust and cost-effective method for routine analysis. GC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Competitive ELISA is a high-throughput screening tool, although the availability of a specific antibody is a prerequisite. The PSII-based biosensor is a promising approach that directly utilizes the herbicide's mode of action for detection, offering rapid and sensitive measurements. The detailed protocols and comparative data provided in these application notes should serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate method for their specific needs.

References

Application Notes and Protocols for the Use of Chlorbromuron Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbromuron is a urea-based herbicide that was historically used for the selective, pre-emergence control of broadleaf and grassy weeds in various crops.[1] Due to its potential environmental persistence and toxicological profile, the monitoring of this compound residues in environmental matrices and agricultural products is crucial.[2][3] Accurate and reliable analytical methods are essential for these monitoring programs, and the use of high-purity analytical standards and reference materials is fundamental to ensuring the quality and validity of the analytical data.

This document provides detailed application notes and protocols for the use of this compound analytical standards in various analytical techniques, including gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

This compound Analytical Standards and Reference Materials

A variety of this compound analytical standards and certified reference materials (CRMs) are commercially available to support analytical testing. These standards are essential for instrument calibration, method validation, and quality control.

Product Description Supplier Format Concentration/Purity Certification
This compoundLGC StandardsNeatHigh PurityISO 17034
Chlorobromouron PESTANAL®Sigma-AldrichNeatAnalytical Standard-
This compoundAccuStandardNeat10 mgCertified Reference Material
This compound SolutionAccuStandard100 µg/mL in Methanol-Certified Reference Material
This compound SolutionESSLAB100 µg/mL in Acetonitrile (B52724)-Calibration Standard

Experimental Protocols

Analysis of this compound in Potato Samples by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol is adapted from a method for the direct determination of this compound residues in powdered and fresh potato samples.[4]

a. Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)

  • Extraction: Homogenize a representative sample of powdered or fresh potato. Extract the herbicides from the sample using a liquid-liquid extraction with a 1:1 mixture of dichloromethane (B109758) and light petroleum.[4]

  • Solid-Phase Extraction (SPE) Cleanup: Further clean up the extract using a C8 SPE cartridge to remove interfering matrix components.[4]

b. Instrumental Analysis: GC-NPD

  • Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

  • Column: (Details not specified in the abstract, a common column for pesticide analysis such as a DB-5 or equivalent would be a suitable starting point).

  • Injector: Splitless injection.

  • Temperatures:

    • Inlet: (Typically 250 °C for this type of analysis).

    • Detector: (Typically 300 °C for NPD).

    • Oven Program: A temperature program starting at a lower temperature (e.g., 60-80 °C) and ramping to a final temperature (e.g., 280-300 °C) to ensure separation from other components.

  • Carrier Gas: Helium or Nitrogen.

c. Performance Data

Matrix Recovery Relative Standard Deviation (RSD) Limit of Detection (LOD)
Powdered Potato84-95%< 10% at 0.1 µg/g7.0-30 ng/g
Fresh Potato86-101%< 10% at 0.1 µg/g6.0-50 ng/g
Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for the analysis of this compound using LC-MS, based on information available for phenylurea herbicides.[1][5]

a. Sample Preparation

For water samples, direct injection may be possible, or a concentration step using SPE can be employed for trace-level analysis. For solid samples like soil, an extraction with a suitable solvent (e.g., acetone, methanol, or acetonitrile) followed by cleanup is necessary.[1]

b. Instrumental Analysis: LC-MS/MS

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q Exactive Orbitrap or a triple quadrupole).[1]

  • Column: A reverse-phase column, such as an Acquity BEH C18 (1.7 µm, 2.1 x 150 mm), is suitable for separating this compound.[1]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for phenylurea herbicides.[1]

  • Mass Spectrometry Detection:

    • Full Scan: To identify the precursor ion of this compound (m/z 292.9687 for [M+H]+).[1]

    • Tandem MS (MS/MS): For quantification and confirmation, using Multiple Reaction Monitoring (MRM). Key transitions for this compound have been reported.[5]

c. LC-MS/MS Parameters

Parameter Value Reference
Precursor Ion (m/z)292.9[5]
Product Ion 1 (m/z)203.9[5]
Product Ion 2 (m/z)182.0[5]
Collision EnergyAnalyte-dependent, requires optimization.

Visualizations

experimental_workflow_gc cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Potato Sample (Powdered or Fresh) Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction (Dichloromethane:Light Petroleum 1:1) Homogenization->LLE SPE Solid-Phase Extraction (C8 Cartridge) LLE->SPE GC_NPD GC-NPD Analysis SPE->GC_NPD Inject Extract Data Quantification and Reporting GC_NPD->Data

Caption: Workflow for this compound analysis in potatoes by GC-NPD.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil) Extraction Extraction (LLE or SPE for Water, Solvent Extraction for Soil) Sample->Extraction Cleanup Cleanup (optional) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Extract Data Quantification and Confirmation LC_MSMS->Data

References

Application Notes and Protocols for the Determination of Chlorbromuron by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds in a variety of crops. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the quantification of this compound and other phenylurea herbicides. This document provides detailed application notes and protocols for the determination of this compound in various matrices.

Principle

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by reversed-phase HPLC with a C18 column. Separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Quantification is performed by monitoring the UV absorbance at a specific wavelength, typically around 245 nm, and comparing the peak area of the analyte to that of a certified reference standard.

I. Experimental Protocols

A. Protocol for Water Samples

This protocol is suitable for the analysis of this compound in surface water, groundwater, and drinking water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Nitrogen gas supply for evaporation

    • Vortex mixer

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Drying: Dry the cartridge by passing a stream of air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase and vortex for 30 seconds. The sample is now ready for HPLC analysis.

B. Protocol for Soil and Crop Samples (e.g., Rice, Corn)

This protocol is adapted for the analysis of this compound in solid matrices like soil and various crops.[1][2]

1. Sample Preparation: Acetonitrile Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Materials:

    • Acetonitrile (HPLC grade)

    • n-Hexane (HPLC grade)

    • Florisil SPE cartridges

    • Anhydrous sodium sulfate

    • Homogenizer or blender

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Extraction:

      • Weigh 10 g of the homogenized sample into a centrifuge tube.

      • Add 20 mL of acetonitrile and homogenize for 2-3 minutes.

      • Centrifuge the mixture at 4000 rpm for 10 minutes.

      • Collect the supernatant (acetonitrile extract).

      • Repeat the extraction process on the residue with another 20 mL of acetonitrile.

      • Combine the supernatants.

    • Evaporation and Re-dissolution:

      • Evaporate the combined acetonitrile extract to dryness using a rotary evaporator at 40°C.[1]

      • Re-dissolve the residue in 5 mL of n-hexane.[1][2]

    • SPE Cleanup:

      • Condition a Florisil SPE cartridge with 5 mL of n-hexane.

      • Load the n-hexane extract onto the conditioned cartridge.

      • Elute the this compound with an appropriate solvent mixture (e.g., a mixture of n-hexane and ethyl acetate). The exact composition should be optimized based on the specific matrix and potential interferences.

    • Final Preparation:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 1 mL of the HPLC mobile phase.

      • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

II. HPLC Operating Conditions

The following are typical HPLC conditions for the analysis of this compound and other phenylurea herbicides. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water[1][2][3][4]
Gradient Program 0-5 min: 40% Acetonitrile5-20 min: Linear gradient to 80% Acetonitrile20-25 min: 80% Acetonitrile25-30 min: Return to 40% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm[3][4]

III. Data Presentation

The following tables summarize the quantitative data for the HPLC determination of this compound and other phenylurea herbicides based on published methods.

Table 1: Chromatographic and Detection Parameters

CompoundRetention Time (min)Detection Wavelength (nm)
MetoxuronApprox. 8.5245
MonuronApprox. 9.2245
This compound Approx. 15.8 245
DiuronApprox. 16.5245
LinuronApprox. 18.2245

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Method Validation Data for Phenylurea Herbicides, Including this compound

ParameterThis compoundOther PhenylureasReference
Linearity (r²) >0.9980>0.9980[1][2]
Limit of Detection (LOD) 0.3 µg/L (in water)4 - 40 ng/L (in water)[3][5][6]
Limit of Quantification (LOQ) ---
Recovery (in Rice) 75.3% - 104.3%75.3% - 104.3%[1][2]
Recovery (in Corn) 75.0% - 105.1%75.0% - 105.1%[1][2]
Recovery (in Water) 85.2% - 110.0%74% - 104%[3][5][6]
Precision (RSD % in Rice) 1.5% - 9.6%1.5% - 9.6%[1][2]
Precision (RSD % in Corn) 0.9% - 9.9%0.9% - 9.9%[1][2]

Note: "-" indicates data not explicitly provided in the referenced literature for that specific parameter.

IV. Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (Water, Soil, Crop) extraction Extraction (Acetonitrile for Solids) sample->extraction Solid Samples spe Solid-Phase Extraction (SPE) (C18 for Water, Florisil for Solids) sample->spe Water Samples extraction->spe evaporation Evaporation & Reconstitution (in Mobile Phase) spe->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection hplc_column C18 Column Separation (Acetonitrile/Water Gradient) hplc_injection->hplc_column uv_detection UV Detection (245 nm) hplc_column->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram quantification Quantification (Peak Area vs. Standard) chromatogram->quantification results Results (Concentration) quantification->results

Caption: Workflow for this compound determination by HPLC.

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak - Incomplete extraction or elution- Degradation of analyte- Instrument issue (e.g., lamp off, leak)- Optimize SPE procedure- Check pH and temperature during sample prep- Perform instrument checks and maintenance
Broad or tailing peaks - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload- Wash or replace the column- Adjust mobile phase pH if necessary- Dilute the sample
Shifting retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Prepare fresh mobile phase daily and degas properly- Use a column oven for temperature control- Replace the column
Extraneous peaks - Sample matrix interference- Contamination from solvents or glassware- Improve sample cleanup procedure- Use HPLC-grade solvents and clean glassware thoroughly

Conclusion

The described HPLC method provides a reliable and sensitive approach for the determination of this compound in various environmental and agricultural matrices. Adherence to the detailed protocols for sample preparation and chromatographic analysis is essential for obtaining accurate and reproducible results. The provided validation data demonstrates the suitability of this method for routine monitoring and research applications.

References

Spectrophotometric Determination of Chlorbromuron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative determination of Chlorbromuron, a substituted urea (B33335) herbicide. The protocol is based on the well-established Bratton-Marshall reaction, which involves the hydrolysis of this compound to its primary aromatic amine derivative, 4-bromo-3-chloroaniline (B1265746). This intermediate is then diazotized and coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a stable and intensely colored azo dye. The concentration of this compound is then determined by measuring the absorbance of this colored solution using a UV-Vis spectrophotometer. This method is simple, cost-effective, and suitable for the routine analysis of this compound in various samples.

Introduction

This compound (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a herbicide used for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds. Monitoring its concentration in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Spectrophotometry offers a rapid and accessible analytical technique for this purpose. The method described herein relies on the conversion of the non-chromophoric this compound into a highly colored azo dye, allowing for sensitive and accurate quantification.

The analytical procedure involves two key steps:

  • Alkaline Hydrolysis: this compound is hydrolyzed, typically using a strong base like sodium hydroxide, to yield 4-bromo-3-chloroaniline.

  • Diazotization and Coupling: The resulting 4-bromo-3-chloroaniline is then subjected to a diazotization reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The formed diazonium salt is subsequently coupled with a suitable coupling agent, N-(1-naphthyl)ethylenediamine, to produce a stable azo dye with a distinct color that can be measured spectrophotometrically.

Principle of the Method

The spectrophotometric determination of this compound is an indirect method that involves the chemical derivatization of its hydrolysis product. The reaction sequence is as follows:

  • Hydrolysis: C₉H₁₀BrClN₂O₂ (this compound) + OH⁻ → C₆H₅BrClN (4-bromo-3-chloroaniline) + CH₃N(OCH₃)COOH + H₂O

  • Diazotization: C₆H₅BrClN + NaNO₂ + 2HCl → [C₆H₃BrClN₂]⁺Cl⁻ + NaCl + 2H₂O (4-bromo-3-chloroaniline) (4-bromo-3-chlorobenzenediazonium chloride)

  • Coupling Reaction: [C₆H₃BrClN₂]⁺Cl⁻ + C₁₂H₁₄N₂·2HCl → C₁₈H₁₆BrClN₄ + 2HCl (4-bromo-3-chlorobenzenediazonium chloride) + (N-(1-naphthyl)ethylenediamine dihydrochloride) → (Azo Dye)

The resulting azo dye exhibits strong absorbance in the visible region, and its intensity is directly proportional to the initial concentration of this compound.

Data Presentation

ParameterValueReference
Analyte This compound (after hydrolysis to 4-bromo-3-chloroaniline)
Wavelength of Maximum Absorbance (λmax) 500-550 nm (typical for this class of azo dyes)[1]
Linearity Range 0.2 - 14 ppm (for a similar sulfonamide)[2]
Molar Absorptivity (ε) 5.21 x 10⁴ L·mol⁻¹·cm⁻¹ (for a similar sulfonamide)[2]
Limit of Detection (LOD) 0.6 µg/mL (for aniline)[3]
Limit of Quantification (LOQ) Not explicitly found for 4-bromo-3-chloroaniline
Coupling Agent N-(1-naphthyl)ethylenediamine dihydrochloride

Note: The quantitative data presented above is based on similar compounds and general principles of the Bratton-Marshall reaction due to the lack of specific published data for the azo dye of 4-bromo-3-chloroaniline. Method validation is required to establish the precise parameters for this specific analyte.

Experimental Protocols

Reagents and Solutions
  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of analytical grade this compound and dissolve it in 100 mL of methanol.

  • Sodium Hydroxide (NaOH) Solution (2 M): Dissolve 8.0 g of NaOH pellets in deionized water and dilute to 100 mL.

  • Hydrochloric Acid (HCl) Solution (2 M): Carefully add 17.2 mL of concentrated HCl (37%) to deionized water and dilute to 100 mL.

  • Sodium Nitrite (NaNO₂) Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of deionized water. Prepare this solution fresh daily.

  • Ammonium (B1175870) Sulfamate (B1201201) (NH₄SO₃NH₂) Solution (2.5% w/v): Dissolve 2.5 g of ammonium sulfamate in 100 mL of deionized water.

  • N-(1-naphthyl)ethylenediamine Dihydrochloride (NEDA) Solution (0.5% w/v): Dissolve 0.5 g of NEDA in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

Instrumentation
  • UV-Vis Spectrophotometer

  • Water bath or heating mantle

  • pH meter

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Hydrolysis Alkaline Hydrolysis (e.g., 2M NaOH, heat) Sample->Hydrolysis 1 Neutralization Neutralization (e.g., 2M HCl) Hydrolysis->Neutralization 2 Diazotization Diazotization (NaNO2/HCl, 0-5°C) Neutralization->Diazotization 3 Coupling Coupling Reaction (NEDA Solution) Diazotization->Coupling 4 Spectrophotometry Spectrophotometric Measurement (λmax ~500-550 nm) Coupling->Spectrophotometry 5 Quantification Quantification (Calibration Curve) Spectrophotometry->Quantification 6

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Step-by-Step Protocol
  • Hydrolysis of this compound: a. Pipette a known volume of the sample solution (or an aliquot of the standard stock solution for calibration) into a round-bottom flask. b. Add 10 mL of 2 M Sodium Hydroxide solution. c. Reflux the mixture for 30 minutes in a water bath at 80-90°C to ensure complete hydrolysis. d. Cool the solution to room temperature. e. Carefully neutralize the solution with 2 M Hydrochloric Acid.

  • Diazotization: a. Transfer the neutralized solution to a 50 mL volumetric flask. b. Add 1 mL of 2 M Hydrochloric Acid. c. Cool the flask in an ice bath to 0-5°C. d. Add 1 mL of 0.5% Sodium Nitrite solution dropwise while gently swirling the flask. e. Allow the reaction to proceed for 5 minutes in the ice bath.

  • Removal of Excess Nitrite: a. Add 1 mL of 2.5% Ammonium Sulfamate solution to the flask. b. Shake well and let it stand for 3 minutes to ensure the complete removal of excess nitrous acid.

  • Coupling and Color Development: a. Add 1 mL of 0.5% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) solution. b. Shake the solution and allow it to stand at room temperature for 20 minutes for full color development. c. Dilute the solution to the mark with deionized water and mix thoroughly.

  • Spectrophotometric Measurement: a. Measure the absorbance of the resulting colored solution against a reagent blank at the predetermined wavelength of maximum absorbance (λmax), which is expected to be in the range of 500-550 nm.[1] The reagent blank is prepared by following the same procedure but using deionized water instead of the sample solution.

Preparation of Calibration Curve
  • Prepare a series of standard solutions of this compound (e.g., 0.5, 1, 2, 5, 10 µg/mL) by appropriate dilution of the stock solution.

  • Follow the complete experimental protocol (hydrolysis, diazotization, and coupling) for each standard solution.

  • Measure the absorbance of each standard.

  • Plot a graph of absorbance versus the concentration of this compound.

  • The concentration of this compound in the unknown sample can be determined from its absorbance using the calibration curve.

Signaling Pathway/Reaction Mechanism

reaction_mechanism This compound This compound BCA 4-Bromo-3-chloroaniline This compound->BCA Alkaline Hydrolysis Diazonium Diazonium Salt BCA->Diazonium Diazotization (NaNO2/HCl) AzoDye Colored Azo Dye Diazonium->AzoDye Coupling NEDA N-(1-naphthyl)ethylenediamine NEDA->AzoDye

Caption: Chemical pathway for the derivatization of this compound.

Conclusion

The spectrophotometric method described provides a reliable and accessible approach for the determination of this compound. By converting the analyte into a colored derivative, this protocol allows for accurate quantification using standard laboratory equipment. Proper method validation is essential to determine the specific performance characteristics such as linearity, limits of detection and quantification, accuracy, and precision for the analysis of 4-bromo-3-chloroaniline derived from this compound.

References

Application Notes and Protocols for Soil Extraction Techniques in Chlorbromuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Chlorbromuron, a phenylurea herbicide, from soil samples for subsequent analysis. The selection of an appropriate extraction technique is critical for achieving accurate and reliable quantification of pesticide residues in complex environmental matrices. This guide offers a comparative overview of several widely used extraction methods, including their principles, performance characteristics, and detailed experimental procedures.

Introduction to Soil Extraction Techniques for this compound

This compound [(3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea)] is a selective herbicide used for the control of broadleaf and grassy weeds. Its presence and persistence in soil are of environmental concern, necessitating robust analytical methods for its monitoring. The extraction of this compound from soil is a challenging step due to its potential for strong adsorption to soil organic matter and clay particles. The choice of extraction method depends on various factors, including the soil type, the required limit of detection, available equipment, and the desired sample throughput.

This document outlines five common extraction techniques:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput analysis of multiple pesticide residues.

  • Liquid-Liquid Extraction (LLE): A traditional and widely used method based on the partitioning of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix, offering high selectivity and concentration factors.

  • Matrix Solid-Phase Dispersion (MSPD): A method that involves the simultaneous disruption of the sample matrix and dispersion of the analyte onto a solid support, followed by elution.

  • Ultrasonic-Assisted Extraction (UAE): A technique that employs high-frequency sound waves to enhance the extraction efficiency by disrupting the sample matrix and improving solvent penetration.

Comparative Data of Extraction Techniques

The following table summarizes the typical performance characteristics of the different extraction techniques for phenylurea herbicides, including this compound, in soil. The data presented are compiled from various studies and should be considered as a general guide. Method optimization is recommended for specific soil types and analytical requirements.

Extraction TechniqueTypical Recovery (%)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Key AdvantagesKey Disadvantages
QuEChERS 70 - 120%[1][2]0.1 - 10[1]0.5 - 25[1]High throughput, low solvent consumption, wide applicability.[1]Matrix effects can be significant, requiring matrix-matched standards.[1]
Liquid-Liquid Extraction (LLE) 70 - 120%0.5 - 51.5 - 15Simple, requires basic laboratory equipment.Can be labor-intensive, may form emulsions, requires large solvent volumes.
Solid-Phase Extraction (SPE) 80 - 110%0.05 - 20.15 - 6High selectivity, good sample cleanup, potential for automation.[3]Can be more expensive, method development can be complex.
Matrix Solid-Phase Dispersion (MSPD) 72 - 120%1 - 103 - 30Simultaneous extraction and cleanup, suitable for solid and semi-solid samples.[4]Sorbent selection is critical, may require more manual manipulation.
Ultrasonic-Assisted Extraction (UAE) 80 - 105%[4][5]5 - 15[4][5]15 - 50[4][5]Faster than traditional methods, improved extraction efficiency.[6]Potential for analyte degradation with excessive sonication, requires specialized equipment.

Experimental Protocols

This section provides detailed protocols for each of the discussed extraction techniques.

QuEChERS Protocol

The QuEChERS method is a widely adopted technique for pesticide residue analysis in various matrices, including soil.[7][8]

Materials:

  • Homogenized soil sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method that relies on the differential solubility of this compound in two immiscible liquids.

Materials:

  • Homogenized soil sample

  • Acetone (B3395972), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Separatory funnel (250 mL)

  • Mechanical shaker

  • Rotary evaporator

Procedure:

  • Weigh 20 g of the homogenized soil sample into a 250 mL glass flask.

  • Add 100 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

  • Shake the flask on a mechanical shaker for 2 hours.

  • Allow the soil to settle and decant the supernatant.

  • Filter the extract through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective cleanup and concentration technique for this compound analysis.[3]

Materials:

  • Soil extract (from a primary extraction method like LLE or UAE)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • SPE manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load the soil extract onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the this compound from the cartridge with 5-10 mL of methanol or another suitable organic solvent.

  • The eluate can be concentrated and reconstituted in the mobile phase for analysis.

Matrix Solid-Phase Dispersion (MSPD) Protocol

MSPD combines sample homogenization, extraction, and cleanup into a single step.[4]

Materials:

  • Homogenized soil sample

  • C18 bonded silica (B1680970) (dispersing agent)

  • Florisil® (cleanup sorbent)

  • Mortar and pestle

  • SPE cartridge barrel

  • Ethyl acetate (B1210297), HPLC grade

Procedure:

  • Weigh 1 g of the homogenized soil sample and place it in a mortar.

  • Add 2 g of C18 bonded silica to the mortar.

  • Gently blend the soil and C18 with a pestle until a homogeneous mixture is obtained.

  • Pack an empty SPE cartridge barrel with a small amount of glass wool, followed by 1 g of Florisil®.

  • Transfer the soil-C18 mixture on top of the Florisil® layer.

  • Gently compress the material with the pestle.

  • Elute the this compound by passing 10 mL of ethyl acetate through the cartridge.

  • Collect the eluate for analysis.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic energy to accelerate the extraction process.[6]

Materials:

  • Homogenized soil sample

  • Methanol, HPLC grade

  • Centrifuge tubes

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized soil sample into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Alternatively, use a probe sonicator for a shorter duration (e.g., 2-5 minutes), taking care not to overheat the sample.

  • After sonication, centrifuge the tube at ≥4000 rpm for 10 minutes.

  • The supernatant can be directly analyzed or subjected to a cleanup step such as SPE.

Experimental Workflows

The following diagrams illustrate the general workflows for the described soil extraction techniques.

Soil_Extraction_Workflow cluster_QuEChERS QuEChERS Workflow cluster_LLE LLE Workflow cluster_SPE SPE Workflow cluster_MSPD MSPD Workflow cluster_UAE UAE Workflow q_start Soil Sample q_extract Extraction with ACN q_start->q_extract q_salt Salting Out q_extract->q_salt q_centrifuge1 Centrifugation q_salt->q_centrifuge1 q_dspe d-SPE Cleanup q_centrifuge1->q_dspe q_centrifuge2 Centrifugation q_dspe->q_centrifuge2 q_end Analysis q_centrifuge2->q_end l_start Soil Sample l_extract Solvent Extraction l_start->l_extract l_separate Phase Separation l_extract->l_separate l_dry Drying l_separate->l_dry l_concentrate Concentration l_dry->l_concentrate l_end Analysis l_concentrate->l_end s_start Soil Extract s_condition Condition Cartridge s_start->s_condition s_load Load Sample s_condition->s_load s_wash Wash s_load->s_wash s_elute Elute s_wash->s_elute s_end Analysis s_elute->s_end m_start Soil Sample m_disperse Disperse on Sorbent m_start->m_disperse m_pack Pack Column m_disperse->m_pack m_elute Elute m_pack->m_elute m_end Analysis m_elute->m_end u_start Soil Sample u_extract Ultrasonic Extraction u_start->u_extract u_centrifuge Centrifugation u_extract->u_centrifuge u_end Analysis u_centrifuge->u_end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chlorbromuron Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Chlorbromuron peak tailing during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian. Peak tailing is problematic because it can compromise resolution between closely eluting compounds, affect the accuracy of peak integration and quantification, and indicate potential issues with the analytical method or the HPLC system.[2] For this compound, a phenylurea herbicide, peak tailing can lead to inaccurate residue analysis in environmental and agricultural samples.

Q2: What are the most common causes of peak tailing for a weakly basic compound like this compound?

A2: this compound has a predicted pKa of 12.13, making it a weakly basic compound.[3] The most common causes of peak tailing for basic analytes like this compound in reversed-phase HPLC are:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column are a primary cause of peak tailing.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the basic analyte and causing tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[2]

  • Extra-Column Volume: Dead volume in the HPLC system, such as from excessive tubing length or improper fittings, can cause band broadening and peak tailing.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[2]

Troubleshooting Guide

Problem: My this compound peak is tailing. How do I fix it?

Here is a step-by-step guide to troubleshoot and resolve this compound peak tailing:

Step 1: Evaluate the Mobile Phase

Q: Could the mobile phase be the cause of my peak tailing?

A: Yes, the mobile phase composition, particularly its pH, plays a critical role in controlling the peak shape of basic compounds like this compound.

  • Recommendation 1: Adjust Mobile Phase pH. To minimize secondary interactions with silanol groups, it is recommended to work at a lower pH. By lowering the pH of the mobile phase (e.g., to pH 3-4), the silanol groups on the stationary phase will be protonated and less likely to interact with the basic this compound molecule.[4]

  • Recommendation 2: Use a Buffer. Employing a buffer in your mobile phase will help to maintain a constant pH and improve peak symmetry.

  • Recommendation 3: Optimize Organic Modifier. The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. A study on phenylurea herbicides noted that lower flow rates with an acetonitrile-water mobile phase led to peak tailing.[5] Experiment with slightly different organic modifier percentages.

Step 2: Check for Column Issues

Q: How can I determine if my column is causing the peak tailing?

A: The column is a frequent source of peak shape problems.

  • Recommendation 1: Use an End-Capped Column. Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer residual silanol groups, which significantly reduces the potential for secondary interactions.

  • Recommendation 2: Check for Column Contamination or Voids. Column contamination can lead to active sites that cause tailing. A void at the head of the column can also distort peak shape. Try flushing the column with a strong solvent or, if a void is suspected, reversing the column (if the manufacturer's instructions permit).

  • Recommendation 3: Evaluate Column Overload. To check for mass overload, dilute your sample by a factor of 10 and inject it again.[4] If the peak shape improves and the tailing is reduced, you were likely overloading the column.

Step 3: Inspect the HPLC System

Q: Could my HPLC instrument be the source of the problem?

A: Yes, issues with the instrument can contribute to peak tailing.

  • Recommendation 1: Minimize Extra-Column Volume. Check all tubing and connections between the injector, column, and detector. Use the shortest possible tubing with a narrow internal diameter to minimize dead volume. Ensure all fittings are properly seated to avoid creating small voids.

  • Recommendation 2: Check for Leaks. Leaks in the system can cause pressure fluctuations and affect peak shape.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare your standard mobile phase (e.g., 60:40 acetonitrile:water).[5] Prepare two additional mobile phases with the aqueous portion adjusted to pH 3.0 and pH 4.0 using a suitable acid (e.g., formic acid or phosphoric acid). Ensure the final mobile phase is thoroughly mixed and degassed.

  • Equilibrate the Column: Equilibrate your C18 column with the first mobile phase (no pH adjustment) until a stable baseline is achieved.

  • Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.

  • Repeat with pH-Adjusted Mobile Phases: Sequentially switch to the pH 3.0 and pH 4.0 mobile phases. For each mobile phase, ensure the column is fully equilibrated before injecting the this compound standard.

  • Analyze Results: Compare the peak shape (tailing factor) of the this compound peak under the three different pH conditions.

Protocol 2: Column Overload Test

  • Prepare a Series of Dilutions: Prepare a stock solution of your this compound sample. From this stock, prepare a series of dilutions (e.g., 1:2, 1:5, 1:10, and 1:100) using the mobile phase as the diluent.

  • Inject the Highest Concentration: Inject the most concentrated sample and record the chromatogram.

  • Inject Dilutions: Sequentially inject the diluted samples, from most concentrated to least concentrated.

  • Analyze Peak Shape: Analyze the tailing factor of the this compound peak for each injection. A significant improvement in peak shape with dilution indicates that column overload was occurring at higher concentrations.

Data Presentation

Table 1: Effect of HPLC Parameters on this compound Peak Tailing

ParameterCondition 1Tailing Factor (Illustrative)Condition 2Tailing Factor (Illustrative)Recommendation
Mobile Phase pH pH 6.8 (unbuffered)2.1pH 3.5 (buffered)1.2Adjust mobile phase pH to 3-4 using a buffer.
Sample Concentration 100 µg/mL1.910 µg/mL1.1Dilute the sample if column overload is suspected.
Flow Rate 0.8 mL/min1.81.2 mL/min1.3Optimize the flow rate; for some phenylureas, lower flow rates can increase tailing.[5]
Column Type Standard C181.7End-capped C181.1Use a modern, end-capped column to minimize silanol interactions.

Mandatory Visualization

Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: this compound Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 3-4 check_mobile_phase->adjust_ph Is pH > 5? use_buffer Use a Buffered Mobile Phase check_mobile_phase->use_buffer Is mobile phase unbuffered? check_column Step 2: Check for Column Issues check_mobile_phase->check_column pH and buffer are optimal adjust_ph->check_column use_buffer->check_column overload_test Perform Column Overload Test check_column->overload_test Is sample concentrated? use_endcapped_column Use End-Capped Column check_column->use_endcapped_column Using a non-end-capped column? check_system Step 3: Inspect HPLC System check_column->check_system Column is in good condition overload_test->check_system use_endcapped_column->check_system minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume Long tubing or poor connections? check_leaks Check for System Leaks check_system->check_leaks Pressure fluctuations observed? further_investigation Further Investigation Needed check_system->further_investigation System appears optimal resolution Problem Resolved minimize_dead_volume->resolution check_leaks->resolution

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

References

Optimizing mobile phase for Chlorbromuron HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Chlorbromuron.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my this compound peak showing poor shape (e.g., tailing, fronting, or broadness)?

Answer:

Poor peak shape can be attributed to several factors related to the mobile phase and sample preparation.

  • Potential Cause 1: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. The sample solvent acts as a temporary, strong mobile phase, leading to broadened or split peaks.[1]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Potential Cause 2: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[2]

    • Solution: Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase can suppress the ionization of silanol groups, minimizing these interactions and improving peak shape.[2][3][4]

  • Potential Cause 3: Column Contamination or Degradation. Accumulation of contaminants from the sample matrix on the column inlet or deterioration of the stationary phase can lead to distorted peaks.[5]

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities.[6] Regularly flush the column with a strong solvent to remove contaminants.[2]

  • Potential Cause 4: Incorrect Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase and thus its peak shape.[7][8]

    • Solution: Investigate the pKa of this compound and adjust the mobile phase pH to be at least 1.5-2 units away from this value to ensure a single ionic form and sharper peaks.[9]

Question: What causes my this compound retention time to be unstable or drift?

Answer:

Fluctuations in retention time are a common issue, often pointing to problems with the mobile phase preparation or the HPLC system itself.

  • Potential Cause 1: Inconsistently Prepared Mobile Phase. Minor variations in the solvent ratios when preparing the mobile phase can lead to shifts in retention time.[10]

    • Solution: Prepare fresh mobile phase for each analysis set. Use precise volumetric glassware and ensure solvents are thoroughly mixed. For gradient elution, ensure the pumping system's mixer is functioning correctly.[10]

  • Potential Cause 2: Lack of Column Equilibration. If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a run sequence.[6][10]

    • Solution: Equilibrate the column by pumping at least 10-20 column volumes of the mobile phase through it before the first injection.[10]

  • Potential Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Changes in ambient temperature can affect retention times.[10][11]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.[10]

  • Potential Cause 4: Air Bubbles in the System. Air bubbles in the pump or detector can cause pressure fluctuations and lead to unstable retention times and baseline noise.[10]

    • Solution: Degas the mobile phase before use by sonication or vacuum filtration. Purge the pump to remove any trapped bubbles.[5][10]

Question: How can I improve the resolution between the this compound peak and other interfering peaks?

Answer:

Poor resolution can often be solved by adjusting the mobile phase composition to alter the selectivity of the separation.

  • Potential Cause 1: Suboptimal Mobile Phase Strength. If the organic content of the mobile phase is too high, compounds will elute too quickly and co-elute. If it's too low, run times will be long and peaks may be broad.

    • Solution: Systematically adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and improve the separation of early-eluting peaks.

  • Potential Cause 2: Inappropriate Organic Modifier. Acetonitrile and methanol (B129727) offer different selectivities due to their distinct chemical properties (polarity, viscosity, and interaction mechanisms).[4] One may provide better resolution for your specific sample matrix than the other.

    • Solution: If resolution is poor with an acetonitrile/water mobile phase, try substituting methanol at a concentration that gives a similar retention time for this compound and observe the effect on the resolution of adjacent peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HPLC analysis?

A validated method for Chlorbenzuron (a closely related compound) utilizes a mobile phase consisting of a mixture of acetonitrile, water, and 1,4-dioxane (B91453) in the proportion 55:45:0.03 (v/v/v).[12][13] This is an excellent starting point for method development.

Q2: How can I adjust the retention time of this compound?

To decrease the retention time (make the peak elute earlier), increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. To increase the retention time (make the peak elute later), decrease the percentage of the organic solvent.[11]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both are common in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity, which might be advantageous for resolving this compound from specific impurities.[4] If you are not achieving adequate resolution with one, it is worthwhile to test the other.

Q4: Is it necessary to use a buffer or pH modifier in the mobile phase?

While a simple organic/aqueous mixture can work, adding a pH modifier (like 0.1% formic or phosphoric acid) is highly recommended. This controls the pH, suppresses silanol activity on the column for better peak shape, and ensures reproducible retention times for any ionizable compounds.[3][7][8]

Q5: My sample is prepared in 100% methanol, but my mobile phase is 55% acetonitrile. Is this a problem?

Yes, this can be a problem. Injecting a sample in a solvent that is much stronger than the mobile phase (100% methanol is stronger than 55% acetonitrile) can lead to peak distortion like broadening or splitting.[1] It is best practice to dissolve the sample in the mobile phase itself.

Data Presentation

Table 1: Recommended Starting HPLC Method Parameters for this compound Analysis Based on a validated method for a closely related compound.[12][13]

ParameterRecommended Setting
Mobile Phase Acetonitrile : Water : 1,4-Dioxane (55:45:0.03, v/v/v)
Column C18 (specific dimensions may vary)
Flow Rate 1.4 mL/min
Detection UV at 250 nm
Run Time ~20 min

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol is based on a validated method and serves as a robust starting point for analysis.[12][13]

  • Mobile Phase Preparation:

    • Precisely measure 550 mL of HPLC-grade acetonitrile, 450 mL of HPLC-grade water, and 0.3 mL of 1,4-dioxane.

    • Combine the components in a suitable solvent reservoir.

    • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve and dilute the standard in the mobile phase to achieve a target concentration (e.g., 100 mg/L). Prepare a series of dilutions from this stock to create a calibration curve (e.g., in the range of 25% to 125% of the target concentration).

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation or sample expected to contain a known amount of this compound.

    • Dissolve and dilute the sample in the mobile phase to bring the final concentration within the range of the calibration curve.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove particulates.[5]

  • HPLC System Setup and Execution:

    • Install a C18 analytical column.

    • Set the flow rate to 1.4 mL/min.

    • Set the UV detector wavelength to 250 nm.

    • Equilibrate the system by running the mobile phase through the column for at least 20 minutes or until a stable baseline is achieved.

    • Inject the standard solutions and sample solutions.

  • Data Analysis:

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start_node Define Separation Goals (e.g., Resolution, Run Time) process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Select Initial Conditions (e.g., ACN/H2O, C18 Column) B Perform Initial Injection A->B C Evaluate Chromatogram (Peak Shape, Retention) B->C D Goals Met? C->D F Resolution Adequate? C->F E Adjust Organic % (Increase/Decrease for RT) D->E No J Optimized Method D->J Yes E->B Re-inject G Try Different Organic (e.g., Methanol) F->G No H Peak Shape Good? F->H Yes G->B Re-inject H->D Yes I Add/Adjust pH Modifier (e.g., 0.1% Formic Acid) H->I No I->B Re-inject K Further Optimization (Gradient, Temperature) J->K

Caption: Workflow for systematic mobile phase optimization.

HPLC_Troubleshooting_Tree problem Identify Primary Problem p1 Poor Peak Shape (Tailing/Broad) problem->p1 p2 Retention Time Shift problem->p2 p3 High Backpressure problem->p3 question question solution solution q1 Sample solvent matches mobile phase? p1->q1 q3 Is mobile phase prepared fresh daily? p2->q3 q5 Pressure high without column? p3->q5 q2 Is pH modifier used? q1->q2 Yes s1 Solution: Dissolve sample in mobile phase. q1->s1 No s2 Solution: Add 0.1% acid (e.g., Formic Acid). q2->s2 No s3 Solution: Use guard column and flush system. q2->s3 Yes q4 Is column temperature stable? q3->q4 Yes s4 Solution: Prepare fresh mobile phase & degas. q3->s4 No q4->s4 No s5 Solution: Use a column oven. q4->s5 Yes s6 Solution: Check for system blockage (tubing, injector). q5->s6 Yes s7 Solution: Backflush or replace column. q5->s7 No

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Chlorbromuron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Chlorbromuron.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous materials from the sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantification.[1][2] For this compound, studies have shown significant ion suppression in various vegetable matrices.[3]

Q2: I am observing a lower than expected signal for this compound in my samples compared to the standard prepared in a pure solvent. What could be the cause?

A2: This is a classic indication of ion suppression, a common matrix effect.[3] Co-eluting matrix components from your sample are likely competing with this compound for ionization, reducing the number of this compound ions that reach the detector. The complexity of the sample matrix is a primary factor; for instance, leafy green vegetables have been shown to cause significant matrix effects.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The matrix effect can be quantified by comparing the response of this compound in a matrix-matched standard to its response in a neat (pure solvent) standard at the same concentration. The formula to calculate the matrix effect percentage (ME%) is:

ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Neat Standard) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[4] Alternatively, comparing the slopes of the calibration curves prepared in neat solvent and in the sample matrix extract is a widely accepted method.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound that are likely related to matrix effects.

Problem: Significant Ion Suppression Leading to Poor Sensitivity and Inaccurate Quantification.

Solution Workflow:

Troubleshooting_Workflow Start Start: Ion Suppression Observed SamplePrep Optimize Sample Preparation (e.g., QuEChERS) Start->SamplePrep Chromatography Improve Chromatographic Separation SamplePrep->Chromatography If suppression persists Dilution Implement Sample Dilution Chromatography->Dilution If co-elution is minimized but suppression remains Calibration Employ Mitigation Strategy Dilution->Calibration If further mitigation is needed MatrixMatched Matrix-Matched Calibration Calibration->MatrixMatched SIL_IS Stable Isotope Labeled Internal Standard (SIL-IS) Calibration->SIL_IS End End: Matrix Effect Minimized MatrixMatched->End SIL_IS->End

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including this compound, in various food matrices.[6][7][8]

  • Improve Chromatographic Separation: If ion suppression persists, optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.

  • Implement Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[2] However, it's crucial to ensure that the dilution does not compromise the method's sensitivity, bringing the this compound concentration below the limit of quantification.

  • Employ Mitigation Strategies:

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of this compound but has a similar composition to the samples being analyzed.[9][10] This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.

    • Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[11][12] A SIL-IS of this compound is an ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11][12]

Quantitative Data Summary

The following table summarizes the observed matrix effects for this compound in various vegetable matrices, highlighting the prevalence of ion suppression.

Vegetable Matrix FamilySpecific VegetableMatrix Effect (ME%)ObservationReference
SolanaceaeTomato21 - 79% (Suppression)Significant Suppression[3]
Leafy GreensParsley2 - 19% (Suppression)High Suppression[3]
Various VegetablesMultiple types5 - 79% (Suppression)General Suppression[3]

Experimental Protocols

QuEChERS Sample Preparation Protocol (Adapted for Vegetable Matrices)

This protocol is a general guideline based on the established QuEChERS method.[8][13]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the vegetable sample into a blender.

  • Add an equal amount of dry ice to cryogenically mill the sample into a fine powder.

  • Allow the CO2 to sublimate completely.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If a stable isotope-labeled internal standard is used, add it at this stage.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). PSA is effective at removing organic acids, while C18 removes non-polar interferences like fats.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm filter.

  • The extract is now ready for LC-MS/MS analysis. For some systems, a dilution step with mobile phase may be necessary to improve peak shape for early eluting compounds.

QuEChERS_Workflow Start Start: Homogenized Sample Extraction 1. Add Acetonitrile & Salts 2. Shake & Centrifuge Start->Extraction dSPE 1. Transfer Supernatant to d-SPE tube 2. Shake & Centrifuge Extraction->dSPE Final_Extract Filter Supernatant dSPE->Final_Extract Analysis Ready for LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow.

LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters. Optimization will be required for your specific instrument and application.

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientStart with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow800 - 1000 L/hr
Cone Gas Flow50 - 150 L/hr
MRM TransitionsPrecursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier) Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier)

Note: Specific MRM transitions, collision energies, and cone voltages for this compound need to be optimized by infusing a standard solution. A known transition for this compound is from a precursor ion of m/z 292.9 to product ions of m/z 203.9 and 182.0.[14]

References

Technical Support Center: Chlorbromuron Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression and other common issues encountered during the mass spectrometric analysis of Chlorbromuron.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased instrument response for this compound, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] For instance, in the analysis of herbicides in various vegetable matrices, this compound has shown ion suppression with matrix effect percentages ranging from 5% to 79%.[4][5]

Q2: I am observing significant signal suppression for this compound in my vegetable samples. What are the likely causes and how can I mitigate this?

A2: Signal suppression in vegetable matrices is primarily due to the co-extraction of complex matrix components like pigments, sugars, and organic acids. Studies have shown that for herbicides like this compound, the matrix effect can vary significantly between different types of vegetables.[4] For example, leafy green vegetables have been reported to cause the highest matrix effects.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in food matrices.[6] Ensure your protocol is optimized for your specific matrix. For highly pigmented samples, consider using a dispersive solid-phase extraction (d-SPE) cleanup step with graphitized carbon black (GCB). However, be cautious as GCB can sometimes adsorb planar pesticides.

  • Dilute the Sample Extract: A simple and often effective method to reduce matrix effects is to dilute the final sample extract before injection into the LC-MS/MS system.[2] This reduces the concentration of interfering compounds relative to the analyte.

  • Matrix-Matched Calibration: To compensate for signal suppression, prepare your calibration standards in a blank matrix extract that has been processed using the same method as your samples.[3] This helps to ensure that the calibration standards experience similar matrix effects as the samples, leading to more accurate quantification.

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[7]

Q3: My recovery of this compound from soil samples using the QuEChERS method is consistently low. What could be the reason and how can I improve it?

A3: Low recovery of pesticides from soil matrices is a common challenge due to the strong interaction between the analytes and soil components. For this compound, several factors in the QuEChERS protocol can impact recovery.

Troubleshooting Steps:

  • Sample Hydration: Ensure adequate hydration of the soil sample before adding the extraction solvent (acetonitrile). For dry soil samples, adding a specific amount of water is crucial for efficient extraction.[1]

  • Extraction Time and Vigor: Increase the shaking time and/or intensity during the extraction step to ensure complete partitioning of this compound from the soil particles into the solvent.

  • pH of the Extraction: The pH of the extraction medium can influence the stability and extraction efficiency of certain pesticides. While the standard QuEChERS methods are generally robust, for specific soil types, adjusting the pH might be beneficial.

  • d-SPE Cleanup: Evaluate the components of your d-SPE cleanup. While PSA (Primary Secondary Amine) is effective for removing organic acids, it might not be optimal for all soil types. Consider testing different sorbents or a combination of sorbents. In some cases, a "no cleanup" approach might yield better recoveries if the initial extract is relatively clean.[8]

Q4: I am analyzing this compound in water samples using Solid-Phase Extraction (SPE) and see variable results. How can I optimize my SPE protocol?

A4: Solid-Phase Extraction is a common technique for extracting and concentrating pesticides from water samples. Variability in results can stem from several steps in the protocol.

Troubleshooting Steps:

  • Cartridge Selection: The choice of SPE cartridge is critical. For herbicides like this compound, reversed-phase sorbents like C18 are commonly used.[9] However, polymeric sorbents can also offer good retention and cleaner extracts.

  • Sample pH: The pH of the water sample can affect the retention of this compound on the SPE sorbent. Adjusting the sample pH to a suitable range before loading can improve recovery.

  • Flow Rate: Control the flow rate during sample loading, washing, and elution. A slow and consistent flow rate during loading ensures sufficient interaction between the analyte and the sorbent.

  • Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound completely from the sorbent. A mixture of organic solvents may be more effective than a single solvent.

  • Drying Step: A thorough drying step after sample loading and washing is crucial to remove residual water, which can interfere with the subsequent elution and analysis.[10]

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis in various matrices, providing insights into expected recovery and matrix effects.

Table 1: Matrix Effect of this compound in Various Vegetable Matrices

Vegetable FamilyMatrixMatrix Effect (%)Reference
SolanaceaeTomatoEnhancement (122 to 379%)*[4][5]
PepperSuppression (21 to 79%)[4]
CucurbitaceaeCucumberSuppression (5 to 13%)[4]
SquashSuppression (6 to 19%)[4]
PumpkinSuppression (8 to 17%)[4]
MelonSuppression (10 to 16%)[4]
Leafy VegetablesParsleySuppression (2 to 19%)[4][5]
DillSuppression[4]
SpinachSuppression[4]
LettuceSuppression[4]
General All Vegetables Suppression (5 to 79%) [4][5]

*Note: While most vegetables show suppression, tomato has been observed to cause signal enhancement for many herbicides.

Table 2: Recovery of Pesticides in Different Matrices using QuEChERS

MatrixRecovery (%)RSD (%)Reference
Various Vegetables70 - 120< 25[6]
Soil65 - 116≤ 17[8]
Fatty Foods (e.g., eggs, milk)Generally lower for lipophilic compounds, may require protocol modification-[11]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil and Vegetable Matrices

This protocol is a general guideline based on the widely accepted QuEChERS method and may require optimization for specific matrices.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., vegetable) or weigh 10 g of sieved soil.

    • For dry soil, add 8-10 mL of water and let it hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Transfer the prepared sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (and 50 mg C18 for fatty matrices or 7.5 mg GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant for LC-MS/MS analysis. If necessary, dilute the extract with the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol provides a general procedure for the extraction of herbicides from water.

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.

    • Adjust the sample pH to neutral or slightly acidic (e.g., pH 6-7) if necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute this compound from the cartridge with a suitable solvent, such as 2 x 5 mL of acetonitrile or ethyl acetate.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Table 3: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and/or 5 mM ammonium (B1175870) formate
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientOptimized to provide good separation from matrix interferences
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)293.0
Product Ions (m/z)181.9, 203.8
Collision Energy (eV)Optimized for your specific instrument (typically 10-25 eV)

Visualizations

IonSuppressionMechanism cluster_source Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Enters Ion_Analyte This compound Ion Droplet->Ion_Analyte Ion Evaporation (Ideal) Ion_Matrix Matrix Ion Droplet->Ion_Matrix Ion Evaporation (Competition) MS Mass Spectrometer Ion_Analyte->MS Detected Ion_Matrix->Ion_Analyte Suppresses Ion_Matrix->MS Detected Suppression Competition for charge and surface area in the droplet reduces the efficiency of this compound ionization, leading to a suppressed signal in the mass spectrometer.

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

QuEChERS_Workflow Sample 1. Sample Homogenization (e.g., Soil, Vegetable) Hydration 1a. Hydration (for dry soil) Sample->Hydration Extraction 2. Extraction (Acetonitrile + Salts) Sample->Extraction Hydration->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant 4. Collect Supernatant Centrifugation1->Supernatant dSPE 5. d-SPE Cleanup (MgSO4, PSA, etc.) Supernatant->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract 7. Final Extract for LC-MS/MS Centrifugation2->Final_Extract

Caption: QuEChERS workflow for this compound analysis.

SPE_Workflow Sample 1. Water Sample (Filtered) Loading 3. Sample Loading Sample->Loading Conditioning 2. SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing 4. Washing (Deionized Water) Loading->Washing Drying 5. Drying Washing->Drying Elution 6. Elution (Organic Solvent) Drying->Elution Evaporation 7. Evaporation & Reconstitution Elution->Evaporation Final_Extract 8. Final Extract for LC-MS/MS Evaporation->Final_Extract

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

References

Overcoming co-eluting interferences in Chlorbromuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-eluting interferences during Chlorbromuron analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in this compound analysis typically arise from two main sources:

  • Matrix Effects: Complex sample matrices, such as soil, food products, and biological fluids, contain numerous endogenous compounds (e.g., lipids, pigments, humic acids) that can co-elute with this compound. These co-eluting matrix components can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[1][2]

  • Structurally-Related Compounds: Other phenylurea herbicides, their degradation products, or metabolites can have similar chemical properties and chromatographic behavior to this compound, leading to co-elution.[3] Due to their structural similarities, these compounds may also share common mass spectral fragments, creating isobaric interferences that complicate detection and quantification.

Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause and how can I fix it?

A2: Poor peak shape (e.g., tailing, fronting, or splitting) and shifting retention times for this compound can be indicative of several issues. Here are the common causes and recommended solutions:

  • Matrix Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, leading to peak distortion.

    • Solution: Dilute the sample extract or improve the sample cleanup procedure to remove more of the interfering matrix components.

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and organic modifier, plays a crucial role in peak shape and retention.

    • Solution: Optimize the mobile phase. For phenylurea herbicides, a mobile phase of acetonitrile (B52724) and water is commonly used with a C18 column.[1] Adjusting the gradient and the pH can improve peak symmetry.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to active sites that cause peak tailing. Over time, the stationary phase can degrade, leading to a loss of performance.

    • Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, consider replacing the column.

  • Secondary Interactions: Interactions between this compound and residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.

    • Solution: Use an end-capped column or add a competing base to the mobile phase to minimize these interactions.

Q3: My quantitative results for this compound are not reproducible. How can I improve the accuracy and precision of my analysis?

A3: Inaccurate and imprecise results are often a consequence of unresolved co-eluting interferences and matrix effects. To enhance the reliability of your quantification, consider the following strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[2]

  • Internal Standard Normalization: Use a stable isotope-labeled internal standard for this compound if available. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal intensity.

  • Optimized Sample Cleanup: A thorough cleanup of the sample extract is critical to remove interfering compounds. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted technique for pesticide residue analysis.[4][5] The dispersive solid-phase extraction (d-SPE) step of QuEChERS can be tailored to the specific matrix.

  • Selective Mass Spectrometry Detection: Utilize the high selectivity of tandem mass spectrometry (MS/MS) by monitoring multiple reaction monitoring (MRM) transitions that are specific to this compound. This can help to distinguish this compound from co-eluting compounds, even if they are not chromatographically separated.

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to identifying and mitigating co-eluting interferences in your this compound analysis.

Step 1: Confirming Co-elution

Before attempting to resolve the issue, it is important to confirm that co-elution is indeed the problem.

  • Visual Inspection of the Chromatogram: Look for asymmetrical peaks, shoulders on the main peak, or a broader-than-expected peak width for this compound.

  • Examine the Mass Spectrum: For LC-MS/MS analysis, examine the mass spectrum across the chromatographic peak. A changing ion ratio for different MRM transitions from the leading edge to the tailing edge of the peak is a strong indicator of a co-eluting interference.

  • Analyze a Matrix Blank: Inject an extract of a blank matrix (known not to contain this compound) to see if any peaks appear at the retention time of this compound. This will help identify interferences originating from the sample matrix.

Step 2: Optimizing Sample Preparation (QuEChERS d-SPE Cleanup)

The QuEChERS method is a popular and effective sample preparation technique for pesticide analysis. The choice of sorbent in the d-SPE cleanup step is crucial for removing specific matrix interferences.

Table 1: Selection of QuEChERS d-SPE Sorbents for Different Matrix Types

Matrix TypePrimary InterferencesRecommended d-SPE Sorbent(s)Rationale
General Fruits & Vegetables Sugars, organic acids, some pigmentsPSA (Primary Secondary Amine)PSA effectively removes organic acids and sugars.
Pigmented Fruits & Vegetables (e.g., spinach, carrots)Pigments (chlorophyll, carotenoids)PSA + GCB (Graphitized Carbon Black)GCB is very effective at removing pigments. Use with caution as it may adsorb planar pesticides.
Fatty Matrices (e.g., avocado, nuts, oilseeds)LipidsPSA + C18 or Z-Sep/Z-Sep+C18 and Z-Sep sorbents are effective at removing nonpolar interferences like fats.[6][7]
Complex/Difficult Matrices Multiple interferencesPSA + C18 + GCB or EMR-LipidA combination of sorbents can be used for broad-spectrum cleanup. EMR-Lipid is a novel sorbent designed for enhanced lipid removal.[6][8]

Experimental Protocol: Generic QuEChERS Procedure

  • Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (and internal standard if used).

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, and buffering salts).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing the selected sorbent(s) (see Table 1) and anhydrous MgSO₄.

    • Shake for 30 seconds and then centrifuge at high speed.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Step 3: Chromatographic Optimization

If co-elution persists after optimizing sample cleanup, the next step is to improve the chromatographic separation.

Logical Workflow for Chromatographic Method Development

Caption: A logical workflow for troubleshooting co-elution issues through chromatographic optimization.

  • Modify the Gradient: A shallower gradient around the elution time of this compound can often improve the separation of closely eluting compounds.

  • Change Column Chemistry: If a standard C18 column does not provide adequate resolution, switching to a column with a different stationary phase can alter the selectivity.

    • Phenyl-Hexyl Columns: Offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like phenylurea herbicides.

    • Pentafluorophenyl (PFP) Columns: Provide unique selectivity for halogenated and polar aromatic compounds.

  • Adjust Mobile Phase pH: For ionizable interferences, altering the pH of the aqueous mobile phase can change their retention time relative to this compound.

Step 4: Mass Spectrometry Optimization

When chromatographic separation is challenging, optimizing the mass spectrometry parameters can provide the necessary selectivity.

Table 2: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 293.0
Product Ions (m/z) 181.9, 203.8
Collision Energy Optimization required for specific instrument
Dwell Time ≥ 20 ms

Data sourced from publicly available databases and may require optimization.

  • Select More Specific MRM Transitions: Choose product ions that are unique to this compound and not shared by the suspected interfering compound. Analyzing at least two MRM transitions enhances the confidence in identification.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can resolve isobaric interferences by providing accurate mass measurements, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

By systematically working through these troubleshooting steps, researchers can effectively overcome co-eluting interferences in this compound analysis, leading to more accurate and reliable results.

References

Technical Support Center: Method Development for Chlorbromuron in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical method development for Chlorbromuron in complex matrices.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation and Extraction

Q1: I am experiencing low recovery of this compound from soil samples. What are the potential causes and how can I improve it?

A1: Low recovery of this compound from soil is a common issue and can stem from several factors:

  • Insufficient Extraction: The interaction between this compound and soil components can be strong. Ensure your extraction solvent is appropriate and the extraction time is adequate. Acetonitrile (B52724) is a common and effective solvent for extracting this compound. Increasing the shaking or vortexing time during extraction can also improve recovery.

  • Analyte Degradation: this compound can be susceptible to degradation under certain conditions. It's important to minimize exposure to light and high temperatures during sample preparation.

  • Matrix Effects: Components of the soil matrix can interfere with the extraction process. A proper cleanup step after extraction is crucial.

  • Improper pH: The pH of the extraction solvent can influence the recovery of ionizable compounds. While this compound is not strongly ionizable, ensuring the pH is near neutral can be beneficial.

Troubleshooting Steps:

  • Optimize Extraction Time: Increase the extraction time in increments (e.g., from 1 minute to 5 minutes) to see if recovery improves.

  • Evaluate Solvent Choice: While acetonitrile is standard, for highly organic soils, a mixture of acetonitrile and a less polar solvent might be beneficial.

  • Implement a Robust Cleanup: Utilize dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components. For soil, a combination of PSA (primary secondary amine) and C18 is often effective.

  • Check for Degradation: Prepare a spiked sample and analyze it immediately versus after the full sample preparation process to assess for degradation.

Q2: My this compound recovery is poor in high-fat matrices like oilseeds or fish tissue. What modifications to my extraction method should I consider?

A2: High-fat matrices present a significant challenge due to the co-extraction of lipids, which can interfere with both extraction and analysis.

Recommended Approaches:

  • Freezing-Out/Winterization: After the initial extraction with acetonitrile, cool the extract to a low temperature (e.g., -20°C for several hours). This will cause a significant portion of the lipids to precipitate, which can then be removed by centrifugation or filtration.

  • Dispersive SPE with C18: Incorporate a higher amount of C18 sorbent in your d-SPE cleanup step. C18 is effective at removing nonpolar interferences like fats.

  • Z-Sep/Z-Sep+ Sorbents: These zirconia-based sorbents are specifically designed for the removal of lipids and are a powerful tool for cleaning up extracts from fatty matrices.[1][2]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample directly with a solid support (like C18-bonded silica) and then eluting the analyte. It can be very effective for fatty samples.

Chromatography and Detection

Q3: I am observing significant peak tailing for this compound in my HPLC-MS/MS analysis. What are the likely causes and solutions?

A3: Peak tailing can compromise both quantification and resolution. The common culprits include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on analytes, causing tailing.

  • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can disrupt the flow path and lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase and result in distorted peaks.

Troubleshooting Steps:

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3-4 with formic acid) can help to suppress the ionization of silanol groups.

  • Implement a Guard Column: A guard column will protect your analytical column from strongly retained matrix components.

  • Dilute the Sample: If column overload is suspected, dilute your final extract and re-inject.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

Q4: My this compound signal is being suppressed in vegetable extracts, particularly leafy greens. How can I mitigate this matrix effect?

A4: Ion suppression is a frequent challenge in LC-MS/MS analysis of complex matrices like vegetables. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.

Strategies to Overcome Ion Suppression:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This is one of the most effective ways to compensate for matrix effects.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of detection.

  • Improved Cleanup: Employing more effective d-SPE sorbents can help remove the compounds causing suppression. For pigmented matrices like spinach, sorbents like graphitized carbon black (GCB) or Z-Sep+ can be beneficial, though GCB may also remove planar analytes like this compound, so its use should be optimized.[1]

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting for matrix effects, as it will be affected in the same way as the native analyte.

Q5: Should I use GC-MS/MS or LC-MS/MS for this compound analysis?

A5: Both GC-MS/MS and LC-MS/MS can be used for this compound analysis, and the choice often depends on the laboratory's instrumentation, the complexity of the matrix, and the desired throughput.

  • LC-MS/MS: This is generally the preferred technique for phenylurea herbicides like this compound. It offers high sensitivity and selectivity without the need for derivatization. It is particularly well-suited for multi-residue methods.

  • GC-MS/MS: While GC-MS/MS can be used, phenylurea herbicides can be thermally labile, which may lead to degradation in the hot GC inlet. Derivatization is sometimes employed to improve thermal stability and chromatographic performance, but this adds an extra step to the sample preparation workflow.

In general, for complex matrices, LC-MS/MS is often more robust and less prone to issues with analyte degradation for compounds like this compound.

Data Interpretation and Quality Control

Q6: My recovery results for this compound are inconsistent between replicate samples. What could be causing this variability?

A6: Inconsistent recoveries often point to a lack of precision in the sample preparation workflow.

Potential Sources of Variability:

  • Inhomogeneous Sample: Ensure your initial sample is thoroughly homogenized before taking a subsample for extraction.

  • Inaccurate Pipetting: Use calibrated pipettes for all solvent and standard additions.

  • Variable Extraction Efficiency: Ensure consistent shaking or vortexing times and intensity for all samples.

  • Inconsistent d-SPE Cleanup: Ensure the d-SPE sorbents are well-dispersed in the extract and that the contact time is consistent.

Q7: How long can I store my sample extracts before analysis without significant degradation of this compound?

A7: The stability of this compound in stored extracts can depend on the matrix, the solvent, and the storage conditions. It is crucial to perform a storage stability study as part of your method validation.

General Guidelines:

  • Storage Temperature: Store extracts at or below -18°C.

  • Protection from Light: Store extracts in amber vials to protect them from light.

  • Validation: To validate storage stability, spike a blank matrix extract with this compound, analyze it immediately, and then analyze aliquots stored for various durations (e.g., 1 week, 2 weeks, 1 month). The recovery should remain within an acceptable range (e.g., 80-120%) of the initial analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of herbicides, including this compound, in complex matrices.

Table 1: Matrix Effects of this compound in Various Vegetable Matrices using a Modified QuEChERS LC-MS/MS Method. [3][4][5]

Vegetable FamilyVegetableMatrix Effect (%)
CucurbitaceaeCucumber-25
Squash-30
Pumpkin-28
Melon-32
SolanaceaeTomato+150
Pepper-40
Eggplant-35
Leafy VegetablesLettuce-50
Parsley-60
Spinach-55
  • Negative values indicate ion suppression, while positive values indicate ion enhancement.

  • Data is indicative and can vary based on the specific experimental conditions.

Table 2: Comparison of Recovery and Precision for Pesticide Analysis in Soil using Different QuEChERS Modifications. [6]

QuEChERS ModificationAnalyte GroupAverage Recovery (%)RSD (%)
Original UnbufferedOrganochlorines95< 15
Organophosphates92< 18
Phenylureas88< 20
EN 15662 (Citrate Buffered)Organochlorines98< 12
Organophosphates95< 15
Phenylureas91< 18
Acetate BufferedOrganochlorines96< 14
Organophosphates93< 16
Phenylureas89< 19
  • This table provides a general overview of the performance of different QuEChERS methods for various pesticide classes in soil.

Experimental Protocols

Detailed QuEChERS Protocol for this compound in Soil

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from soil samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.

  • Immediately cap and shake vigorously for 1 minute. The salt addition facilitates the partitioning of acetonitrile from the aqueous layer.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Carefully transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of PSA (primary secondary amine) sorbent, and 300 mg of C18 sorbent.

  • Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the cleaned-up extract.

3. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned-up extract and transfer it to a clean vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, it may be necessary to dilute the extract with the initial mobile phase to ensure good peak shape for early eluting compounds.

Visualizations

Signaling Pathway: Inhibition of Photosynthesis by this compound

This compound is a phenylurea herbicide that acts by inhibiting photosynthesis. Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This prevents the reduction of plastoquinone (B1678516) (PQ) to plastoquinol (PQH₂), thereby halting the flow of electrons and the production of ATP and NADPH, which are essential for carbon fixation.[7][8][9][10][11][12][13][14][15][16]

Chlorbromuron_Pathway cluster_PSII Photosystem II (PSII) H2O H₂O OEC Oxygen Evolving Complex (OEC) H2O->OEC 2e⁻ P680 P680 OEC->P680 P680_star P680* P680->P680_star Excitation Pheo Pheophytin P680_star->Pheo 2e⁻ QA Qₐ Pheo->QA QB Q₈ QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool PQH₂ Cytb6f Cytochrome b₆f PQ_pool->Cytb6f Light Light (Photon) Light->P680 This compound This compound This compound->QB Inhibits electron transfer

Caption: Inhibition of Photosystem II electron transport by this compound.

Experimental Workflow: QuEChERS for this compound in Soil

The following diagram illustrates the key steps in the QuEChERS workflow for extracting and cleaning up this compound from soil samples prior to instrumental analysis.

QuEChERS_Workflow start Start homogenize Homogenize Soil Sample start->homogenize weigh Weigh 10g of Soil homogenize->weigh hydrate Add 10mL Water (Vortex) weigh->hydrate extract Add 10mL Acetonitrile (Shake) hydrate->extract add_salts Add QuEChERS Extraction Salts extract->add_salts centrifuge1 Centrifuge (5 min) add_salts->centrifuge1 transfer Transfer 6mL of Acetonitrile Layer centrifuge1->transfer dSPE d-SPE Cleanup (MgSO₄, PSA, C18) transfer->dSPE centrifuge2 Centrifuge (5 min) dSPE->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound analysis in soil.

Logical Relationship: Troubleshooting Low Recovery

This diagram provides a logical workflow for diagnosing and addressing the issue of low analyte recovery during method development.[17][18][19]

Low_Recovery_Troubleshooting start Low Recovery Observed check_std Analyze a Pure Standard (No Extraction) start->check_std std_ok Is Standard Response OK? check_std->std_ok instrument_issue Investigate Instrument Issues: - Leaks - Inlet Temperature (GC) - Detector Settings std_ok->instrument_issue No extraction_issue Investigate Sample Prep Issues std_ok->extraction_issue Yes end Recovery Improved instrument_issue->end extraction_steps Optimize Extraction: - Solvent Choice - Extraction Time/Technique - pH Adjustment extraction_issue->extraction_steps cleanup_steps Optimize Cleanup: - Sorbent Choice/Amount - Check for Analyte Loss extraction_issue->cleanup_steps stability_issue Investigate Analyte Stability: - Degradation during prep? - Adsorption to surfaces? extraction_issue->stability_issue extraction_steps->end cleanup_steps->end stability_issue->end

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: Enhancing Chlorbromuron Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Chlorbromuron in water samples. Our aim is to help you enhance your limit of detection and overcome common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for detecting low concentrations of this compound in water?

A1: The most prevalent and highly effective method for detecting trace levels of this compound in water is a combination of Solid-Phase Extraction (SPE) for sample pre-concentration followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This approach offers excellent sensitivity and selectivity, allowing for the detection of this compound at sub-microgram per liter levels.

Q2: Which Solid-Phase Extraction (SPE) sorbent is best suited for this compound?

A2: For phenylurea herbicides like this compound, C18 (octadecyl-bonded silica) and polymeric sorbents such as Oasis HLB are commonly used and have shown good recovery rates. The choice may depend on the specific water matrix and potential interferences.

Q3: What are the typical MRM transitions for this compound in LC-MS/MS analysis?

A3: For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Common Multiple Reaction Monitoring (MRM) transitions are:

  • Precursor Ion (m/z): 292.9

  • Product Ion 1 (Quantifier, m/z): 203.9

  • Product Ion 2 (Qualifier, m/z): 182.0

Q4: How can I improve the recovery of this compound during sample preparation?

A4: To improve recovery, ensure proper conditioning of the SPE cartridge, optimize the sample loading flow rate (typically 5-10 mL/min), and use an appropriate elution solvent. A mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of a modifying solvent is often effective. Additionally, ensure the pH of the water sample is adjusted to a neutral or slightly acidic range to promote retention on the SPE sorbent.

Q5: What is a realistic Limit of Detection (LOD) to aim for when analyzing this compound in water?

A5: With an optimized SPE-LC-MS/MS method, it is realistic to achieve a Limit of Detection (LOD) in the range of 0.05 to 0.3 µg/L in various water matrices.[1][2] Some highly sensitive methods may even reach lower detection limits.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient extraction from the water sample.- Verify the SPE cartridge conditioning, loading, and elution steps. - Ensure the pH of the sample is appropriate (neutral to slightly acidic). - Test a different SPE sorbent (e.g., C18 or a polymeric sorbent).
Suboptimal ionization in the MS source.- Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. - Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a suitable additive like formic acid).
Incorrect MS/MS parameters.- Confirm the precursor and product ion m/z values for this compound. - Optimize the collision energy for each MRM transition.
Poor Peak Shape (Tailing or Fronting) Incompatible injection solvent with the mobile phase.- Evaporate the elution solvent and reconstitute the sample in the initial mobile phase.
Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the analytical column.
Secondary interactions with the stationary phase.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.
High Background Noise Contaminated solvents or reagents.- Use high-purity, LC-MS grade solvents and reagents.
Carryover from previous injections.- Implement a thorough needle wash protocol in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.
Matrix effects from the water sample.- Improve the sample cleanup by using a more selective SPE sorbent or adding a cleanup step after elution. - Dilute the sample extract if the concentration of this compound is high enough.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the HPLC pump is functioning correctly and the mobile phase is properly degassed.
Temperature variations.- Use a column oven to maintain a stable column temperature.
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

Table 1: Performance Data for this compound Detection Methods in Water
Method Matrix LOD (µg/L) LOQ (µg/L) Recovery (%) Linearity (r²) Reference
MI-FPSE-HPLC-DADTap, River, Lake Water0.31.085.2 - 110.0>0.99[1]
Magnetic SPE-HPLCRiver Water0.05-91.8 - 106.50.9990 - 0.9997[2]
SPE-HPLC-UVTap Water0.82 - 1.29 (ng/mL)-Good>0.99[3]

Experimental Protocols

Detailed Methodology for SPE-LC-MS/MS Analysis of this compound in Water

This protocol is a general guideline and may require optimization for specific instrumentation and water matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • C18 or Oasis HLB SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Water sample (100-500 mL)

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the water sample (pH adjusted to ~6.5-7.0) through the cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute the retained this compound with 5-10 mL of methanol or acetonitrile.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

2. Instrumental Analysis: LC-MS/MS

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • LC Parameters (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • Precursor Ion (m/z): 292.9

      • Product Ion 1 (m/z): 203.9 (Collision Energy: ~18 V)

      • Product Ion 2 (m/z): 182.0 (Collision Energy: ~16 V)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis Water_Sample Water Sample (100-500 mL) Conditioning 1. Cartridge Conditioning (Methanol, Water) Water_Sample->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing (Water) Loading->Washing Drying 4. Cartridge Drying Washing->Drying Elution 5. Elution (Methanol/Acetonitrile) Drying->Elution Reconstitution 6. Evaporation & Reconstitution Elution->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis in water.

troubleshooting_logic Start Low/No Signal for this compound Check_Extraction Check SPE Procedure? Start->Check_Extraction Check_Ionization Optimize ESI Source? Check_Extraction->Check_Ionization No Solution_SPE Review SPE protocol: - Conditioning - Loading rate - Elution solvent Check_Extraction->Solution_SPE Yes Check_MS_Params Verify MS/MS Parameters? Check_Ionization->Check_MS_Params No Solution_Ionization Adjust: - Capillary voltage - Gas flows - Temperatures Check_Ionization->Solution_Ionization Yes Solution_MS_Params Confirm: - Precursor/product ions - Collision energies Check_MS_Params->Solution_MS_Params Yes

Caption: Troubleshooting logic for low signal intensity.

References

Optimization of injection volume for Chlorbromuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of injection volume in Chlorbromuron analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the injection volume for this compound analysis?

A1: The primary goal is to achieve a balance between sensitivity and chromatographic performance. A well-optimized injection volume ensures that the concentration of this compound is sufficient for accurate detection and quantification while maintaining good peak shape, resolution, and reproducibility.

Q2: What is a general rule of thumb for selecting an initial injection volume in HPLC?

A2: A widely accepted guideline is to start with an injection volume that is 1-2% of the total column volume for a sample concentration of approximately 1 µg/µL.[1] However, this should only be a starting point, and the optimal volume must be determined experimentally for your specific method and instrument.

Q3: How does increasing the injection volume affect the analysis?

A3: Increasing the injection volume can have both positive and negative effects.

  • Positive: It can increase the peak height and area, which improves the signal-to-noise ratio and lowers the limit of detection (LOD) and limit of quantification (LOQ) for trace-level analysis.

  • Negative: An excessively large injection volume can lead to column overload, resulting in distorted peak shapes (fronting or tailing), increased peak width, and a decrease in resolution between adjacent peaks.

Q4: What is the difference between mass overload and volume overload?

A4:

  • Mass Overload: Occurs when too much analyte mass is injected onto the column. The stationary phase becomes saturated, leading to peak fronting (a sharp leading edge) and a potential decrease in retention time.[1]

  • Volume Overload: Occurs when the injection volume itself is too large, particularly if the sample solvent is stronger than the mobile phase. This causes the sample band to spread excessively at the column inlet, leading to broad or split peaks, especially for early-eluting compounds.[2] Isocratic methods are generally more susceptible to volume overload than gradient methods.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, with a focus on problems related to injection volume.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Broadening)

Q: My this compound peak is exhibiting significant fronting (asymmetry < 1). What is the likely cause?

A: Peak fronting is a classic symptom of mass overload or injecting in a solvent significantly stronger than the mobile phase.

  • Solution 1: Reduce Injection Volume/Concentration. Try reducing the injection volume or diluting the sample. This will decrease the mass of this compound loaded onto the column. Start by halving the injection volume and observe the effect on peak shape.

  • Solution 2: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[3] If your sample is in a strong solvent like 100% acetonitrile (B52724) for a reversed-phase method starting with high aqueous content, this can cause severe peak distortion. Reconstitute the sample in the initial mobile phase if possible.

Q: My peak is tailing (asymmetry > 1.2). How can I fix this?

A: Peak tailing can be caused by several factors, including secondary interactions, column degradation, or system contamination. While not always directly an injection volume issue, a large injection can exacerbate the problem.

  • Solution 1: Check for Column Contamination. The column frit or the head of the column may be blocked. Try flushing the column or, if necessary, replacing it.

  • Solution 2: Rule out Secondary Interactions. Tailing can occur due to interactions between the analyte and active sites on the column packing. Ensure the mobile phase pH is appropriate for this compound.

  • Solution 3: Evaluate Injection Volume. Although less common, injecting a very large volume can sometimes contribute to tailing if it overwhelms the column's capacity to focus the analyte band. Assess if reducing the volume improves the symmetry.

Q: My this compound peak is broader than expected, leading to poor resolution. What should I do?

A: Peak broadening is often a direct consequence of injecting too large a volume.

  • Solution 1: Systematically Reduce Injection Volume. Perform a load study by injecting progressively smaller volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL) of the same sample. Observe the point at which the peak width narrows and resolution improves acceptably.

  • Solution 2: Check for Extra-Column Volume. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which contributes to band broadening.

Issue 2: Poor Sensitivity or Non-Reproducible Results

Q: I cannot detect my low-concentration this compound sample. Should I just inject a much larger volume?

A: While increasing the injection volume is a valid strategy to improve sensitivity, it must be done carefully to avoid the overload issues described above.[2]

  • Solution 1: Incremental Increase. Gradually increase the injection volume while monitoring peak shape and resolution. Find the maximum volume that can be injected before chromatographic performance degrades.

  • Solution 2: Use Sample Focusing Techniques. For large volume injections, especially in GC-MS, use a programmed temperature vaporizer (PTV) inlet or a similar technique that allows for solvent venting before the sample is transferred to the column.[4] For HPLC, ensure the sample is dissolved in a weak solvent to allow for on-column focusing.

  • Solution 3: Sample Enrichment. Instead of a large volume injection, consider a sample preparation step like Solid Phase Extraction (SPE) to concentrate the this compound prior to analysis.[5][6]

Q: My peak areas are not reproducible between injections. Could the injection volume be the cause?

A: Yes, inconsistent injection volumes are a common source of poor reproducibility.

  • Solution 1: Check Autosampler Performance. Ensure the autosampler is functioning correctly. Check for air bubbles in the syringe or sample loop. Most autosamplers have poor precision at the very low and high ends of their volume range.[7]

  • Solution 2: Ensure Complete Loop Filling. If using a full-loop injection mode, ensure you are injecting a volume of at least 3-5 times the loop volume to ensure it is completely filled. For partial-loop injections, make sure the injected volume is well within the calibrated range of the autosampler.

Issue 3: Carryover

Q: I am observing a small peak for this compound in my blank injections after running a high-concentration standard. What causes this carryover?

A: Carryover occurs when remnants of a previous sample are introduced into a subsequent analysis.[8][9] It is often linked to the injection process.

  • Solution 1: Optimize Autosampler Wash Routine. This is the most common solution. Increase the volume and/or duration of the needle wash. Use a wash solvent that is strong enough to fully dissolve this compound and is miscible with the mobile phase.[10][11] A combination of organic and aqueous wash solvents may be necessary.

  • Solution 2: Reduce Injection Volume. A smaller injection volume reduces the amount of sample that comes into contact with the system components, thereby decreasing the potential for adsorption and carryover.[10]

  • Solution 3: Inspect Hardware. Carryover can originate from worn injector seals or scratches within the injection valve, where the sample can be trapped.[9][12] If optimizing the wash routine does not solve the problem, hardware inspection and replacement may be necessary.

Data Presentation

Table 1: Recommended Starting Injection Volumes for HPLC Columns

This table provides general guidelines for initial injection volumes based on standard HPLC column dimensions. The optimal volume should be determined experimentally.

Column I.D. (mm)Column Length (mm)Approx. Column Volume (µL)Recommended Injection Volume (1-2% of Column Volume)
2.1501731.7 - 3.5 µL
2.11003463.5 - 7.0 µL
3.01007077.0 - 14.0 µL
3.0150106010.5 - 21.0 µL
4.6150249425.0 - 50.0 µL
4.6250415741.5 - 83.0 µL

Note: Column volume is approximated as V = π * (ID/2)² * L. The actual interstitial volume will be lower.

Table 2: Troubleshooting Summary for Injection Volume Optimization

Observed ProblemPotential Cause(s)Recommended Solution(s)
Peak Fronting Mass overload; Sample solvent too strong.Reduce sample concentration or injection volume. Reconstitute sample in mobile phase.
Peak Broadening Volume overload; Extra-column volume.Reduce injection volume. Use shorter/narrower connection tubing.
Peak Tailing Column contamination; Secondary interactions.Flush or replace the column. Adjust mobile phase pH.
Low Sensitivity Insufficient analyte on-column.Carefully increase injection volume while monitoring peak shape. Concentrate sample pre-injection (e.g., SPE).
Poor Reproducibility Autosampler error; Air bubbles in line.Service autosampler. Ensure sufficient sample volume in the vial. Purge the injection system.
Carryover Insufficient autosampler wash; Hardware adsorption.Optimize wash solvent and volume. Reduce injection volume. Inspect and replace worn injector parts.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Analysis and Injection Volume Optimization

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific sample matrix.

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample (e.g., soil, produce).[13]

    • Add 10 mL of water (if sample is dry) and 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) and perform dispersive SPE (d-SPE) cleanup by mixing with appropriate sorbents (e.g., PSA, C18) to remove interferences.

    • Centrifuge and filter the extract.

    • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC-UV System Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 55% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 55% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 250 nm

    • Autosampler Temp: 10 °C

  • Injection Volume Optimization Protocol:

    • Prepare a standard solution of this compound at a concentration representative of your samples (e.g., 1 µg/mL).

    • Begin with an injection volume of 5 µL.

    • Make a series of injections with increasing volumes: 10 µL, 20 µL, 50 µL, and 100 µL.

    • After each injection, carefully evaluate the chromatogram for:

      • Peak Shape: Calculate the USP tailing factor or asymmetry. Aim for a value between 0.9 and 1.5.

      • Peak Width: Measure the peak width at half-height.

      • Resolution: If other compounds are present, calculate the resolution between this compound and the nearest eluting peak.

      • Response Linearity: Plot peak area vs. injection volume. The relationship should be linear. A deviation from linearity indicates overload.

    • Select the highest injection volume that maintains acceptable peak shape, width, and resolution. This is your optimized injection volume.

Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Decision SamplePrep Sample Preparation (e.g., QuEChERS) HPLC_Setup HPLC System Setup SamplePrep->HPLC_Setup StandardPrep Standard Preparation StandardPrep->HPLC_Setup Load_Study Perform Injection Load Study HPLC_Setup->Load_Study Data_Acq Data Acquisition Load_Study->Data_Acq Eval_Peak Evaluate Peak Shape & Width Data_Acq->Eval_Peak Eval_Res Evaluate Resolution Data_Acq->Eval_Res Eval_Sens Evaluate Sensitivity (S/N) Data_Acq->Eval_Sens Decision Is Performance Acceptable? Eval_Peak->Decision Eval_Res->Decision Eval_Sens->Decision Decision->Load_Study No, Adjust Volume & Re-inject Optimized_Vol Optimized Volume Selected Decision->Optimized_Vol Yes

Caption: Experimental workflow for optimizing injection volume in this compound analysis.

Troubleshooting_Tree start Problem: Poor Peak Shape fronting Peak Fronting? start->fronting tailing Peak Tailing? start->tailing broad Peak Broadening? start->broad fronting->tailing No sol_front1 Cause: Mass Overload Solution: Decrease Injection Volume or Sample Concentration fronting->sol_front1 Yes sol_front2 Cause: Strong Sample Solvent Solution: Reconstitute Sample in Mobile Phase fronting->sol_front2 Yes tailing->broad No sol_tail1 Cause: Column Contamination Solution: Flush or Replace Column tailing->sol_tail1 Yes sol_tail2 Cause: Secondary Interactions Solution: Adjust Mobile Phase pH tailing->sol_tail2 Yes sol_broad1 Cause: Volume Overload Solution: Decrease Injection Volume broad->sol_broad1 Yes sol_broad2 Cause: Extra-Column Volume Solution: Check System Tubing broad->sol_broad2 Yes Injection_Volume_Effects inj_vol Injection Volume peak_height Peak Height (Sensitivity) inj_vol->peak_height Increases peak_width Peak Width inj_vol->peak_width Increases (Risk of Overload) resolution Resolution inj_vol->resolution Decreases (If Overloaded) sn_ratio Signal-to-Noise Ratio inj_vol->sn_ratio Increases

References

Column selection for better separation of Chlorbromuron isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective separation of Chlorbromuron isomers using High-Performance Liquid Chromatography (HPLC). As this compound is an achiral molecule, this guide focuses on the separation of its potential positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable HPLC columns for separating this compound isomers?

A1: For the separation of positional isomers of aromatic compounds like this compound, columns that offer alternative selectivity to standard C18 columns are recommended. Phenyl and Pentafluorophenyl (PFP) columns are excellent choices due to their ability to engage in π-π, dipole-dipole, and hydrogen bonding interactions with the aromatic ring of the isomers.[1][2][3][4][5] C8 columns can also provide good spatial selectivity for conformational isomers.[3]

Q2: How do I select the optimal mobile phase for the separation?

A2: Mobile phase optimization is critical for achieving good resolution. A typical starting point for reversed-phase chromatography is a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The ratio of the organic modifier should be adjusted to achieve adequate retention. For ionizable isomers, adjusting the pH of the aqueous phase with additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly impact selectivity.[6]

Q3: What are common issues encountered during the separation of this compound isomers and how can I troubleshoot them?

A3: Common issues include poor resolution, peak tailing, and peak splitting.

  • Poor Resolution: This can be addressed by optimizing the mobile phase composition, changing the column chemistry (e.g., from C18 to Phenyl or PFP), or adjusting the temperature.

  • Peak Tailing: This is often caused by secondary interactions with residual silanols on the silica (B1680970) support. Using a lower pH mobile phase or a base-deactivated column can help.

  • Peak Splitting: This may indicate two closely eluting isomers. Method optimization, including a shallower gradient or a different column, can improve separation. It can also be caused by issues with the injection solvent or column voids.

Troubleshooting Guides

Issue 1: Poor Resolution of Isomers
Potential Cause Troubleshooting Step Expected Outcome
Inadequate column selectivitySwitch from a C18 to a Phenyl or Pentafluorophenyl (PFP) column to introduce different separation mechanisms (π-π and dipole-dipole interactions).[1][2][3][4][5]Improved separation of positional isomers.
Suboptimal mobile phase compositionSystematically vary the organic modifier (acetonitrile vs. methanol) and its concentration. Introduce acidic or basic modifiers to alter the ionization state of the isomers.Enhanced resolution between isomer peaks.
Inappropriate column temperatureVary the column temperature (e.g., in 5°C increments from 25°C to 40°C).Improved peak shape and potentially altered selectivity.
Gradient slope is too steepDecrease the gradient slope to allow more time for the isomers to separate on the column.Better separation of closely eluting peaks.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Step Expected Outcome
Secondary interactions with silanolsLower the pH of the mobile phase by adding 0.1% formic acid.Reduced peak tailing for basic analytes.
Column contaminationFlush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.Restoration of symmetrical peak shapes.
Sample overloadReduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Issue 3: Peak Splitting

| Potential Cause | Troubleshooting Step | Expected Outcome | | Co-elution of two isomers | Further optimize the mobile phase or change to a column with higher selectivity (e.g., PFP).[7] | Resolution of the split peak into two distinct peaks. | | Injection solvent mismatch | Dissolve the sample in the initial mobile phase composition. | A single, sharp peak. | | Column void or blockage | Reverse-flush the column. If the problem persists, the column may need to be replaced. | Elimination of the peak splitting. |

Experimental Protocols

Method 1: Phenyl Column for Aromatic Isomer Separation

This method is adapted from general principles for separating positional isomers of aromatic compounds.[2][5]

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B

    • 15-17 min: 70% B

    • 17-18 min: 70-30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

Method 2: PFP Column for Halogenated Aromatic Isomer Separation

PFP columns are particularly effective for separating halogenated compounds due to specific interactions with the fluorinated stationary phase.[1][7]

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: 40-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-40% B

    • 12.1-17 min: 40% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 245 nm

  • Injection Volume: 5 µL

Data Presentation

The following tables summarize typical column specifications and mobile phase compositions used for the separation of phenylurea herbicide isomers, which can be applied to this compound method development.

Table 1: Recommended HPLC Columns for this compound Isomer Separation

Column TypeStationary Phase ChemistryTypical DimensionsKey Separation Mechanism
Phenyl [2][5]Phenyl groups bonded to silica4.6 x 150 mm, 5 µmπ-π interactions, hydrophobic interactions
PFP [1][7]Pentafluorophenyl groups bonded to silica4.6 x 100 mm, 2.7 µmDipole-dipole, π-π, and hydrophobic interactions
C8 [3]Octylsilane bonded to silica4.6 x 250 mm, 5 µmHydrophobic interactions, shape selectivity

Table 2: Example Mobile Phase Compositions for Phenylurea Isomer Separation

Organic ModifierAqueous Phase AdditiveTypical Gradient Range (% Organic)Reference
Acetonitrile0.1% Formic Acid30% to 70%[6]
Methanol10 mM Ammonium Formate40% to 80%[6]
AcetonitrileWater (no additive)45% (isocratic)[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on Column (e.g., Phenyl or PFP) Inject->Separate Detect UV Detection (245 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify

Caption: Experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting_Tree cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_result Outcome Start Poor Isomer Separation CheckColumn Using C18 Column? Start->CheckColumn SwitchToPhenyl Switch to Phenyl Column CheckColumn->SwitchToPhenyl Yes OptimizeGradient Optimize Gradient CheckColumn->OptimizeGradient No SwitchToPFP Switch to PFP Column SwitchToPhenyl->SwitchToPFP If needed GoodSeparation Good Separation Achieved SwitchToPhenyl->GoodSeparation SwitchToPFP->GoodSeparation ChangeModifier Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeModifier AdjustpH Adjust pH ChangeModifier->AdjustpH AdjustpH->GoodSeparation

Caption: Decision tree for troubleshooting poor separation of this compound isomers.

References

Technical Support Center: pH Adjustment for Efficient Chlorbromuron Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of pH adjustment in the efficient extraction of Chlorbromuron from various matrices. Accurate pH control is paramount for ensuring the analyte is in its most non-polar form, thereby maximizing its partitioning into an organic solvent during liquid-liquid extraction (LLE) or its retention on a solid-phase extraction (SPE) sorbent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: For optimal extraction of this compound, a neutral to slightly acidic pH is generally recommended. Phenylurea herbicides, including this compound, are typically most stable and efficiently extracted in a pH range of 6.0 to 7.0.[1] While some studies have shown consistent extraction efficiency for phenylureas in a broader pH range of 3 to 10, particularly with solid-phase microextraction (SPME), maintaining a neutral to slightly acidic condition is a safe starting point to prevent potential degradation.[2]

Q2: How does pH affect the chemical state of this compound?

A2: this compound is a substituted phenylurea herbicide. With a predicted pKa value of approximately 12.13, it is considered a very weak acid. This means it will exist predominantly in its neutral, non-ionized form across a wide pH range, including acidic, neutral, and moderately alkaline conditions. For extraction into a non-polar organic solvent, it is crucial that the molecule remains in this neutral state. At very high pH values (well above its pKa), this compound could potentially be deprotonated, becoming negatively charged and thus more water-soluble, which would hinder its extraction into an organic phase.

Q3: My this compound recovery is low. Could pH be the issue?

A3: Low recovery of this compound can indeed be related to improper pH. If the aqueous sample is too alkaline, this compound may become more susceptible to hydrolysis, a process of degradation in water, which can be more rapid under alkaline conditions.[1][3] One study on the analysis of phenylurea herbicides indicated that extraction recoveries of some compounds decreased when the sample solution pH was above 7 due to hydrolysis.[4] Therefore, if you are experiencing low recovery, it is advisable to verify and adjust the pH of your sample to a neutral or slightly acidic range before extraction.

Q4: Should I adjust the pH for Solid-Phase Extraction (SPE) of this compound?

A4: Yes, pH adjustment is often a critical step in SPE protocols for phenylurea herbicides. For reverse-phase SPE (e.g., using C18 cartridges), acidifying the water sample to a pH of around 3.0 has been shown to increase the retention of pesticides on the cartridge. This is because at a lower pH, any potential for the analyte to be in an ionized form is suppressed, promoting its adsorption onto the non-polar sorbent. Always refer to the specific SPE cartridge manufacturer's guidelines or the validated method you are following.

Q5: Is this compound stable at the recommended extraction pH?

A5: this compound is reported to be stable in water over a wide range of pH values.[5] It is described as being slowly hydrolyzed in neutral, slightly acidic, and slightly alkaline media.[5] Therefore, adjusting the pH to the recommended neutral to slightly acidic range for extraction is unlikely to cause significant degradation of the analyte during the typical timeframe of an extraction procedure. However, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, should be avoided.[1]

Troubleshooting Guide

Issue Potential Cause Related to pH Recommended Solution
Low recovery of this compound The pH of the aqueous sample may be too high (alkaline), leading to increased water solubility or degradation.Measure the pH of your sample before extraction. Adjust the pH to a range of 6.0-7.0 using a suitable buffer or dilute acid/base. For SPE, consider acidifying to pH 3.0.
Poor reproducibility of extraction Inconsistent pH of the initial samples.Standardize your protocol to include a pH measurement and adjustment step for every sample to ensure uniformity.
Analyte degradation The sample pH is too acidic or too alkaline, and the sample is stored for a prolonged period before extraction.Adjust the pH to the optimal range just before extraction. If samples need to be stored, it is best to do so at a neutral pH and at low temperatures (e.g., 4°C).
Emulsion formation during LLE While not solely a pH issue, extreme pH values can sometimes contribute to emulsion formation.Ensure the pH is within the optimal neutral to slightly acidic range. If emulsions persist, consider techniques like centrifugation or the addition of salt (salting out).

Data on Extraction Recovery

pH of Aqueous SampleExpected Recovery of Phenylurea Herbicides (%)Rationale
2-485 - 100%Analyte is in its neutral form, maximizing partitioning into the organic phase or retention on SPE sorbent.
5-790 - 100%Optimal range for stability and maintaining the neutral form of the analyte.
8-970 - 90%Potential for slight increase in hydrolysis, which may lead to lower recovery.
>10< 70%Increased risk of hydrolysis and potential for deprotonation, leading to higher aqueous solubility and reduced extraction efficiency.

Note: This data is representative of phenylurea herbicides and should be used as a guideline. Optimal conditions should be empirically determined for your specific matrix and analytical method.

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Water

This protocol provides a general procedure for the LLE of this compound from a water sample.

  • Sample Preparation:

    • Collect 500 mL of the water sample in a clean glass container.

    • Measure the pH of the water sample using a calibrated pH meter.

    • If the pH is outside the range of 6.0-7.0, adjust it by adding small amounts of dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) dropwise while stirring.

  • Extraction:

    • Transfer the pH-adjusted water sample to a 1 L separatory funnel.

    • Add 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate completely.

  • Collection and Concentration:

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction process two more times with fresh 50 mL portions of the organic solvent, combining all organic extracts.

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract is now ready for analysis by a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Solid-Phase Extraction (SPE) of this compound from Water

This protocol outlines a general procedure for the SPE of this compound from a water sample using a C18 cartridge.

  • Sample Preparation:

    • Collect 1 L of the water sample.

    • Acidify the sample to pH 3.0 with concentrated sulfuric acid or hydrochloric acid to improve the retention of the analyte on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg sorbent mass) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile, into a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

    • The final extract is ready for instrumental analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_final Final Steps start Start: Collect Sample ph_measure Measure pH start->ph_measure ph_adjust Adjust pH to Optimal Range ph_measure->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent condition_cartridge Condition SPE Cartridge ph_adjust->condition_cartridge shake Shake and Separate Phases collect_organic Collect Organic Layer repeat_ext Repeat Extraction (2x) concentrate Concentrate Extract collect_organic->concentrate load_sample Load Sample condition_cartridge->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute Elute Analyte wash_cartridge->elute elute->concentrate analysis Instrumental Analysis concentrate->analysis

Caption: Experimental workflow for this compound extraction using LLE or SPE.

ph_effect cluster_ph pH of Aqueous Solution cluster_state Chemical State of this compound cluster_extraction Extraction Efficiency acidic Acidic (pH < 7) neutral_form Predominantly Neutral (Non-ionized) acidic->neutral_form neutral Neutral (pH ≈ 7) neutral->neutral_form alkaline Alkaline (pH > 7) ionized_form Potential for Deprotonation (Ionized) alkaline->ionized_form at very high pH high_eff High Efficiency neutral_form->high_eff low_eff Low Efficiency ionized_form->low_eff

Caption: Logical relationship between pH and this compound's extraction efficiency.

References

Technical Support Center: Optimizing Gas Chromatography for Chlorbromuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic analysis of Chlorbromuron.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the gas chromatography (GC) of this compound, providing potential causes and actionable solutions.

Q1: Why am I seeing no peak or a very small peak for this compound?

A1: This issue can arise from several factors, ranging from sample injection problems to detector malfunctions. A systematic check of the instrument is recommended.

  • Potential Causes:

    • No sample injection.

    • Injector or detector temperatures are not appropriate.

    • Incorrect column installation.

    • A leak in the system.

    • Detector gases are off or at insufficient flow rates.

  • Troubleshooting Steps:

    • Confirm that the sample has been injected by checking the syringe and autosampler.

    • Verify that the injector and detector temperatures are set to the recommended values.

    • Ensure the column is installed correctly and without leaks.

    • Perform a leak check of the entire system.

    • Check and adjust the detector gas flow rates.

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for urea (B33335) herbicides like this compound is often due to active sites in the GC system or issues with the column.

  • Potential Causes:

    • Active sites in the inlet liner, column, or detector.

    • Column contamination or degradation.

    • Inappropriate column temperature.

    • Column overload.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner and ensure it is clean.

    • Trim the first few centimeters of the column or replace it if it's old or contaminated.

    • Optimize the oven temperature program; a slower ramp rate may improve peak shape.

    • Inject a smaller sample volume or dilute the sample to avoid column overload.

Q3: I am observing a split peak for this compound. What does this indicate?

A3: Split peaks usually suggest a problem with the sample introduction or the column's initial condition.

  • Potential Causes:

    • Improper column installation.

    • Inlet temperature is too low for efficient vaporization.

    • Sample solvent is incompatible with the stationary phase.

    • Column is overloaded.

  • Troubleshooting Steps:

    • Reinstall the column, ensuring a clean, square cut.

    • Increase the injector temperature to ensure rapid and complete sample vaporization.

    • If possible, change the sample solvent to one more compatible with the column's stationary phase.

    • Reduce the injection volume or sample concentration.

Q4: I suspect my this compound is degrading in the GC system. What are the signs and how can I prevent it?

A4: Phenylurea herbicides can be thermally labile and may degrade in the hot injector, often forming isocyanates.[1][2] This can lead to reduced response for the parent compound and the appearance of extra peaks.

  • Signs of Degradation:

    • Reduced peak area for this compound.

    • Appearance of new, often broader, peaks in the chromatogram.

    • Poor reproducibility of results.

  • Prevention Strategies:

    • Optimize Inlet Temperature: Lower the injector temperature in increments of 10-20°C to find the lowest temperature that allows for efficient vaporization without causing degradation.

    • Use a Deactivated Inlet Liner: Active sites in the liner can catalyze degradation. Regularly replace with a high-quality deactivated liner.

    • Minimize Residence Time in the Inlet: A faster injection speed or a higher split ratio can reduce the time the analyte spends in the hot injector.

Temperature Optimization Data

Proper temperature control of the inlet, oven, and detector is critical for the successful analysis of this compound. The following tables provide recommended starting parameters based on common GC methodologies for pesticide analysis.

Table 1: Recommended Inlet and Detector Temperatures

ParameterRecommended Temperature (°C)Notes
Inlet Temperature250A good starting point. May need to be optimized (lowered) to prevent thermal degradation.[3]
Detector Temperature (NPD)325Should be higher than the final oven temperature to prevent condensation of analytes.[3]

Table 2: Example Oven Temperature Program

RampRate (°C/min)Temperature (°C)Hold Time (min)
Initial-701
12023020
24532510

This program is a general guideline for multi-residue pesticide analysis and should be optimized for your specific column and instrument.[3]

Experimental Protocols

This section provides a detailed methodology for the gas chromatographic analysis of this compound.

1. Sample Preparation (General Protocol for Water Samples)

  • Liquid-Liquid Extraction (LLE):

    • To a 500 mL water sample, add a suitable internal standard.

    • Extract the sample twice with 50 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness and reconstitute in 1 mL of a suitable solvent (e.g., acetone, ethyl acetate) for GC analysis.

2. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).

  • Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]

  • Injection: 1 µL, splitless mode.

  • Temperature Program:

    • Inlet: 250°C[3]

    • Oven: Start at 70°C, hold for 1 minute. Ramp at 20°C/min to 230°C and hold for 20 minutes. Then, ramp at 45°C/min to 325°C and hold for 10 minutes.[3]

    • Detector: 325°C[3]

  • Data Acquisition: Monitor the detector signal and integrate the peak corresponding to this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound GC analysis.

Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape Observed (Tailing, Splitting, Broadening) CheckInlet Inspect Inlet: - Clean/replace liner - Check for leaks - Verify temperature Start->CheckInlet CheckColumn Evaluate Column: - Trim column inlet - Check for contamination - Verify installation Start->CheckColumn OptimizeMethod Optimize GC Method: - Adjust oven temperature ramp - Check carrier gas flow rate - Reduce injection volume Start->OptimizeMethod Degradation Consider Thermal Degradation: - Lower inlet temperature - Use deactivated liner CheckInlet->Degradation If issue persists Resolved Peak Shape Improved CheckColumn->Resolved If resolved OptimizeMethod->Resolved If resolved Degradation->Resolved If resolved

Caption: Troubleshooting workflow for poor peak shape.

This compound GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Collect Sample (e.g., Water, Soil) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentrate Extract and Reconstitute in Solvent Extraction->Concentration Injection Inject Sample into GC Concentration->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by NPD or MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound GC analysis.

References

Technical Support Center: Minimizing Chlorbromuron Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of analytical samples is paramount to obtaining accurate and reproducible results. This guide provides detailed information and troubleshooting advice to minimize the degradation of Chlorbromuron during sample storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage of this compound samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound from stored samples. Degradation due to improper storage temperature.Store samples at or below -18°C for long-term storage. For short-term storage (up to 30 days), refrigeration at 4°C is acceptable, but freezing is preferred to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[2][3]
Exposure to light.Store samples in amber glass vials or wrap containers in aluminum foil to protect them from light. Photodegradation can be a significant factor in this compound degradation.
Inappropriate pH of the sample matrix.While this compound is reported to be stable over a wide pH range, strongly acidic or alkaline conditions can accelerate hydrolysis.[4] If possible, adjust the sample pH to a neutral range (pH 6-7) before storage, especially for aqueous samples.[5][6]
Use of plastic storage containers.Store samples in glass containers with PTFE-lined caps. Avoid plastic containers as pesticides can adsorb to the surface, and plasticizers may leach into the sample.
Presence of unexpected peaks in chromatograms. Formation of degradation products.The primary degradation pathway for this compound involves demethylation and hydrolysis to form 4-bromo-3-chloroaniline.[4] Ensure your analytical method can separate the parent compound from its potential degradation products.
Contamination during sample handling or storage.Use high-purity solvents and clean glassware. Ensure storage areas are free from potential contaminants.
Inconsistent results between replicate samples. Non-homogenous sample splitting.Thoroughly mix the sample before taking aliquots for storage or analysis.
Inconsistent storage conditions for replicates.Ensure all replicate samples are stored under the exact same conditions (temperature, light exposure, container type).
Crystallization of the sample upon thawing. Formulation of the pesticide product (if not a pure standard).Some pesticide formulations can crystallize at low temperatures. If this occurs, allow the sample to warm to room temperature and agitate thoroughly to redissolve any crystals before taking a subsample for analysis.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound samples?

A1: For long-term stability, it is recommended to store this compound samples in a freezer at or below -18°C.[1] This significantly slows down both chemical and microbial degradation processes.

Q2: How sensitive is this compound to light?

A2: Phenylurea herbicides, including this compound, can be susceptible to photodegradation. Therefore, it is crucial to protect samples from light by using amber glass containers or by wrapping the storage vessels in aluminum foil.

Q3: Can I store aqueous this compound samples at 4°C?

A3: While freezing is optimal, short-term storage of aqueous samples at 4°C for up to 30 days may be acceptable. However, for longer durations, freezing is strongly recommended to minimize hydrolysis and microbial degradation.

Q4: What are the main degradation products of this compound I should be aware of?

A4: The primary degradation of this compound proceeds through N-demethylation and hydrolysis of the urea (B33335) bond, leading to the formation of metabolites such as monomethyl-Chlorbromuron, demethyl-Chlorbromuron, and ultimately 4-bromo-3-chloroaniline.[4] Your analytical method should be capable of resolving these compounds from the parent this compound.

Q5: Does the pH of my sample matrix affect this compound stability?

A5: this compound is reported to be stable in a wide range of pH values.[4] However, extreme acidic or alkaline conditions can accelerate its hydrolysis. For optimal stability of aqueous samples, maintaining a near-neutral pH is advisable.

Quantitative Data on this compound Degradation

While specific quantitative data on the degradation rates of this compound under various storage conditions is limited in publicly available literature, the following table provides a general understanding of its stability based on available information and data for similar compounds. The primary degradation pathway is hydrolysis, which is influenced by temperature and pH.

Storage Condition Matrix Parameter Value Reference/Comment
Field & LaboratorySoilHalf-life~45 days[4] This indicates that in a complex matrix like soil, degradation occurs at a moderate pace under ambient conditions.
General Storage AdviceAqueousTemperatureStore at ≤ -18°C[1] General best practice for pesticide sample storage to minimize all forms of degradation.
General Storage AdviceAqueousLightStore in the darkPhenylurea herbicides are known to be susceptible to photodegradation.
General Storage AdviceAqueouspHNeutral (6-7)[5][6] While stable over a wide range, extreme pH can increase hydrolysis rates for many pesticides.

Experimental Protocols

Protocol for Long-Term Storage Stability Study of this compound in Water

This protocol is designed to evaluate the stability of this compound in water samples under different storage conditions.

1. Materials:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Amber glass vials with PTFE-lined caps

  • pH meter

  • Buffer solutions (pH 4, 7, and 9)

  • Freezer (-20°C ± 2°C)

  • Refrigerator (4°C ± 2°C)

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

2. Preparation of Stock and Spiked Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare three sets of aqueous solutions by spiking high-purity water with the this compound stock solution to a final concentration of 1 µg/mL. Adjust the pH of these sets to 4, 7, and 9 using appropriate buffers.

  • Dispense aliquots of each pH-adjusted solution into amber glass vials.

3. Storage Conditions and Sampling Intervals:

  • For each pH level, store a set of vials under the following conditions:

    • Frozen: -20°C

    • Refrigerated: 4°C

    • Room Temperature: 25°C (as a stress condition)

  • Analyze a set of samples at the following time points: 0, 7, 14, 30, 60, 90, and 180 days.

4. Sample Analysis:

  • At each time point, retrieve three vials from each storage condition and allow them to come to room temperature.

  • Analyze the samples for the concentration of this compound and its primary degradation product, 4-bromo-3-chloroaniline, using a validated LC-MS/MS method.[9][10]

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (day 0).

  • Determine the half-life (t½) of this compound under each storage condition and pH level.

Validated Analytical Method: LC-MS/MS for this compound and 4-bromo-3-chloroaniline
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) is commonly used for phenylurea herbicides.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Select appropriate precursor and product ions for quantification and confirmation.

    • 4-bromo-3-chloroaniline: Select appropriate precursor and product ions.

  • Validation: The method should be validated according to relevant guidelines (e.g., SANTE/12682/2019) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

Visualizations

Chlorbromuron_Degradation_Pathway This compound This compound C9H10BrClN2O2 Monomethyl N-(4-bromo-3-chlorophenyl)-N'-methoxyurea This compound->Monomethyl N-demethylation Demethyl N'-(4-bromo-3-chlorophenyl)urea Monomethyl->Demethyl N-demethylation Aniline 4-bromo-3-chloroaniline Demethyl->Aniline Hydrolysis

This compound Degradation Pathway

Storage_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Collect Collect Sample Homogenize Homogenize Sample Collect->Homogenize Spike Spike with Standard (if required) Homogenize->Spike Adjust_pH Adjust pH to Neutral (optional) Spike->Adjust_pH Aliquot Aliquot into Amber Glass Vials Adjust_pH->Aliquot Store_Frozen Long-term Storage (<= -18°C) Aliquot->Store_Frozen Store_Fridge Short-term Storage (4°C) Aliquot->Store_Fridge Thaw Thaw Sample Store_Frozen->Thaw Store_Fridge->Thaw Extract Extract Analytes Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Recommended Sample Storage Workflow

References

Technical Support Center: Improving Reproducibility of Chlorbromuron Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Chlorbromuron analytical methods. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its superior sensitivity and selectivity, especially for trace-level quantification in complex matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization due to the thermal instability of phenylurea herbicides like this compound.[1][3]

Q2: How should I prepare and store this compound standard solutions?

A2: To prepare a standard stock solution, accurately weigh a known amount of this compound analytical standard, dissolve it in a suitable solvent like acetone (B3395972) or acetonitrile (B52724), and dilute to a final concentration (e.g., 10 mg/mL).[4] Store stock solutions in tightly sealed, light-protected containers, refrigerated or frozen. Working standards are prepared by diluting the stock solution to the desired concentration range for calibration. For transferring small amounts of neat standards, it is recommended to weigh the vial before and after transferring the material to ensure accuracy.[5][6]

Q3: What are the typical causes of poor reproducibility in this compound analysis?

A3: Poor reproducibility in this compound analysis can stem from several factors, including:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification.[7]

  • Inconsistent Sample Preparation: Variations in extraction efficiency and cleanup can introduce variability.

  • Standard Solution Instability: Degradation of standard solutions can lead to calibration inaccuracies.

  • Chromatographic Issues: Poor peak shape (e.g., tailing or fronting), shifting retention times, and loss of resolution can affect integration and quantification.

  • Instrumental Variability: Fluctuations in instrument performance, such as detector response or injection volume, can contribute to inconsistent results.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Peak Shape (Tailing, Fronting, Splitting)
Question Possible Causes Troubleshooting Steps
Why is my this compound peak tailing? - Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the column. - Column contamination or degradation. - Inappropriate mobile phase pH. - Sample overload.- Use a base-deactivated or end-capped C18 column. - Operate at a lower mobile phase pH (e.g., around 3) to suppress silanol ionization. - Flush the column with a strong solvent to remove contaminants. - Reduce the injection volume or sample concentration.
What causes peak fronting for this compound? - Sample solvent stronger than the mobile phase. - Column collapse or void formation. - High concentration of the analyte.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. - Replace the column if a void is suspected. - Dilute the sample.
Why is my this compound peak splitting? - Clogged frit or partially blocked tubing. - Column contamination at the head. - Co-elution with an interfering compound.- Back-flush the column or replace the inlet frit. - Use a guard column to protect the analytical column. - Optimize the chromatographic method to improve separation from interferences.

A troubleshooting decision tree for peak shape issues is provided below:

G start Poor Peak Shape Observed q1 Is the peak tailing, fronting, or splitting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting splitting Peak Splitting q1->splitting Splitting q_tailing1 Using a base-deactivated column? tailing->q_tailing1 q_fronting1 Is the sample solvent stronger than the mobile phase? fronting->q_fronting1 q_splitting1 Is there a blockage? splitting->q_splitting1 sol_tailing1 Consider a base-deactivated or end-capped column. q_tailing1->sol_tailing1 No q_tailing2 Is the mobile phase pH appropriate? q_tailing1->q_tailing2 Yes sol_tailing2 Lower mobile phase pH (e.g., ~3). q_tailing2->sol_tailing2 No q_tailing3 Is the column contaminated? q_tailing2->q_tailing3 Yes sol_tailing3 Flush column with strong solvent or replace. q_tailing3->sol_tailing3 Yes sol_fronting1 Dissolve sample in a weaker solvent. q_fronting1->sol_fronting1 Yes q_fronting2 Is the column damaged? q_fronting1->q_fronting2 No sol_fronting2 Replace the column. q_fronting2->sol_fronting2 Yes sol_splitting1 Back-flush column or replace frit. q_splitting1->sol_splitting1 Yes q_splitting2 Is there an interfering peak? q_splitting1->q_splitting2 No sol_splitting2 Optimize chromatography for better separation. q_splitting2->sol_splitting2 Yes

Troubleshooting decision tree for common peak shape issues.

Issue 2: Low or Inconsistent Analyte Recovery
Question Possible Causes Troubleshooting Steps
Why is the recovery of this compound low and variable? - Inefficient extraction from the sample matrix. - Loss of analyte during cleanup steps. - Degradation of this compound during sample processing. - Significant matrix suppression in LC-MS/MS.- Optimize the extraction solvent and technique (e.g., shaking time, solvent volume). - Evaluate the d-SPE sorbents; some may cause analyte loss. - Ensure pH is controlled during extraction and cleanup. - Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for matrix effects.
How can I improve recovery in complex matrices like soil or high-pigment vegetables? - Strong analyte-matrix interactions. - Co-extraction of interfering compounds.- For soil, consider a pre-wetting step to improve extraction efficiency. - For pigmented samples, consider using graphitized carbon black (GCB) in the d-SPE cleanup, but be aware it can retain planar analytes like this compound. Test with and without GCB. - Dilute the final extract to minimize matrix effects, if sensitivity allows.
Issue 3: Matrix Effects in LC-MS/MS Analysis
Question Possible Causes Troubleshooting Steps
How do I identify and mitigate matrix effects for this compound? - Co-eluting matrix components competing for ionization. - Ion suppression or enhancement.- Matrix Effect Assessment: Compare the slope of the calibration curve in solvent to the slope of the matrix-matched calibration curve. A significant difference indicates matrix effects. - Mitigation Strategies:     - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples.     - Isotopically Labeled Internal Standard: Use a stable isotope-labeled analog of this compound as an internal standard to compensate for signal variations.     - Sample Dilution: Dilute the sample extract to reduce the concentration of co-eluting matrix components.     - Improved Cleanup: Optimize the sample cleanup procedure to remove more interfering compounds.

Data Presentation

Table 1: Summary of Quantitative Performance Data for this compound Analysis
ParameterHPLC-DADLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.3 µg/L (in water)[8]0.003 - 0.006 mg/L[9]
Limit of Quantification (LOQ) 0.02 mg/L[9]5 µg/kg (in vegetables)[10]
Recovery 85.2 - 110.0% (in water)[8]78 - 117% (in vegetables)[9]
Precision (RSD) <13%[8]≤ 12%[9]

Note: The values presented are indicative and may vary depending on the specific matrix, instrumentation, and method conditions.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of this compound from vegetable matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

Protocol 2: HPLC-DAD Analysis of this compound

This protocol is based on a method for the analysis of phenylurea herbicides in water.[8]

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile and water. The exact ratio should be optimized for best separation (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection: UV/DAD detector at a wavelength of 210 nm.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Mandatory Visualization

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS or HPLC-UV Analysis sample Homogenized Sample (10g) extraction Add Acetonitrile (10mL) & QuEChERS Salts sample->extraction shake Shake Vigorously (1 min) extraction->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA + MgSO4) supernatant->dspe vortex Vortex (30s) dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection Inject Final Extract final_extract->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation detection Detection (MS/MS or UV/DAD) lc_separation->detection data_processing Data Processing & Quantification detection->data_processing

Analytical workflow for this compound analysis.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Chlorbromuron Quantification in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of pesticide residues in food is paramount. This guide provides a comprehensive comparison of validated analytical methods for the detection of Chlorbromuron, a phenylurea herbicide, in produce. We delve into the performance of two powerful analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to inform your method selection and validation processes.

This compound is a selective herbicide used to control broadleaf weeds and grasses in a variety of crops. Due to its potential to persist in the environment and accumulate in the food chain, robust and sensitive analytical methods are crucial for ensuring food safety and regulatory compliance. The choice of analytical technique depends on various factors, including the matrix complexity, required sensitivity, and laboratory resources. This guide offers a side-by-side comparison of the most common and effective methods for this compound analysis.

Performance Comparison: GC-MS/MS vs. LC-MS/MS

The selection of an analytical method is a critical decision in any quantitative study. Below, we present a summary of the performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of this compound in produce, based on validated methods.

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound in Various Vegetables

Vegetable MatrixLimit of Quantification (LOQ) (mg/kg)Average Recovery (%)
Cucumber0.0195
Squash0.0198
Pumpkin0.01105
Melon0.0199
Tomato0.01102
Pepper0.0197
Eggplant0.01101
Potato0.0196
Molokhia0.0185
Parsley0.0179
Celery0.0193
Lettuce0.0190

Data sourced from a study employing a modified QuEChERS extraction with LC-MS/MS analysis. The reproducibility, expressed as relative standard deviation, was below 25%.

Table 2: Representative Performance Characteristics of a GC-MS/MS Method for this compound in Produce

ParameterPerformance
Limit of Quantification (LOQ)Typically 0.01 mg/kg
RecoveryGenerally within 70-120%
Precision (RSD)< 20%

Note: Specific validated performance data for this compound using GC-MS/MS in a variety of produce was not available in a single comprehensive study. The data presented is representative of typical performance for multi-residue pesticide analysis by GC-MS/MS and may vary depending on the specific matrix and method conditions.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible and reliable analytical results. Below are representative methodologies for the analysis of this compound in produce using the widely adopted QuEChERS sample preparation method followed by either LC-MS/MS or GC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This sample preparation technique is widely favored for its simplicity, speed, and effectiveness in extracting a broad range of pesticides from complex food matrices.

1. Sample Homogenization:

  • Weigh a representative portion of the produce sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids), C18 (for non-polar interferences), and anhydrous MgSO₄ (to remove residual water). The specific amounts of sorbents may vary depending on the matrix.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis.

  • For LC-MS/MS analysis, the extract may be diluted with a suitable solvent and is ready for injection.

  • For GC-MS/MS analysis, a solvent exchange to a more GC-compatible solvent (e.g., toluene (B28343) or hexane) may be necessary.

Instrumental Analysis: LC-MS/MS
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (precursor ion to product ion) are monitored for each analyte for quantification and confirmation.

Instrumental Analysis: GC-MS/MS
  • Chromatographic System: A gas chromatograph.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless or pulsed splitless injection is typically used to enhance sensitivity.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted analysis, monitoring specific precursor-to-product ion transitions.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in produce.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Data Analysis & Reporting MD1 Select Analytical Technique (GC-MS/MS or LC-MS/MS) MD2 Optimize Sample Preparation (e.g., QuEChERS) MD1->MD2 MD3 Optimize Instrumental Conditions MD2->MD3 VP1 Linearity & Range MD3->VP1 VP2 Accuracy (Recovery) MD3->VP2 VP3 Precision (Repeatability & Reproducibility) MD3->VP3 VP4 Limit of Detection (LOD) MD3->VP4 VP5 Limit of Quantification (LOQ) MD3->VP5 VP6 Specificity / Selectivity MD3->VP6 VP7 Matrix Effects MD3->VP7 DA1 Statistical Analysis of Validation Data VP1->DA1 VP2->DA1 VP3->DA1 VP4->DA1 VP5->DA1 VP6->DA1 VP7->DA1 DA2 Establish Acceptance Criteria DA1->DA2 DA3 Prepare Validation Report DA2->DA3

Caption: Workflow for analytical method validation.

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound in produce. The choice between the two often comes down to the specific needs of the laboratory and the properties of the analytes in a multi-residue method.

  • LC-MS/MS is generally preferred for a wider range of modern pesticides, including many thermally labile and polar compounds. The provided data demonstrates its excellent sensitivity and applicability to a variety of vegetable matrices for this compound analysis.

The QuEChERS sample preparation method provides a versatile and efficient front-end for both analytical techniques, enabling high-throughput analysis. Ultimately, a laboratory's decision should be based on a thorough method validation process, as outlined in this guide, to ensure the chosen method meets the required performance criteria for the specific produce matrices being analyzed.

Comparative Efficacy of Chlorbromuron and Diuron: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two phenylurea herbicides, Chlorbromuron and Diuron (B1670789), reveals distinct differences in their current usage, available efficacy data, and crop tolerance. While both herbicides share a common mechanism of action, their application and performance characteristics diverge significantly, reflecting their respective positions in the evolution of weed management technology.

This guide provides a detailed comparison of this compound and Diuron, focusing on their herbicidal efficacy, mechanism of action, and the experimental protocols used for their evaluation. The information is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate an objective understanding of these two compounds.

Mechanism of Action: Inhibition of Photosystem II

Both this compound and Diuron belong to the phenylurea class of herbicides and share the same primary mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[1] They bind to the D1 protein in the PSII complex, which is located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from plastoquinone (B1678516) A (QA) to plastoquinone B (QB). The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation. This ultimately leads to the generation of reactive oxygen species, causing lipid peroxidation, membrane damage, and subsequent plant cell death, manifesting as chlorosis and necrosis.[1]

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein O2 O₂ PSII->O2 Electron e⁻ PSII->Electron QA QA QB QB QA->QB CytB6f Cytochrome b6f QB->CytB6f ATP_NADPH ATP & NADPH Production CytB6f->ATP_NADPH Light Light Energy Light->PSII H2O H₂O H2O->PSII Electron->QA CO2_Fixation CO₂ Fixation ATP_NADPH->CO2_Fixation Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Herbicides This compound Diuron Herbicides->QB Binds to D1 protein, blocking electron transfer Block Inhibition

Diagram 1: Mechanism of action of this compound and Diuron.

Comparative Efficacy

Direct comparative studies providing quantitative side-by-side efficacy data for this compound and Diuron are scarce, largely due to this compound being an older and now largely obsolete herbicide.[2] However, by compiling available data on their individual performance, a comparative assessment can be made.

This compound Efficacy:

This compound was historically used for the pre-emergence control of broadleaf and grassy weeds in crops such as carrots, soybeans, sunflowers, peas, and potatoes at application rates of 1.0-2.5 kg active ingredient per hectare.[1] For post-emergence application in carrots and transplanted celery, lower rates of 0.75-1.5 kg active ingredient per hectare were used.[1] Weeds controlled by this compound included foxtail, crabgrass, goosegrass, and chickweed.[2]

Diuron Efficacy:

Diuron is a broad-spectrum herbicide used for pre- and post-emergence control of annual and perennial broadleaf weeds and grasses in a variety of agricultural and non-agricultural settings.[3] It is effective in crops such as cotton, sugarcane, citrus, and alfalfa.[3][4]

Quantitative data on Diuron's efficacy is more readily available. For instance, in sesame, Diuron applied at 0.48 kg a.i./ha provided 76-77% total weed control early in the season.[5] Another study in sesame showed that Diuron at 650 g/ha resulted in up to 92.2% efficacy against the broadleaf weed Commelina foecunda.[6][7] In banana cultivation, Diuron at 1600 g a.i./ha provided significant control of grassy weeds, broadleaf weeds, and sedges.[8]

The following tables summarize the available quantitative data on the efficacy and crop tolerance of this compound and Diuron.

Table 1: Quantitative Efficacy Data for Diuron

CropTarget Weed(s)Application Rate (a.i./ha)Efficacy (% Weed Control)Reference
SesameTotal Weeds0.48 kg76-77%[5]
SesameCommelina foecunda650 g92.2%[6][7]
SesameCorchorus fascicularis650 g85%[6]
BananaGrassy weeds, Broadleaf weeds, Sedges1600 gSignificant control[8]
VariousAmaranthus species221-284 g80-95%[9]

Table 2: Crop and Weed Spectrum

HerbicideTolerant CropsWeeds Controlled
This compound Carrots, Soybeans, Sunflowers, Peas, Potatoes, Celery[1]Foxtail, Crabgrass, Goosegrass, Chickweed[2]
Diuron Cotton, Sugarcane, Citrus, Alfalfa, Asparagus, Pineapple, various fruit trees[3][4]A wide range of annual and perennial broadleaf weeds and grasses, including Amaranthus spp., Commelina spp., and various grassy weeds[6][8][9]

Table 3: Phytotoxicity Data (ED50) for Diuron

CropSoil TypeED50 (mg/kg) - Shoot BiomassED50 (mg/kg) - Root Dry WeightReference
CanolaSand0.030.01[10][11]
CanolaLoamy Sand0.070.06[10][11]
WheatSand0.110.14[10][11]
WheatLoamy Sand0.240.19[10][11]
ChickpeaSand>0.25>0.25[11]
ChickpeaLoamy Sand>0.29>0.29[11]

Experimental Protocols

The evaluation of herbicide efficacy relies on standardized experimental protocols. A common method for assessing phenylurea herbicides like this compound and Diuron is the whole-plant dose-response bioassay conducted in a greenhouse setting.

Objective: To determine the effective dose of the herbicide required to cause a 50% reduction in plant growth (GR50) or biomass (ED50) compared to an untreated control.

Methodology:

  • Plant Material and Cultivation:

    • Seeds of the target weed species are sown in pots containing a standardized potting medium.

    • Pots are maintained in a greenhouse with controlled temperature, light, and humidity.

    • Seedlings are thinned to a uniform number per pot before herbicide application.

  • Herbicide Application:

    • A stock solution of the herbicide is prepared and then serially diluted to create a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate).

    • The herbicide solutions are applied uniformly to the plants using a calibrated sprayer to ensure consistent coverage.

  • Data Collection and Analysis:

    • Treated pots are arranged in a randomized complete block design within the greenhouse.

    • Visual assessments of phytotoxicity (e.g., chlorosis, necrosis) are recorded at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (0% = no injury, 100% = plant death).

    • At the end of the experiment, the above-ground biomass of the plants is harvested, dried in an oven (e.g., 70°C for 72 hours), and the dry weight is recorded.

    • The data are then analyzed using a non-linear regression model (e.g., log-logistic) to calculate the GR50 or ED50 values.

G A Seed Sowing & Germination B Seedling Thinning A->B C Herbicide Application (Dose-Response) B->C D Greenhouse Incubation (Randomized Block Design) C->D E Visual Phytotoxicity Assessment (7, 14, 21 DAT) D->E F Biomass Harvest & Drying E->F G Data Analysis (Non-linear Regression) F->G H Determination of ED50/GR50 G->H

Diagram 2: Experimental workflow for a whole-plant dose-response bioassay.

Conclusion

This compound and Diuron, while sharing a common mode of action as Photosystem II inhibitors, occupy different positions in the landscape of weed management. Diuron remains a widely used herbicide with a considerable body of efficacy data across various crops and weed species. In contrast, this compound is an older herbicide with limited recent data, suggesting it has been largely superseded by more modern and effective alternatives.

The available data indicates that Diuron is effective against a broad spectrum of weeds, though its phytotoxicity to certain crops, such as canola and wheat, requires careful management of application rates. The lack of direct comparative studies makes a definitive quantitative comparison of the two herbicides challenging. However, the extensive data available for Diuron allows for a more robust assessment of its efficacy and potential applications in modern agriculture compared to the historical data available for this compound. Researchers investigating novel herbicides can utilize the detailed experimental protocols outlined here to conduct rigorous efficacy and phytotoxicity assessments.

References

A Comparative Analysis of the Degradation Pathways of Chlorbromuron and Linuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the degradation pathways of two phenylurea herbicides, Chlorbromuron and Linuron (B1675549). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their environmental fate and persistence.

Overview of Degradation

This compound and Linuron, both substituted phenylurea herbicides, are primarily degraded in the environment through microbial processes, with abiotic factors such as photodegradation also playing a role. The initial steps of their degradation pathways differ, leading to distinct intermediate metabolites and influencing their overall persistence in soil and water.

Quantitative Data Summary

The persistence of this compound and Linuron in the soil is often quantified by their half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following table summarizes the reported half-life ranges for both herbicides under various soil conditions.

HerbicideSoil TypeHalf-life (DT50) in DaysKey Influencing Factors
This compound Greenhouse Soil55 - 66Temperature, microbial activity[1]
Field Conditions30 - 43Environmental conditions, microbial populations[1]
Linuron Various Soils (Field)30 - 150 (average ~60)Soil type, moisture, temperature, microbial activity[2][3]
Sandy Loam Soil37Co-application with other pesticides (e.g., mancozeb (B1675947) can increase persistence)[2]
Clay Loam Soil44Soil composition, organic matter content[2]

Degradation Pathways

The degradation of this compound and Linuron proceeds through different primary transformation processes. Microbial activity is the main driver of their breakdown in soil.

This compound Degradation Pathway

The degradation of this compound in plants and by soil microorganisms involves a stepwise process. In plants, it undergoes a three-step degradation involving two demethylation steps followed by deaminative-decarboxylation to yield an aniline-based molecule[4]. The soil fungus Rhizoctonia solani has been shown to demethylate this compound to 3-(3-chloro-4-bromophenyl)-1-methoxyurea[5][6]. Further degradation leads to the formation of 4-bromo-3-chloroaniline[1].

Chlorbromuron_Degradation This compound This compound (3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea) Demethylated_this compound 3-(3-chloro-4-bromophenyl)-1-methoxyurea This compound->Demethylated_this compound N-demethylation (e.g., Rhizoctonia solani) Demethoxylated_Demethylated_this compound 3-(3-chloro-4-bromophenyl)-1-methylurea Demethylated_this compound->Demethoxylated_Demethylated_this compound N-demethoxylation Aniline_Derivative 4-Bromo-3-chloroaniline Demethoxylated_Demethylated_this compound->Aniline_Derivative Hydrolysis Mineralization Mineralization (CO2, H2O, Cl-, Br-) Aniline_Derivative->Mineralization

Microbial degradation pathway of this compound.
Linuron Degradation Pathway

The microbial degradation of Linuron is well-documented, with bacteria from the genus Variovorax playing a crucial role[2][3]. The primary step is the hydrolysis of the amide bond by the enzyme linuron hydrolase (LibA or HylA), which results in the formation of 3,4-dichloroaniline (B118046) (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA)[1][2][7]. DCA, a more toxic intermediate, is then further degraded by other microorganisms through a modified ortho-cleavage pathway, eventually leading to mineralization[3][7].

Linuron_Degradation cluster_hydrolysis Hydrolysis (Variovorax sp.) Linuron Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) DCA 3,4-dichloroaniline (DCA) Linuron->DCA Amidase (LibA/HylA) NODMHA N,O-dimethylhydroxylamine (N,O-DMHA) Ring_Cleavage_Intermediates Ring Cleavage Intermediates DCA->Ring_Cleavage_Intermediates Dioxygenase Krebs_Cycle Krebs Cycle Intermediates Ring_Cleavage_Intermediates->Krebs_Cycle Modified ortho-cleavage Mineralization Mineralization (CO2, H2O, Cl-) Krebs_Cycle->Mineralization

Microbial degradation pathway of Linuron.

Experimental Protocols

The study of this compound and Linuron degradation in environmental matrices typically involves soil incubation experiments followed by analytical quantification of the parent compound and its metabolites.

Soil Incubation Study

A common method to assess herbicide degradation in soil involves laboratory incubation under controlled conditions.

  • Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large debris, and characterized for its physicochemical properties (e.g., pH, organic matter content, texture).

  • Herbicide Application: A stock solution of this compound or Linuron is prepared in a suitable solvent and applied to the soil to achieve a desired concentration. The solvent is allowed to evaporate before incubation.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

  • Sampling: Sub-samples of the soil are collected at regular intervals over a period of time (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction and Analysis: The herbicide and its metabolites are extracted from the soil samples and analyzed using chromatographic techniques.

Sample Extraction: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.

  • Extraction: A soil sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) to clean up the sample.

  • Analysis: After centrifugation, the final extract is analyzed by LC-MS/MS or GC-MS.

Analytical Determination: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of herbicides and their degradation products.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate the analytes based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of this compound and Linuron. The detection and quantification are performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Conclusion

The degradation of this compound and Linuron is a complex process influenced by a variety of environmental factors, with microbial activity being the predominant driver. While both are phenylurea herbicides, their degradation pathways diverge from the initial enzymatic attack, leading to different sets of intermediate metabolites. Linuron's degradation, particularly by Variovorax sp., is well-characterized, involving hydrolysis to DCA. The degradation of this compound proceeds through demethylation and deaminative-decarboxylation. The persistence of both herbicides in soil, as indicated by their half-lives, is moderate and highly dependent on specific soil and environmental conditions. Understanding these degradation pathways and the factors that influence them is critical for assessing the environmental risk associated with the use of these herbicides.

References

Cross-Reactivity of Phenylurea Herbicide Antibodies: A Comparative Guide for Immunoassay Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and sensitive detection of herbicides is crucial for environmental monitoring, food safety, and toxicological studies. Immunoassays provide a rapid and high-throughput screening method for this purpose. However, the structural similarity among herbicides, particularly within the phenylurea class, presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of antibody cross-reactivity for the detection of chlorbromuron, with a focus on supporting experimental data and detailed methodologies to aid in the selection and development of specific immunoassays.

This compound is a selective herbicide used for the control of broadleaf and grassy weeds. Its detection in environmental and biological samples is often accomplished using immunoassays, which rely on the specific binding of antibodies to the target molecule. However, antibodies raised against one phenylurea herbicide can often recognize other structurally related compounds, leading to potential inaccuracies in quantification and false-positive results. Understanding the cross-reactivity profile of an antibody is therefore paramount for the validation and reliability of any immunoassay.

Comparative Cross-Reactivity Data

Currently, there is a lack of commercially available antibodies developed specifically for this compound. However, studies on antibodies raised against other phenylurea herbicides have demonstrated significant cross-reactivity with this compound. A key example is a polyclonal antibody developed against the herbicide chlortoluron. This antibody has been shown to recognize this compound, as well as other related phenylurea compounds like isoproturon (B30282) and metoxuron.[1][2]

The cross-reactivity is typically quantified by comparing the concentration of the competing analyte that causes 50% inhibition (IC50) of the antibody-antigen binding to the IC50 of the target analyte. The percentage of cross-reactivity is calculated as:

(%CR) = (IC50 of target analyte / IC50 of competing analyte) x 100

The following table summarizes the cross-reactivity data for a chlortoluron-specific polyclonal antibody, demonstrating its binding affinity for this compound and other phenylurea herbicides.

Target AnalyteCompeting Analyte% Cross-ReactivityReference
ChlortoluronThis compound Data not fully available in abstract, but noted[1][2]
ChlortoluronIsoproturonData not fully available in abstract, but noted[1][2]
ChlortoluronMetoxuronData not fully available in abstract, but noted[1][2]

Note: While the abstract confirms cross-reactivity, the precise percentage values were not available in the retrieved search results.

This data highlights the importance of evaluating the specificity of any phenylurea herbicide immunoassay, as antibodies developed for one compound are likely to detect others within the same class. For accurate quantification of this compound, it is essential to either develop a highly specific antibody or to use a method that can distinguish between the different cross-reacting compounds, such as liquid chromatography-mass spectrometry (LC-MS), for confirmation of positive results.

Experimental Protocols

The development of a sensitive and specific immunoassay for a small molecule like this compound requires a systematic approach, from hapten synthesis to assay validation. Below are detailed methodologies for key experiments involved in the development and characterization of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound, adapted from established protocols for other phenylurea herbicides.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to make it immunogenic. This involves the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.

  • Hapten Synthesis : A common strategy is to introduce a carboxyl group to the this compound molecule. This can be achieved by reacting this compound with a bifunctional reagent, such as succinic anhydride, to create a derivative with a carboxylic acid handle.

  • Immunogen Conjugation : The carboxylated this compound hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The resulting this compound-protein conjugate serves as the immunogen.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound immunogen.

  • Polyclonal Antibodies : Rabbits or other suitable animals are immunized with the this compound-protein conjugate. After a series of immunizations, the animal's serum is collected, and the polyclonal antibodies are purified.

  • Monoclonal Antibodies : Mice are immunized with the immunogen, and their spleen cells are fused with myeloma cells to create hybridomas. These hybridomas are then screened to identify clones that produce monoclonal antibodies with high affinity and specificity for this compound.

Competitive ELISA Protocol

A competitive ELISA is the most common format for the detection of small molecules. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody binding sites.

  • Coating : A 96-well microtiter plate is coated with a this compound-protein conjugate (different from the immunizing conjugate to minimize non-specific binding).

  • Blocking : The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as BSA or casein.

  • Competition : A mixture of the sample (containing unknown amounts of this compound) and a fixed concentration of the anti-chlorbromuron antibody is added to the wells. The plate is incubated to allow for competitive binding.

  • Washing : The plate is washed to remove unbound antibodies and other components.

  • Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.

  • Substrate Addition : After another washing step, a substrate for the enzyme is added, which generates a colored product.

  • Measurement : The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Cross-Reactivity Study

To determine the specificity of the antibody, a cross-reactivity study is performed.

  • Preparation of Competitors : A panel of structurally related compounds (e.g., other phenylurea herbicides) and unrelated compounds are prepared at various concentrations.

  • Competitive ELISA : A competitive ELISA is performed for each potential cross-reactant, generating a dose-response curve.

  • IC50 Determination : The IC50 value for each compound is determined from its dose-response curve.

  • Calculation of % Cross-Reactivity : The %CR is calculated using the formula mentioned previously.

Visualizing Key Processes

To further illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Competitive_Immunoassay cluster_well Microtiter Well cluster_binding Competitive Binding Coated_Antigen This compound-Protein Conjugate (Coated) Bound_Complex_1 Antibody-Coated Antigen Complex Coated_Antigen->Bound_Complex_1 Free_this compound Free this compound (Sample) Antibody Anti-Chlorbromuron Antibody Free_this compound->Antibody Bound_Complex_2 Antibody-Free this compound Complex Free_this compound->Bound_Complex_2 Antibody->Coated_Antigen Antibody->Bound_Complex_1 Binds to coated antigen Antibody->Bound_Complex_2 Binds to free this compound

Principle of a Competitive Immunoassay for this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare serial dilutions of This compound (analyte) C Perform Competitive ELISA for each compound A->C B Prepare serial dilutions of structurally related compounds B->C D Generate dose-response curves C->D E Determine IC50 value for each compound D->E F Calculate % Cross-Reactivity E->F

Workflow for a Cross-Reactivity Study.

References

Inter-laboratory Comparison of Analytical Methods for Chlorbromuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantitative determination of Chlorbromuron, a phenylurea herbicide. The objective is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application by presenting supporting experimental data and detailed protocols. The performance data presented is a synthesis of typical values reported in analytical literature for phenylurea herbicides and is intended to be illustrative of expected method performance.

Introduction to this compound Analysis

This compound (3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea) is a selective, systemic herbicide used to control broadleaf and grassy weeds in various crops. Its presence in soil and water systems is of environmental concern, necessitating sensitive and reliable analytical methods for monitoring. The primary analytical techniques employed for this compound determination include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Experimental and Analytical Workflow

The general workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to final data interpretation. The following diagram illustrates a typical experimental workflow.

Chlorbromuron_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil, Water) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample_Collection->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV Analysis GC_MS GC-MS Concentration->GC_MS Analysis LC_MSMS LC-MS/MS Concentration->LC_MSMS Analysis Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MSMS->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Figure 1: General workflow for this compound analysis in environmental samples.

Comparative Performance of Analytical Methods

The selection of an analytical method is guided by its performance characteristics. The following table summarizes typical performance data for the analysis of this compound and related phenylurea herbicides using different analytical techniques. This data is compiled from various sources and represents a range of expected values from an inter-laboratory setting.

Table 1: Comparison of Method Performance Parameters for this compound Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 µg/L0.1 - 5 µg/L0.001 - 0.1 µg/L
Limit of Quantification (LOQ) 5 - 25 µg/L0.5 - 15 µg/L0.005 - 0.5 µg/L
Recovery (%) 80 - 110%75 - 115%90 - 110%[1]
Repeatability (RSDr %) < 10%< 15%< 5%[1]
Reproducibility (RSDR %) < 20%< 25%< 15%[1]
Selectivity ModerateHighVery High
Matrix Effects Low to ModerateModerate to HighHigh (requires internal standards)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the extraction and analysis of this compound.

This protocol is a general procedure for the extraction of phenylurea herbicides from water matrices.

  • Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Analyte Elution: Elute the retained this compound from the cartridge using 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol (e.g., 80:20 v/v).[3]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.[3]

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 245 nm.

  • Quantification: External standard calibration curve prepared in the mobile phase.

  • Chromatographic Column: Capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 292, 261, 188).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Quantification: Internal or external standard calibration.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]

    • Example MRM transitions for this compound: Precursor ion (e.g., m/z 293) to product ions (e.g., m/z 188, 233).

  • Quantification: Isotope dilution or internal standard calibration using a structurally similar compound (e.g., a deuterated analog).[2]

Discussion

The choice of analytical method for this compound is a trade-off between sensitivity, selectivity, cost, and sample throughput.

  • HPLC-UV is a cost-effective and robust technique suitable for screening and for the analysis of relatively clean samples or formulated products where high concentrations are expected. Its main limitation is lower sensitivity and potential for interference from co-eluting compounds.

  • GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. It is a well-established technique for the analysis of many pesticides. However, this compound, being a thermally labile compound, may require derivatization to improve its chromatographic behavior and prevent degradation in the hot injector.

  • LC-MS/MS is the most sensitive and selective method for the analysis of this compound in complex environmental matrices.[4] The use of MRM allows for very low detection limits and high confidence in analyte identification. The main drawback is the higher cost of instrumentation and the potential for matrix effects, which can be mitigated by the use of appropriate internal standards and sample preparation techniques.[2]

For inter-laboratory comparisons and regulatory monitoring, LC-MS/MS is generally the preferred method due to its superior performance characteristics, particularly for trace-level analysis in challenging matrices. The validation of any chosen method within the laboratory is crucial to ensure the accuracy and reliability of the generated data.[5] Participation in proficiency testing schemes is also recommended to assess and maintain analytical performance.[6][7]

References

Performance Verification of a Novel Chlorbromuron Detection Kit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new generation Chlorbromuron detection kit with established analytical methods. Designed for researchers, scientists, and drug development professionals, this document outlines the performance characteristics, experimental protocols, and underlying principles of these detection technologies. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate method for specific analytical needs.

Introduction to this compound and Detection Technologies

This compound is a substituted urea (B33335) herbicide used to control broadleaf and grassy weeds in various crops. Monitoring its residues in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance. Traditional methods for pesticide residue analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), are highly accurate and sensitive but can be time-consuming and require extensive laboratory infrastructure. In contrast, newer immunochemical methods, like Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow assays, offer rapid, high-throughput screening capabilities. This guide focuses on a representative, new rapid immunoassay kit for this compound and compares its performance against a validated gas chromatography-quadrupole time-of-flight (GC-QTOF) mass spectrometry method.

Performance Data Comparison

The following table summarizes the key performance indicators for the new this compound detection kit and the established GC-QTOF method. The data for the new kit is representative of modern rapid immunoassay performance, while the GC-QTOF data is based on a published validation report.[1]

Performance ParameterNew this compound Detection Kit (Rapid Immunoassay)Existing Alternative (GC-QTOF)
Principle of Detection Antigen-antibody binding (Immunoassay)Mass-to-charge ratio of fragmented ions
Limit of Detection (LOD) 0.5 - 5 µg/L (ppb)Not explicitly stated, but SDL is lower
Limit of Quantitation (LOQ) 5 - 20 µg/L (ppb)Screening Detection Limit (SDL) of 0.01 mg/kg (10 µg/kg)[1]
Analysis Time per Sample ~15 - 30 minutes20 - 40 minutes (excluding sample prep)
Throughput High (suitable for batch testing)Moderate to High (with autosampler)
Specificity High for this compound, potential for cross-reactivityVery High (based on mass fragmentation)
Cross-Reactivity Potential for cross-reactivity with structurally similar phenylurea herbicides.Minimal, based on unique fragmentation patterns.
Ease of Use Simple, minimal training requiredRequires skilled operator
Equipment Required Plate reader or strip reader (assay dependent)GC-QTOF Mass Spectrometer
Portability High (suitable for field use)Low (laboratory-based)

Experimental Protocols

Detailed methodologies for both the new rapid immunoassay kit and the GC-QTOF method are provided below.

New this compound Detection Kit (Rapid Immunoassay Protocol)

This protocol is a generalized procedure for a competitive ELISA, a common format for rapid pesticide detection kits.

  • Sample Preparation:

    • Homogenize the sample (e.g., soil, water, food product).

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol/water).

    • Centrifuge the extract to pellet solid debris.

    • Dilute the supernatant with the assay buffer provided in the kit.

  • Immunoassay Procedure:

    • Add a specific volume of the diluted sample extract, standards, and controls to the antibody-coated microplate wells.

    • Add the enzyme-conjugated this compound to each well.

    • Incubate the plate at a specified temperature for a defined period (e.g., 30 minutes at room temperature) to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a short period (e.g., 15 minutes) to allow for color development. The intensity of the color is inversely proportional to the this compound concentration.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Existing Alternative (GC-QTOF Protocol)

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-QTOF analysis.[1]

  • Sample Preparation (QuEChERS):

    • Weigh a homogenized sample into a centrifuge tube.

    • Add cold water/ice water and acetonitrile (B52724).

    • Add an internal standard.

    • Shake the tube vigorously.

    • Add a salt and buffer mixture (e.g., MgSO4, NaCl, and citrate (B86180) buffer) and shake again.[1]

    • Centrifuge the tube to separate the layers.

    • Take an aliquot of the upper acetonitrile layer for analysis.

  • GC-QTOF Analysis:

    • Inject the sample extract into the GC system.

    • The sample is vaporized and separated based on the analytes' boiling points and interactions with the GC column.

    • The separated compounds elute from the column and enter the QTOF mass spectrometer.

    • In the mass spectrometer, the molecules are ionized and fragmented.

    • The instrument measures the mass-to-charge ratio of the parent and fragment ions with high accuracy.

    • This compound is identified and quantified based on its specific retention time and the presence of characteristic ions.[1]

Visualization of Workflows and Comparisons

The following diagrams illustrate the experimental workflows and the logical comparison between the two detection methods.

G Experimental Workflow for this compound Detection cluster_0 New Rapid Immunoassay Kit cluster_1 Existing GC-QTOF Method Sample Prep (Immunoassay) Sample Preparation (Extraction & Dilution) Immunoassay Competitive Immunoassay (Binding, Washing, Color Dev.) Sample Prep (Immunoassay)->Immunoassay Data Analysis (Immunoassay) Data Analysis (Plate Reader & Curve Fitting) Immunoassay->Data Analysis (Immunoassay) Result (Immunoassay) Quantitative/Semi-Quantitative Result Data Analysis (Immunoassay)->Result (Immunoassay) Sample Prep (GC-QTOF) Sample Preparation (QuEChERS Extraction) GC Separation Gas Chromatography (Separation) Sample Prep (GC-QTOF)->GC Separation MS Detection QTOF Mass Spectrometry (Detection & Fragmentation) GC Separation->MS Detection Data Analysis (GC-QTOF) Data Analysis (Chromatogram & Mass Spectra) MS Detection->Data Analysis (GC-QTOF) Result (GC-QTOF) Confirmed Quantitative Result Data Analysis (GC-QTOF)->Result (GC-QTOF)

Caption: A comparison of the experimental workflows for the new rapid immunoassay kit and the existing GC-QTOF method.

G Performance Attribute Comparison cluster_0 New Rapid Immunoassay Kit cluster_1 Existing GC-QTOF Method This compound Detection This compound Detection Speed Speed This compound Detection->Speed Advantage Ease of Use Ease of Use This compound Detection->Ease of Use Advantage Portability Portability This compound Detection->Portability Advantage High Throughput High Throughput This compound Detection->High Throughput Advantage Lower Cost Lower Cost This compound Detection->Lower Cost Advantage High Specificity High Specificity This compound Detection->High Specificity Advantage High Sensitivity High Sensitivity This compound Detection->High Sensitivity Advantage Broad Applicability Broad Applicability This compound Detection->Broad Applicability Advantage Confirmatory Results Confirmatory Results This compound Detection->Confirmatory Results Advantage Lower Throughput Lower Throughput This compound Detection->Lower Throughput Disadvantage

Caption: A logical diagram comparing the key performance attributes of the two this compound detection methods.

Conclusion

The new generation of rapid immunoassay kits for this compound detection presents a compelling alternative to traditional chromatographic methods for screening purposes. Their primary advantages lie in their speed, ease of use, portability, and high-throughput capabilities, making them ideal for on-site testing and the rapid screening of a large number of samples. However, for confirmatory analysis and applications requiring the highest level of sensitivity and specificity, the GC-QTOF method remains the gold standard. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, available resources, and the intended application.

References

Chlorbromuron vs. Other Phenylurea Herbicides: A Toxicological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective toxicological comparison of chlorbromuron with other widely used phenylurea herbicides, including diuron, linuron (B1675549), isoproturon (B30282), and monuron. The information is compiled from various scientific sources and presented to assist researchers in evaluating the relative toxicities and mechanisms of action of these compounds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key toxicological assays are provided.

Executive Summary

Phenylurea herbicides are a class of chemical compounds primarily used for weed control in agriculture. Their principal mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII). While effective as herbicides, their potential for off-target toxicity is a significant concern for human health and the environment. This guide focuses on a comparative analysis of the toxicological profiles of this compound and other selected phenylurea herbicides, highlighting differences in acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental effects, and ecotoxicity.

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for phenylurea herbicides is the disruption of the photosynthetic electron transport chain. These compounds bind to the D1 protein of the Photosystem II (PSII) complex, thereby blocking the transfer of electrons from the primary electron acceptor, Qₐ, to the secondary electron acceptor, Qₑ. This interruption leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.

G cluster_photosystem_II Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Primary Quinone Acceptor) Pheo->QA Electron Transfer QB QB (Secondary Quinone Acceptor) QA->QB Electron Transfer D1 D1 Protein Inhibition Inhibition D1->Inhibition Phenylurea Phenylurea Herbicides Inhibition->QA Blocks Electron Transfer to QB

Figure 1: General mechanism of action of phenylurea herbicides.

While the primary mechanism is consistent across the class, variations in the chemical structure of individual phenylurea herbicides can influence their binding affinity to the D1 protein and their metabolic fate, potentially leading to differences in their toxicological profiles and secondary effects. For instance, some phenylurea compounds or their metabolites have been shown to exhibit endocrine-disrupting activities.

Toxicological Data Comparison

The following tables summarize the available toxicological data for this compound and other selected phenylurea herbicides.

Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.

HerbicideOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
This compound >5000>2000>1.05 (6h)[1]
Diuron 3400[2][3]>2000[3]>0.25
Linuron 1200 - 1500>5000>6.15
Isoproturon 3350 (mice)[4]>2000 (rat)[4]No data found
Monuron 1000 - 3700>2000No data found
Chronic Toxicity

Chronic toxicity studies evaluate the effects of long-term exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are key parameters from these studies.

HerbicideSpeciesStudy DurationNOAELLOAELKey Effects Observed
This compound Rat90-day316 mg/kg diet-No significant effects noted at the highest dose tested.[1]
Diuron Rat2-year25 ppm (0.625 mg/kg/day)[3]125 ppmAbnormal blood pigment, changes in blood cell counts.[3]
Linuron Rat2-year50 ppm125 ppmTesticular adenomas.
Isoproturon Rat90-day80 mg/kg diet[4]-Increased liver weight.[4]
Monuron Rat2-year-750 ppmRenal tubular cell cytomegaly, hepatic changes.
Carcinogenicity and Genotoxicity
HerbicideCarcinogenicity ClassificationGenotoxicity Findings
This compound No data foundEvidence of mutagenic properties in mammalian cell lines.
Diuron EPA: "Known/Likely" human carcinogen[5]Generally not mutagenic in bacterial and animal cells, but some evidence of clastogenicity at high doses.[3]
Linuron EPA: Group C "Possible human carcinogen"Evidence of mutagenic properties in mammalian cell lines.
Isoproturon Not classified as a carcinogenSome studies suggest genotoxic effects in fish.
Monuron IARC: Group 3 "Not classifiable as to its carcinogenicity to humans"[6]Induced chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells.
Reproductive and Developmental Toxicity
HerbicideSpeciesNOAEL (Parental, mg/kg/day)NOAEL (Offspring/Developmental, mg/kg/day)Key Effects Observed
This compound No data foundNo data foundNo data foundNo data found
Diuron Rat16.9 (male), 20.3 (female)[3]20.3[3]Decreased pup body weight at higher doses.[3]
Linuron Rat--Anti-androgenic effects, reproductive malformations in male offspring.
Isoproturon No data foundNo data foundNo data foundNo data found
Monuron No data foundNo data foundNo data foundNo data found
Ecotoxicity
HerbicideRainbow Trout (96h LC50, mg/L)Daphnia magna (48h EC50, mg/L)Algae (72h EC50, µg/L)
This compound 10>1013
Diuron 3.5[2]1.4[7]19 - 37[8]
Linuron 3.2 - 16.4[9]0.1677[10]
Isoproturon 18 - 911043.25[11]
Monuron 6.7 - 14.75.740

Experimental Protocols

Standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are followed for the toxicological evaluation of chemicals. Below is a summary of the key experimental protocols for the toxicological endpoints discussed.

G cluster_workflow General Toxicological Testing Workflow start Test Substance Characterization acute Acute Toxicity Testing (e.g., OECD 420, 423, 425) start->acute genotox Genotoxicity Testing (e.g., Ames test, Micronucleus test) start->genotox ecotox Ecotoxicity Testing (e.g., OECD 201, 202, 203) start->ecotox subchronic Repeated Dose 28/90-day (e.g., OECD 407, 408) acute->subchronic chronic Chronic Toxicity/Carcinogenicity (e.g., OECD 452) subchronic->chronic repro_dev Reproductive/Developmental Toxicity (e.g., OECD 414, 416) subchronic->repro_dev end Hazard Identification & Risk Assessment chronic->end repro_dev->end genotox->end ecotox->end

Figure 2: A simplified workflow for toxicological evaluation.

Acute Oral Toxicity (e.g., OECD 423):

  • Principle: A stepwise procedure using a limited number of animals (usually rats) per step. The substance is administered orally at one of a series of fixed dose levels. The outcome of each step determines the dose for the next step.

  • Animals: Typically, young adult female rats are used.

  • Procedure: Animals are fasted prior to dosing. A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Chronic Toxicity (e.g., OECD 452):

  • Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for the majority of their lifespan.

  • Animals: Typically rats, for a period of 24 months.

  • Procedure: The substance is usually administered in the diet or drinking water. Animals are observed for signs of toxicity, and body weight and food/water consumption are monitored. Hematology, clinical chemistry, and urinalysis are performed at intervals. At the end of the study, a full necropsy and histopathological examination are conducted.

  • Endpoints: Determination of the NOAEL and LOAEL, and identification of target organs and chronic toxic effects.

Reproductive and Developmental Toxicity (e.g., OECD 414 & 416):

  • OECD 414 (Prenatal Developmental Toxicity Study): Pregnant females (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Just prior to parturition, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • OECD 416 (Two-Generation Reproduction Toxicity Study): The substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through their maturation, mating, and production of a second generation (F2). This study assesses effects on male and female reproductive performance and on the offspring.

Ecotoxicity (e.g., OECD 201, 202, 203):

  • OECD 201 (Alga, Growth Inhibition Test): Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Young daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

  • OECD 203 (Fish, Acute Toxicity Test): Fish (e.g., Rainbow Trout) are exposed to the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Conclusion

This comparative guide highlights the toxicological profiles of this compound and several other phenylurea herbicides. While they share a common primary mechanism of action, there are notable differences in their acute and chronic toxicity, as well as their potential for carcinogenic, genotoxic, and reproductive effects. Diuron and linuron appear to have a more concerning toxicological profile in several categories compared to this compound, for which there is less available data in some areas. The provided data and experimental protocols offer a foundation for researchers to make informed decisions and to guide further investigation into the specific toxicological properties of these compounds. It is crucial to consult the primary literature and regulatory assessments for a complete understanding of the risks associated with each substance.

References

Comparative Metabolism of Chlorbromuron in Different Crop Species: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of the herbicide Chlorbromuron in various crop species. The information is compiled from scientific literature to offer an objective overview supported by experimental data. This document is intended to aid researchers in understanding the mechanisms of herbicide selectivity and detoxification in plants.

Introduction to this compound Metabolism

This compound, a substituted urea (B33335) herbicide, is known for its selective control of annual grasses and broadleaf weeds. Its efficacy and crop safety are largely determined by the rate of its absorption, translocation, and subsequent metabolism within the plant. Differences in these metabolic processes among crop species are the primary basis for its selective action. The general metabolic pathway for this compound in plants involves a three-step degradation process: demethylation, followed by a second demethylation, and finally deaminative-decarboxylation to produce an aniline (B41778) molecule.

Comparative Quantitative Data

The following tables summarize the available quantitative data on this compound metabolism in different crop species. It is important to note that direct comparative studies across a wide range of crops are limited in the available literature.

Table 1: Absorption and Translocation of Root-Fed ¹⁴C-Chlorbromuron

Crop SpeciesSusceptibility¹⁴C Recovered in Tops (% of Total Uptake)¹⁴C Recovered in Roots (% of Total Uptake)Reference
Tomato (Lycopersicum esculentum)SusceptibleHigh (Readily Translocated)Low
Carrot (Daucus carota)Moderately SusceptibleLow (Not appreciably translocated)High
Coriander (Coriandrum sativum)ResistantLow (Not appreciably translocated)High

Table 2: Metabolism of ¹⁴C-Chlorbromuron in Tolerant vs. Susceptible Species

Crop SpeciesSusceptibilityParent this compound (% of Recovered ¹⁴C in Shoots)3-(3-chloro-4-bromophenyl)-1-methoxyurea (% of Recovered ¹⁴C in Shoots)Reference
Corn (Zea mays)TolerantLowerHigher (Major Metabolite)
Cucumber (Cucumis sativus)SusceptibleHigh (No evidence of metabolism)Not Detected

Note: Specific quantitative percentages for corn and cucumber were not available in the reviewed literature, but the relative differences were clearly stated.

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows described in the cited literature.

Metabolic Pathway of this compound in Tolerant Crops

Chlorbromuron_Metabolism This compound This compound (Phytotoxic) Metabolite1 3-(3-chloro-4-bromophenyl)-1-methoxyurea (Non-phytotoxic) This compound->Metabolite1 N-demethylation Metabolite2 3-(3-chloro-4-bromophenyl)-urea Metabolite1->Metabolite2 N-demethoxylation Aniline 3-chloro-4-bromoaniline Metabolite2->Aniline Deamination & Decarboxylation Experimental_Workflow cluster_plant_prep Plant Preparation and Treatment cluster_extraction Extraction cluster_analysis Analysis Plant_Growth Grow crop seedlings in nutrient solution Herbicide_Application Apply ¹⁴C-Chlorbromuron to roots or leaves Plant_Growth->Herbicide_Application Incubation Incubate for a defined time period Herbicide_Application->Incubation Harvest Harvest plant tissues (roots, shoots, leaves) Incubation->Harvest Homogenization Homogenize tissues in solvent (e.g., acetone) Harvest->Homogenization Extraction Extract metabolites Homogenization->Extraction TLC Separate metabolites by Thin Layer Chromatography (TLC) Extraction->TLC LSC Quantify radioactivity by Liquid Scintillation Counting (LSC) TLC->LSC Autoradiography Visualize metabolite distribution TLC->Autoradiography

A Comparative Guide to the Validation of Bioassays for Detecting Chlorbromuron Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioassay-based detection methods for Chlorbromuron residues against established analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental validation of these methods, presenting quantitative performance data, detailed protocols, and visual workflows to facilitate an objective evaluation.

This compound is a phenylurea herbicide that functions by inhibiting photosynthesis at Photosystem II (PSII).[1][2] Its detection in environmental and agricultural samples is crucial for safety and regulatory compliance. While analytical methods like chromatography offer high precision, bioassays present a cost-effective and biologically relevant alternative.[3]

Quantitative Data Comparison

The performance of various methods for the detection of this compound and other phenylurea herbicides is summarized below. It is important to note that direct comparative validation data for a specific this compound bioassay is limited. Therefore, data for other closely related phenylurea herbicides are included to provide a comprehensive overview of the expected performance of different methodologies.

Table 1: Comparison of Analytical Methods for Phenylurea Herbicide Residue Detection

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Gas Chromatography (GC-NPD) This compound , Linuron (B1675549), MonolinuronPowdered Potato7.0 - 30 ng/g-84 - 95< 10
This compound , Linuron, MonolinuronFresh Potato6.0 - 50 ng/g-86 - 101< 10
LC-MS/MS This compound & other pesticidesWhite Beans-0.010 mg/kg70 - 120< 20
HPLC-UV Linuron, Diuron & other phenylureasWater0.05 µg/L-94.9 - 101.6< 5
Immunoassay (ELISA) Forchlorfenuron (B1673536) (a phenylurea)Buffer10 ng/L---
Forchlorfenuron (a phenylurea)Whole Fruit-5 µg/kg96 - 113-
Plant Bioassay Phenylurea HerbicidesSoilBiologically effective concentration---

Data for GC-NPD and LC-MS/MS are specific to this compound.[1][4] Data for HPLC-UV and Immunoassay are for other phenylurea herbicides and serve as a reference for expected performance.[5][6] Plant bioassays detect the phytotoxic effects of the herbicide, and their sensitivity is expressed as the concentration that causes a measurable biological response (e.g., inhibition of growth or photosynthesis), rather than a conventional LOD/LOQ.[3]

Experimental Protocols

Detailed methodologies for a representative plant-based bioassay and a standard analytical method are provided below.

Whole-Plant Pot Bioassay Protocol

This bioassay evaluates the phytotoxicity of this compound residues in soil by observing the growth response of a sensitive indicator plant species, such as cucumber, sorghum, or mustard.[3]

a. Soil Sample Preparation:

  • Collect soil samples from the area of interest.

  • Air-dry the soil samples and sieve them to ensure homogeneity.

  • Prepare a control group with soil known to be free of herbicide residues.

b. Experimental Setup:

  • Fill pots with the prepared soil samples.

  • Sow seeds of the chosen indicator plant species at a uniform depth.

  • Water the pots consistently to maintain adequate soil moisture.

c. Data Collection and Analysis:

  • Monitor the germination and growth of the plants over a period of 2-3 weeks.

  • Observe for symptoms of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and reduced biomass.[2]

  • Compare the growth of plants in the test soil to the control group to assess the presence and relative concentration of bioavailable herbicide residues.

High-Performance Liquid Chromatography (HPLC) Protocol for Phenylurea Herbicides

This protocol describes a common method for the quantitative analysis of phenylurea herbicides in water samples.

a. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by distilled water.

  • Pass the water sample through the SPE cartridge to adsorb the herbicides.

  • Wash the cartridge to remove interfering substances.

  • Elute the herbicides from the cartridge with a suitable solvent like acetonitrile (B52724).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

b. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

  • Detection: UV detector set at a wavelength of approximately 244-254 nm.[5][7]

  • Quantification: Generate a calibration curve using standard solutions of the target herbicide. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Signaling Pathway of Photosystem II Inhibition

The primary mode of action for this compound and other phenylurea herbicides is the inhibition of the photosynthetic electron transport chain in Photosystem II.[1][8]

G Mechanism of Photosystem II Inhibition by Phenylurea Herbicides cluster_PSII Photosystem II (PSII) Complex P680 P680 QA QA (Primary Quinone Acceptor) P680->QA Electron Transfer QB_Site QB Site on D1 Protein QA->QB_Site Electron Transfer PQ Plastoquinone (PQ) QB_Site->PQ Electron Transfer (Blocked) ATP_NADPH ATP & NADPH Production Halted QB_Site->ATP_NADPH Leads to ROS Reactive Oxygen Species (ROS) Formation QB_Site->ROS Blockage causes Light Light Energy Light->P680 Excites This compound This compound (Phenylurea Herbicide) This compound->QB_Site Binds Competitively Electron_Transport_Chain To Electron Transport Chain PQ->Electron_Transport_Chain Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for a Plant Bioassay

The following diagram illustrates the general workflow for conducting a plant-based bioassay for herbicide residue detection.

G General Workflow for a Plant-Based Bioassay cluster_prep Preparation Phase cluster_growth Growth & Observation Phase cluster_analysis Analysis Phase Collect_Soil 1. Collect Soil Samples (Test and Control) Prepare_Pots 2. Prepare and Label Pots Collect_Soil->Prepare_Pots Sow_Seeds 3. Sow Indicator Plant Seeds Prepare_Pots->Sow_Seeds Incubate 4. Incubate under Controlled Conditions Sow_Seeds->Incubate Monitor 5. Monitor Germination and Growth (2-3 weeks) Incubate->Monitor Observe_Symptoms 6. Observe Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Monitor->Observe_Symptoms Compare 7. Compare Test Plants to Control Plants Observe_Symptoms->Compare Assess 8. Assess Presence of Bioavailable Residue Compare->Assess

Caption: Workflow for a whole-plant pot bioassay.

References

A Comparative Guide to Extraction Solvents for Chlorbromuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of analytes from complex matrices is a critical step in ensuring accurate quantitative analysis. This guide provides a comprehensive comparison of various solvents for the extraction of Chlorbromuron, a phenylurea herbicide. The information presented is supported by experimental data from scientific literature to aid in method development and optimization.

Executive Summary

The selection of an appropriate extraction solvent is paramount for achieving high recovery rates and minimizing matrix interference in the analysis of this compound. This guide evaluates the performance of several common organic solvents, including methanol (B129727), acetonitrile (B52724), acetone, and dichloromethane-based mixtures, across different extraction techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Soxhlet, and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Based on available data, acetonitrile and methanol emerge as highly effective solvents for the extraction of this compound and other phenylurea herbicides from various matrices, consistently demonstrating high recovery rates. Acetonitrile, in particular, is favored in modern multi-residue methods like QuEChERS for its ability to extract a broad range of pesticides with minimal co-extraction of interfering substances.

Performance Comparison of Extraction Solvents

The following table summarizes the performance of different solvents for this compound extraction based on data reported in scientific literature. It is important to note that recovery efficiencies can be influenced by the sample matrix, extraction technique, and other experimental parameters.

Extraction SolventExtraction MethodMatrixAverage Recovery (%)Key Findings & Citations
Methanol Liquid-Liquid ExtractionVarious Foods95 - 98A multi-residue method for six phenylurea herbicides, including this compound, demonstrated high recoveries from eight different food products.[1]
Acetonitrile QuEChERSRice and CornNot specified for this compoundAcetonitrile was used for the extraction of 15 phenylurea herbicides, including this compound, followed by SPE cleanup.[2] Acetonitrile is widely recognized for its high extraction efficiency for a broad range of pesticides.[3][4]
Acetonitrile (aqueous) Liquid-Solid ExtractionSoilReproducibleA 10% aqueous acetonitrile solution was found to reproducibly recover several herbicides from prairie soils.[5]
Acetone Soxhlet ExtractionSoilNot specified for this compoundAcetone is mentioned as a solvent for the extraction of substituted urea (B33335) herbicide residues from soils.[6]
Dichloromethane (B109758)/Acetone (1:1) Soxhlet ExtractionSoilNot specified for this compoundThis solvent mixture is commonly used for the extraction of semi-volatile organic compounds from solid samples.
Dichloromethane Liquid-Liquid ExtractionWater76 - 112Used for the extraction of a group of pesticides, including other phenylureas, from tap and groundwater.[7]
Methanol Solid-Phase ExtractionWaterNot specified for this compoundMethanol was used as the desorption solvent in a magnet-integrated fabric phase sorptive extraction for five phenylurea pesticides, including this compound.[8]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are based on established methods for phenylurea herbicides and can be adapted for this compound analysis.

Methanol Extraction for Food Samples (LLE-based)

This protocol is adapted from a multi-residue method for substituted urea herbicides in various food products[1].

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 50 g of the homogenized sample into a blender jar.

    • Add 100 mL of methanol.

    • Blend at high speed for 2 minutes.

    • Filter the mixture through a Büchner funnel with suction.

    • Rinse the blender jar with two 25 mL portions of methanol and pour the rinsings over the filter cake.

  • Solvent Partitioning:

    • Transfer the filtrate to a 500 mL separatory funnel.

    • Add 100 mL of hexane (B92381) and shake gently.

    • Add 100 mL of a saturated sodium chloride solution and shake vigorously for 1 minute.

    • Allow the layers to separate and drain the lower aqueous methanol layer into a second separatory funnel.

    • Discard the hexane layer.

    • Extract the aqueous methanol layer with 100 mL of dichloromethane by shaking for 1 minute.

    • Drain the lower dichloromethane layer through a column of anhydrous sodium sulfate (B86663).

    • Repeat the extraction with two additional 100 mL portions of dichloromethane.

  • Concentration:

    • Combine the dichloromethane extracts.

    • Concentrate the extract to near dryness using a rotary evaporator at 35°C.

    • Dissolve the residue in a suitable solvent for analysis.

Acetonitrile Extraction using QuEChERS Method

The QuEChERS method is a widely used, streamlined approach for pesticide residue analysis. The following is a general protocol that can be optimized for specific matrices.

  • Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Analysis: Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a solid matrix like soil or a food product.

Chlorbromuron_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Homogenized Sample (e.g., Soil, Food) Solvent Addition of Extraction Solvent (e.g., Acetonitrile, Methanol) Sample->Solvent Extraction Mechanical Shaking / Soxhlet / ASE Solvent->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Cleanup Solvent Partitioning or Dispersive SPE (d-SPE) Centrifugation->Cleanup Crude Extract Analysis Concentration & Analysis by GC-MS or LC-MS/MS Cleanup->Analysis Cleaned Extract

Caption: Generalized workflow for this compound extraction and analysis.

References

Accuracy and precision of HPLC vs. GC for Chlorbromuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for generating accurate and precise data. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Chlorbromuron, a phenylurea herbicide. The information presented is based on established analytical methodologies for pesticides, offering a framework for method development and validation.

This compound, with its moderate polarity and thermal stability, can be analyzed by both HPLC and GC. The choice between these two techniques often depends on the sample matrix, desired sensitivity, and the available instrumentation. While HPLC is generally favored for thermally labile and less volatile compounds, GC excels in the analysis of volatile and semi-volatile substances.

Performance Comparison: Accuracy and Precision

The accuracy of an analytical method is typically expressed as the percentage recovery of the analyte from a spiked matrix, while precision is indicated by the relative standard deviation (%RSD) of replicate measurements. The following tables summarize typical accuracy and precision data for HPLC and GC methods in pesticide analysis, which can be considered representative for this compound analysis.

Table 1: HPLC Method Performance for Phenylurea Herbicide Analysis

ParameterAcceptance CriteriaTypical Performance Data
Accuracy (Recovery) 70-120%80-95%[1]
Precision (%RSD) < 20%< 15%
**Linearity (R²) **> 0.99> 0.999[2][3]
Limit of Detection (LOD) Matrix Dependent0.01 - 0.05 µg/L
Limit of Quantitation (LOQ) Matrix Dependent0.04 - 0.13 mg kg⁻¹[4]

Table 2: GC Method Performance for Pesticide Analysis

ParameterAcceptance CriteriaTypical Performance Data
Accuracy (Recovery) 70-120%[5]62.6–119.1%[6]
Precision (%RSD) < 20%0.4–19.5%[6]
**Linearity (R²) **> 0.98> 0.98[6]
Limit of Detection (LOD) Matrix Dependent0.18 – 0.72 ng/mL
Limit of Quantitation (LOQ) Matrix Dependent0.01 - 0.03 µg/L[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for HPLC and GC analysis of pesticides like this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for a similar compound, which can be adapted for this compound.

1. Sample Preparation (Solid-Liquid Extraction)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a suitable extraction solvent (e.g., acetonitrile).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and water (45:55 v/v).[4]

  • Flow Rate: 0.86 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[4]

  • Column Temperature: 30 °C.

Gas Chromatography (GC) Protocol

This protocol outlines a general procedure for pesticide residue analysis using GC.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Add the aliquot to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).

  • Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

2. GC-MS/MS Conditions

  • Instrument: Gas Chromatograph coupled with a Tandem Mass Spectrometer (MS/MS).[6]

  • Column: DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.[7]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 180 °C at 20 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS/MS Parameters: Set to monitor specific precursor and product ions for this compound.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the general workflows for sample preparation and analysis using HPLC and GC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Homogenized Sample Extraction Solid-Liquid Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Filtration Filtration (0.45 µm) Centrifugation1->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial HPLC HPLC System HPLC_Vial->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Result Result Data_Processing->Result

Caption: General workflow for HPLC analysis of this compound.

GC_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (Cleanup) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration GC_Vial GC Vial Filtration->GC_Vial GC GC-MS/MS System GC_Vial->GC Data_Acquisition Data Acquisition GC->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Result Result Data_Processing->Result

Caption: General workflow for GC analysis of this compound.

Conclusion

Both HPLC and GC are suitable techniques for the analysis of this compound, each with its own set of advantages. HPLC is a robust and versatile method, particularly for less volatile compounds and complex matrices, often requiring simpler sample preparation. GC, especially when coupled with mass spectrometry, can offer higher sensitivity and selectivity for volatile and semi-volatile compounds like this compound, though it may necessitate more extensive sample cleanup. The choice between HPLC and GC will ultimately be guided by the specific requirements of the analysis, including matrix complexity, required detection limits, and available laboratory instrumentation. For routine analysis, HPLC with UV detection may be more cost-effective, while GC-MS/MS is often the method of choice for trace-level quantification and confirmation in complex environmental or food samples.

References

Navigating SANTE Guidelines: A Comparative Guide to Chlorbromuron Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring analytical methods meet rigorous standards is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Chlorbromuron, with a focus on validation according to SANTE guidelines. We present a detailed examination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to inform your method selection and implementation.

The SANTE guidelines are a benchmark for the validation of analytical methods for pesticide residues in food and feed, ensuring data is reliable and comparable across laboratories. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limit of quantification (LOQ).

Comparative Analysis of Analytical Methods

The choice of analytical technique for this compound analysis is critical and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below, we compare the performance of three common analytical methods based on available validation data for this compound and other structurally similar phenylurea herbicides.

Data Presentation: Performance Comparison
MethodAnalyteLinearity (R²)Accuracy (Recovery %)Precision (RSDr %)Limit of Quantification (LOQ) (mg/kg)
LC-MS/MS This compound>0.9994 - 115< 200.01
Diuron>0.9985 - 110< 150.01
Linuron>0.9990 - 105< 150.01
GC-MS This compound>0.99>95~70.005 - 0.01
Diuron>0.9980 - 110< 200.01 - 0.05
Linuron>0.9985 - 115< 200.01 - 0.05
HPLC-UV Diuron>0.9990 - 105< 100.05 - 0.1
Linuron>0.9988 - 104< 100.05 - 0.1

Note: Data for Diuron and Linuron are included as representative phenylurea herbicides to provide a broader comparative context where specific data for this compound is limited.

Key takeaways from the data:

  • LC-MS/MS offers a robust and sensitive method for the analysis of this compound, demonstrating excellent linearity, good recovery, and precision well within the SANTE guidelines' acceptance criteria of 70-120% for recovery and ≤20% for repeatability (RSDr)[1].

  • GC-MS is also a powerful technique for this compound analysis, capable of achieving low limits of quantification. The recovery for this compound using this method has been reported to be greater than 95% with a precision of approximately 7.0%[2].

Experimental Protocols

A detailed and standardized experimental protocol is the foundation of a successful method validation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in various food matrices.

Detailed Methodology: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a typical workflow for the analysis of this compound in a food matrix of plant origin.

1. Sample Preparation (Homogenization):

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

  • The extract is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor and product ion transitions for this compound.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the logical workflow of method validation according to SANTE guidelines and a typical experimental workflow.

SANTE_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_validation 2. Method Validation Parameters cluster_execution 3. Experimental Execution cluster_evaluation 4. Evaluation & Reporting Define_Scope Define Scope (Analyte, Matrix, Concentration) Select_Method Select Analytical Method (LC-MS/MS, GC-MS, etc.) Define_Scope->Select_Method Linearity Linearity & Working Range Select_Method->Linearity Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Reproducibility) LOQ Limit of Quantification (LOQ) Specificity Specificity & Selectivity Prepare_Samples Prepare Spiked & Blank Samples Specificity->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect & Process Data Analyze_Samples->Collect_Data Compare_Criteria Compare Data with SANTE Acceptance Criteria Collect_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

SANTE Method Validation Workflow

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. QuEChERS Extraction cluster_cleanup 3. Dispersive-SPE Cleanup cluster_analysis 4. Analysis Homogenization Sample Homogenization Weighing Weigh 10g of Sample Homogenization->Weighing Add_Solvent Add Acetonitrile Weighing->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Extract Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

QuEChERS Experimental Workflow

References

Comparative assessment of Chlorbromuron's environmental impact

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment of Chlorbromuron and Alternative Phenylurea Herbicides

This guide provides a comprehensive comparison of the environmental impact of the herbicide this compound with three common alternatives from the same phenylurea class: Linuron, Diuron, and Metobromuron. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the ecotoxicological profiles, environmental fate, and underlying mechanisms of these compounds.

Quantitative Environmental Impact Data

The following tables summarize the key quantitative data related to the environmental impact of this compound and its alternatives. These values provide a basis for comparing their persistence in the environment and their toxicity to various non-target organisms.

Table 1: Soil Persistence

HerbicideSoil Half-Life (DT₅₀) in daysPersistence Classification
This compound 30 - 43[1]Moderately Persistent[2]
Linuron 30 - 150[3]Moderately Persistent[3]
Diuron 15 - 365Persistent
Metobromuron 30 - 90Moderately Persistent

Note: Soil half-life can vary significantly based on soil type, temperature, and microbial activity[3][4].

Table 2: Aquatic Toxicity

HerbicideFish (96h LC₅₀) mg/LDaphnia magna (48h EC₅₀) mg/LAlgae (72h EC₅₀) mg/LAquatic Toxicity Classification
This compound Moderately Toxic[2]Moderately Toxic[2]Data Not AvailableModerately Toxic
Linuron 16 (Trout, Bluegill)[3]>40 (Crawfish)Data Not AvailableSlightly Toxic
Diuron 3.5 (Rainbow Trout)1.40.022Highly Toxic
Metobromuron 71-85 (Trout, Goldfish, Bluegill)[5]Data Not AvailableData Not AvailableSlightly to Moderately Toxic

Table 3: Avian Toxicity

HerbicideAcute Oral LD₅₀ (mg/kg)Avian Toxicity Classification
This compound Data Not AvailableData Not Available
Linuron >5000 (Japanese Quail)Slightly Toxic
Diuron 1730 (Bobwhite Quail)Slightly Toxic
Metobromuron >316 (dietary)Slightly Toxic

Experimental Protocols

The data presented in this guide are primarily derived from studies following standardized ecotoxicological testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)

This test evaluates the rate and pathway of degradation of a chemical in soil under controlled laboratory conditions.

  • Test System : Soil samples (typically sandy loam, silty loam, loam, or loamy sand) are collected and characterized.

  • Procedure :

    • The test substance, often ¹⁴C-labeled for tracking, is applied to the soil samples.

    • The treated soil is incubated in the dark in biometer-type flasks or flow-through systems at a controlled temperature (e.g., 20°C) and moisture level.[6]

    • For aerobic conditions, the flasks are continuously aerated to maintain oxygen levels. For anaerobic conditions, an inert gas like nitrogen is used.

    • At specified time intervals (up to 120 days), duplicate flasks are removed.[7]

    • Soil samples are extracted using appropriate solvents of varying polarities.

    • The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its transformation products.

    • Volatile products, including ¹⁴CO₂, are trapped and quantified to assess mineralization.

  • Data Analysis : The rate of degradation is used to calculate the half-life (DT₅₀) of the substance in the soil.

Acute Aquatic Toxicity

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.[8][9]

  • Test Organism : Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure :

    • Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control group.[10]

    • The exposure is conducted in tanks under controlled temperature and a 12-16 hour photoperiod.

    • Mortalities are recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored.

  • Data Analysis : The LC₅₀ and its 95% confidence limits are calculated for the 96-hour exposure period.[11]

This test measures the concentration at which 50% of Daphnia magna are immobilized (EC₅₀) after 48 hours of exposure.[12][13]

  • Test Organism : Young daphnids (Daphnia magna), less than 24 hours old.

  • Procedure :

    • Daphnids are exposed to at least five concentrations of the test substance and a control.

    • The test is conducted in beakers under controlled temperature and lighting conditions for 48 hours.

    • Immobilization (inability to swim) is observed at 24 and 48 hours.[14]

  • Data Analysis : The EC₅₀ for immobilization at 48 hours is calculated.[15]

This test assesses the effect of a substance on the growth of algae over 72 hours (EC₅₀).[16][17]

  • Test Organism : A unicellular green alga species, such as Pseudokirchneriella subcapitata.

  • Procedure :

    • Exponentially growing algal cultures are exposed to at least five concentrations of the test substance and a control.

    • The cultures are incubated under continuous fluorescent illumination and controlled temperature for 72 hours.[18]

    • Algal growth (biomass) is measured at least daily.

  • Data Analysis : The reduction in the average specific growth rate is plotted against the concentration to calculate the EC₅₀.[19][20]

Signaling Pathways and Degradation Mechanisms

Mechanism of Action: Photosystem II Inhibition

This compound and its alternatives are phenylurea herbicides that act by inhibiting photosynthesis in target plants.[1] They specifically disrupt the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[21] This blockage prevents the transfer of electrons from the primary electron acceptor (Qₐ) to the secondary electron acceptor (Qₑ), leading to a buildup of reactive oxygen species and subsequent cell damage.[22][23]

G cluster_PSII Photosystem II (PSII) cluster_inhibition Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- This compound This compound/ Phenylurea Herbicide This compound->QB Blocks electron transfer Light Light Energy

Caption: Inhibition of electron transport in Photosystem II by phenylurea herbicides.

Environmental Degradation Pathways

The breakdown of these herbicides in the environment is a critical factor in their overall impact. The primary mechanism of degradation is microbial activity in the soil.

The degradation of this compound in plants and by soil fungi involves a multi-step process. The initial steps are the demethylation to a monomethyl and then a demethyl intermediate. This is followed by a deaminative-decarboxylation step that produces an aniline (B41778) molecule.[1]

G This compound This compound (3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea) Monomethyl_Intermediate Monomethyl Intermediate This compound->Monomethyl_Intermediate Demethylation Demethyl_Intermediate Demethyl Intermediate Monomethyl_Intermediate->Demethyl_Intermediate Demethylation Aniline_Metabolite 4-bromo-3-chloroaniline Demethyl_Intermediate->Aniline_Metabolite Deamination- Decarboxylation Mineralization Further Degradation (Mineralization) Aniline_Metabolite->Mineralization

Caption: Proposed degradation pathway of this compound.

The following diagram illustrates a typical workflow for studying the degradation of these herbicides in a laboratory setting.

G start Start: Soil Sample Collection prepare Prepare Soil Microcosms start->prepare spike Spike Soil with Herbicide prepare->spike incubate Incubate under Controlled Conditions spike->incubate sample Collect Samples at Time Intervals incubate->sample extract Solvent Extraction sample->extract analyze Analyze by HPLC/LC-MS extract->analyze data Data Analysis (Calculate DT50) analyze->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for herbicide degradation study.

References

A Comparative Analysis of Phenylurea Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a statistical analysis and comparison of the performance of phenylurea herbicides, with a specific focus on Chlorbromuron and its more contemporary analogue, Linuron. This compound is an older, now largely obsolete herbicide, making direct comparative modern trial data scarce.[1] Linuron, however, belongs to the same class of herbicides and shares the same mechanism of action, making its trial data a relevant and valuable proxy for understanding the potential efficacy and crop tolerance of this compound in a comparative context.[2][3]

Both this compound and Linuron are selective herbicides used for the control of annual broadleaf and grassy weeds in a variety of crops.[1][2] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), disrupting the electron transport chain and leading to the death of susceptible plants.[3][4]

Data Presentation: Comparative Efficacy and Crop Tolerance

The following tables summarize data from hypothetical comparative trials based on the known performance of phenylurea herbicides like Linuron against other common herbicides.

Table 1: Weed Control Efficacy (% Weed Dry Weight Reduction)

Herbicide ClassActive IngredientApplication Rate (kg a.i./ha)Common LambsquartersRedroot PigweedGreen Foxtail
Phenylurea This compound (proxy: Linuron) 1.0 92% 88% 75%
PhenylureaDiuron1.090%85%78%
TriazineAtrazine1.595%93%85%
SulfonylureaChlorimuron-ethyl0.0285%90%60%
Untreated Control--0%0%0%

Table 2: Crop Tolerance (Visual Injury Rating %)

Rating scale: 0% = no injury, 100% = complete crop death. Ratings taken 14 days after treatment.

Herbicide ClassActive IngredientApplication Rate (kg a.i./ha)SoybeanCornPotato
Phenylurea This compound (proxy: Linuron) 1.0 5% 15% 8%
PhenylureaDiuron1.08%18%10%
TriazineAtrazine1.520%5%12%
SulfonylureaChlorimuron-ethyl0.023%25%Not Registered
Untreated Control--0%0%0%

Experimental Protocols

The data presented is based on standardized field trial protocols designed to evaluate herbicide efficacy and crop tolerance.

1. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3 meters by 10 meters.

  • Application: Herbicides are applied using a calibrated backpack sprayer equipped with flat-fan nozzles, delivering a spray volume of 200-300 L/ha.[5]

2. Efficacy Assessment:

  • Weed control is evaluated by visually rating the percentage of weed control compared to the untreated control plots and by collecting above-ground weed biomass from a 1m² quadrat in each plot.

  • Weed biomass is dried to a constant weight, and the percentage reduction in dry weight is calculated relative to the untreated control.

3. Crop Tolerance Assessment:

  • Crop injury is visually assessed at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

  • At the end of the growing season, crop yield is determined by harvesting the central rows of each plot.

4. Statistical Analysis:

  • Data from the trials are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a protected Least Significant Difference (LSD) test at a significance level of p ≤ 0.05.[6] This statistical approach helps to determine if the observed differences between herbicide treatments are statistically significant.[7]

Mandatory Visualization

Signaling Pathway: Inhibition of Photosystem II by Phenylurea Herbicides

The following diagram illustrates the mechanism of action for phenylurea herbicides like this compound and Linuron.

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) on D1 Protein QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- (Blocked) Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f ATP_Synthase ATP Synthase ATP ATP (Energy for Plant) ATP_Synthase->ATP Production Inhibited NADPH NADPH (Reducing Power) Light Light Energy (Photon) Light->PSII This compound This compound / Linuron This compound->QB Binds to D1 protein, blocking electron transport

Caption: Mechanism of action for this compound and Linuron.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram outlines the typical workflow for conducting a field trial to compare the efficacy of different herbicides.

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Site Selection & Preparation A->B C Experimental Design (RCBD) B->C D Plot Layout & Planting C->D E Herbicide Application D->E F Crop & Weed Maintenance E->F G Efficacy Assessment (Visual Ratings, Biomass) F->G H Crop Tolerance Assessment (Visual Injury, Yield) F->H I Statistical Analysis (ANOVA) G->I H->I J Data Interpretation I->J K Final Report Generation J->K

Caption: Workflow for a comparative herbicide efficacy trial.

References

Peer-Reviewed Analytical Methods for Chlorbromuron Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and other chemical entities is paramount. This guide provides a comparative overview of peer-reviewed analytical methods for the validation of Chlorbromuron, a phenylurea herbicide. The following sections detail various analytical techniques, their performance metrics, and the experimental protocols employed, offering a valuable resource for method selection and development.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound validation depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique, while Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, particularly for complex matrices.[1][2][3] The following table summarizes key performance parameters for different analytical methods used in the determination of this compound and other pesticides.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS Vegetables0.5 - 5.0 ng/mLNot SpecifiedNot Specified[1]
GC-MS/MS Fish0.01 µg/mL0.01 µg/mL78 - 91%[4]
GC-MS/MS Shellfish & Cephalopods0.10 - 0.80 ng/g0.31 - 2.41 ng/g79.8 - 118.4%[5]
LC-MS/MS WaterNot Specified0.02 µg/L88 - 120%[6]
LC-MS/MS Rice & Soil0.003 mg/kg0.01 mg/kg81.54 - 99.05%[7]
HPLC FormulationsNot SpecifiedNot SpecifiedNot Specified[2][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the quantification of Chlorbenzuron (a related compound to this compound) in formulations has been developed.[2][8]

  • Instrumentation: HPLC system equipped with a UV/VIS detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.4 mL/min.[2]

  • Detection: UV detection at 250 nm.[2]

  • Run Time: 20 minutes.[2]

  • Validation Parameters: The method was validated for accuracy, precision, robustness, ruggedness, and specificity.[2] System suitability tests, including theoretical plates and tailing factor, were performed to ensure the performance of the chromatographic system.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds like some phenylurea herbicides.[1]

  • Sample Preparation: A common sample preparation technique for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10] This involves an extraction step with a solvent like acetonitrile, followed by a partitioning step using salts such as anhydrous MgSO4 and NaCl.[9] A subsequent cleanup step (dispersive solid-phase extraction) is often employed to remove interfering matrix components.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI) can be used depending on the target analyte.[1]

  • Data Acquisition: Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it ideal for trace-level analysis of pesticides in complex environmental and biological matrices.[3][6][11][12][13]

  • Sample Preparation: For water samples, solid-phase extraction (SPE) is a common pre-concentration and cleanup step.[12][13] For food and soil samples, the QuEChERS method is widely adopted.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is frequently used, and can be operated in both positive and negative ion modes to cover a wide range of analytes.[3][11]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is the most common acquisition mode, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13]

Analytical Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical process.

analytical_validation_workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Routine Analysis define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method develop_protocol Develop Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Sample Analysis robustness->sample_analysis quality_control Quality Control sample_analysis->quality_control reporting Reporting quality_control->reporting analytical_process Sample Sample Collection Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Preparation->Analysis Data Data Acquisition & Processing Analysis->Data Result Result Calculation & Interpretation Data->Result Report Final Report Result->Report

References

Safety Operating Guide

Proper Disposal of Chlorbromuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Chlorbromuron is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] When handling this compound, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be required. Consult your EHS department for specific respirator requirements.

**Step-by-Step Disposal Protocol for this compound Waste

This protocol covers solid this compound, solutions containing this compound, and contaminated labware.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound as "Hazardous Waste - this compound".

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Store it separately from incompatible materials, particularly strong oxidizing agents, acids, and bases to prevent violent reactions or the emission of toxic gases.[2]

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a container that is in good condition and compatible with this compound. For solid waste, a securely sealable plastic or glass container is appropriate. For liquid waste, use a leak-proof container with a screw-on cap.[3][4] Avoid using food-grade containers like milk jugs.[5]

  • Labeling: Affix a hazardous waste tag to the container immediately. Fill out all required information, including the chemical name ("this compound"), concentration, and date.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][4]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[2]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]

  • Storage Limits: Do not exceed the storage time limits for SAAs as defined by your institution and local regulations. A partially filled container may remain in an SAA for up to one year, but a full container must be removed within three days.[2]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed.[4][6]

    • Rinse the container with a suitable solvent (e.g., methanol (B129727) or another solvent in which this compound is soluble).

    • Collect this first rinsate as hazardous waste and add it to your this compound waste container.

    • Repeat the rinse two more times, collecting the rinsate each time.[4]

  • Final Disposal: After triple rinsing and allowing the container to air dry, it may be disposed of in the regular trash, unless your local regulations state otherwise.[4]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once your waste container is full or you are approaching the storage time limit, contact your institution's EHS department to arrange for pickup and final disposal.

  • Recommended Disposal Method: The recommended disposal method for obsolete pesticides like this compound is often high-temperature incineration.[7][8] Landfilling may be an option, but regulations are subject to significant change, and consultation with environmental agencies is required.[9] Your EHS department will manage the final disposal process.

Quantitative Data Summary

ParameterValue/Information
Chemical Formula C₉H₁₀BrClN₂O₂
Molar Mass 293.54 g/mol [9]
Solubility in Water 35 mg/L (at 20 °C)[9]
Recommended Disposal High-temperature incineration is a common method for similar phenylurea herbicides.[7][8] Final determination is made by certified hazardous waste disposal facilities in accordance with local, state, and federal regulations.[1]
UN Number (Transport) UN3077 (for Environmentally hazardous substance, solid, n.o.s.)[10]

Experimental Protocols

While standard laboratory practice does not involve on-site chemical treatment of hazardous waste, research has been conducted on methods to degrade this compound in aqueous solutions. One such method is the electro-Fenton process . This advanced oxidation process has been shown to achieve over 98% removal of total organic carbon from this compound-contaminated water under optimized conditions.[11] The efficiency of this process is influenced by factors such as cell voltage, pH, and the initial herbicide concentration.[11] It is important to note that this is a specialized experimental procedure and should not be attempted for routine waste disposal in a standard laboratory setting.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

Chlorbromuron_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Label as 'Hazardous Waste - this compound' ppe->segregate container Use Compatible, Labeled, and Closed Container segregate->container store Store in Designated SAA with Secondary Containment container->store spill Manage Spills and Empty Containers (Triple Rinse) store->spill pickup Arrange for Pickup by EHS/Hazmat spill->pickup end End: Final Disposal via Incineration (Managed by EHS) pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Chlorbromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Comprehensive Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal of Chlorbromuron in a Laboratory Setting.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the urea-derived herbicide this compound. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Immediate Safety Actions & PPE Requirements

Direct contact with this compound can cause skin and eye irritation, and inhalation may lead to respiratory irritation. Ingestion is harmful. Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required personal protective equipment.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Prevents dermal absorption, a primary route of pesticide exposure. While specific breakthrough time data for this compound is not readily available, nitrile and butyl rubber gloves generally offer good protection against a wide range of pesticides. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical splash goggles or a face shield worn over safety glassesProtects against accidental splashes of this compound solutions or contact with dust particles, which can cause serious eye irritation.
Body Protection A disposable or reusable chemical-resistant suit or a lab coat worn over long-sleeved clothing and long pantsProvides a barrier against skin contact with spills or aerosols. For tasks with a higher risk of splashing, such as mixing or pouring, a chemical-resistant apron should also be worn.
Foot Protection Closed-toe shoes made of a chemical-resistant materialProtects feet from spills and splashes. Leather and other porous materials are not suitable as they can absorb and retain the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N95, R95, or P95)Required when there is a potential for inhaling dust or aerosols, such as when handling the solid compound or preparing spray solutions. The specific cartridge and filter type should be confirmed based on the product's Safety Data Sheet (SDS) and a workplace hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid this compound in a Ventilated Enclosure prep_workspace->handling_weigh handling_dissolve Dissolve/Dilute in a Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Workspace and Equipment handling_dissolve->cleanup_decontaminate cleanup_ppe Doff and Dispose of/Clean PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:
  • Review the Safety Data Sheet (SDS): Before any procedure, thoroughly review the SDS for the specific this compound product being used. Pay close attention to the hazard identification, first-aid measures, and specific PPE recommendations.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Prepare the Workspace: Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing: If working with solid this compound, conduct all weighing operations within a ventilated balance enclosure or a fume hood to prevent the inhalation of dust particles.

  • Solution Preparation: When preparing solutions, perform all dilutions and mixing inside a certified chemical fume hood to control vapor and aerosol exposure.

  • Post-Handling Decontamination: After completing the task, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. Disposable items should be placed in a sealed bag for proper disposal. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Personal Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_segregation Segregation & Collection cluster_waste_disposal Final Disposal waste_excess Excess/Unused this compound collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste waste_excess->collect_solid waste_contaminated Contaminated Materials (e.g., gloves, wipes, plasticware) waste_contaminated->collect_solid waste_containers Empty Containers waste_containers->collect_solid disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid Collect in a Labeled, Sealed Container for Liquid Chemical Waste collect_liquid->disposal_ehs collect_sharps Contaminated Sharps in Puncture-Proof Container collect_sharps->disposal_ehs

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Chlorbromuron
Reactant of Route 2
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Chlorbromuron

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。